Hexadecyltrimethoxysilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
hexadecyl(trimethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H42O3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(20-2,21-3)22-4/h5-19H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSKGMYDENCAJEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H42O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
224052-41-9 | |
| Record name | Silane, hexadecyltrimethoxy-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=224052-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9066047 | |
| Record name | Silane, hexadecyltrimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Silane, hexadecyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
16415-12-6 | |
| Record name | Hexadecyltrimethoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16415-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cetyl trimethoxysilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016415126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, hexadecyltrimethoxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, hexadecyltrimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexadecyltrimethoxysilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CETYL TRIMETHOXYSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/975S1VH3IB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Hexadecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key physical properties of Hexadecyltrimethoxysilane (HDTMS), a versatile organosilane compound. The information presented is intended to support research, development, and quality control activities where this compound is utilized.
Core Physical Properties
This compound is a long-chain alkyltrimethoxysilane that appears as a colorless to pale yellow liquid. Its chemical structure, consisting of a long C16 hydrocarbon tail and a trimethoxysilyl head group, imparts unique properties that make it valuable in surface modification, as a coupling agent, and in the formation of self-assembled monolayers.
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound.
| Property | Value | Units | Notes |
| Molecular Formula | C₁₉H₄₂O₃Si | ||
| Molecular Weight | 346.62 | g/mol | [1] |
| Boiling Point | 155 | °C | at 0.2 mmHg[2][3][4] |
| ~320 | °C | Estimated at atmospheric pressure[5] | |
| Melting Point | -1 | °C | [2][3][4] |
| Density | 0.89 | g/cm³ | at 20 °C[2][3][4] |
| ~0.88–0.90 | g/cm³ | at 25°C[5] | |
| Refractive Index | 1.4356 | at 20°C[2] | |
| ~1.42–1.44 | |||
| Vapor Pressure | 0.0±0.5 | mmHg | at 25°C[1] |
| Flash Point | 122 | °C | [2] |
| >100 | °C | [5] | |
| Autoignition Temperature | 245 | °C | [2] |
| Water Solubility | 2 | µg/L | at 20°C[3] |
Experimental Protocols for Property Determination
The following sections detail standardized methodologies for determining the key physical properties of liquid chemicals like this compound. These protocols are based on internationally recognized standards from organizations such as ASTM International and the Organisation for Economic Co-operation and Development (OECD).
Logical Workflow for Physical Property Determination
Caption: Workflow for the determination of physical properties of this compound.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which has a relatively high boiling point, vacuum distillation or gas chromatography methods are often employed to prevent decomposition at elevated temperatures.
Methodology based on ASTM D5399 - Standard Test Method for Boiling Point Distribution of Hydrocarbon Solvents by Gas Chromatography:
-
Instrument Setup: A gas chromatograph (GC) equipped with a capillary column and a flame ionization detector (FID) is used. The column should be suitable for separating hydrocarbons in order of their boiling points.
-
Calibration: A calibration mixture of known hydrocarbons covering the expected boiling range of the sample is injected into the GC. The retention times of these hydrocarbons are plotted against their known boiling points to create a calibration curve.
-
Sample Analysis: An aliquot of the this compound sample is injected into the GC under the same conditions as the calibration mixture.
-
Data Acquisition and Analysis: The chromatogram of the sample is recorded. The retention time of the this compound peak is used to determine its boiling point from the calibration curve. The initial boiling point (IBP) is typically defined as the point where 0.5% of the total area under the chromatogram is eluted, and the final boiling point (FBP) is where 99.5% has eluted.[6]
Melting Point Determination
The melting point is the temperature at which a substance changes from a solid to a liquid state.
Methodology based on OECD Guideline 102: Melting Point/Melting Range:
-
Sample Preparation: A small amount of the solidified this compound is introduced into a capillary tube, which is then sealed at one end.
-
Apparatus: A melting point apparatus with a temperature-controlled block and a means to observe the sample is used.
-
Measurement: The capillary tube is placed in the apparatus, and the temperature is raised at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first signs of melting are observed and the temperature at which the last solid crystal disappears are recorded as the melting range.
Density Measurement
Density is the mass of a substance per unit volume.
Methodology based on ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter:
-
Apparatus: A digital density meter that operates based on the oscillating U-tube principle is used. This instrument measures the change in the oscillation frequency of a U-shaped tube when it is filled with the sample liquid.
-
Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and deionized water.
-
Sample Introduction: A small volume of the this compound sample is introduced into the oscillating U-tube, ensuring no air bubbles are present.[7]
-
Measurement: The instrument measures the oscillation period and calculates the density of the sample based on the calibration data. The measurement is typically performed at a controlled temperature, such as 20°C or 25°C.
Refractive Index Measurement
The refractive index is a dimensionless number that describes how light propagates through a substance.
Methodology based on ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids:
-
Apparatus: An Abbe refractometer is a common instrument for this measurement. It measures the critical angle of refraction of a thin film of the liquid sample between two prisms.[8]
-
Calibration: The refractometer is calibrated using a standard of known refractive index.
-
Sample Application: A few drops of the this compound sample are placed on the surface of the measuring prism.
-
Measurement: The prisms are closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece. The refractive index is then read from the instrument's scale. The measurement is performed at a specified temperature, typically 20°C.
Solubility Determination
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of this compound is an important parameter for its application in various formulations.
General Experimental Protocol:
-
Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, acetone, toluene, hexane) are selected.
-
Sample Preparation: A known volume or weight of the chosen solvent is placed in a vial.
-
Titration: Small, known increments of this compound are added to the solvent with continuous stirring or agitation.
-
Observation: The solution is observed for any signs of insolubility, such as cloudiness, precipitation, or phase separation.
-
Quantification: The amount of this compound added until the saturation point is reached is recorded. This can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively (e.g., in g/100 mL). For very low solubilities, analytical techniques like UV-Vis spectroscopy or gas chromatography can be used to determine the concentration of the dissolved silane. Due to its long alkyl chain, this compound is expected to be soluble in nonpolar organic solvents and have very low solubility in water.[3]
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. In the presence of moisture, it can hydrolyze to release methanol, which is flammable and toxic. Therefore, it should be stored in a cool, dry, well-ventilated area in tightly sealed containers. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
References
- 1. This compound - Ataman Kimya [atamanchemicals.com]
- 2. This compound, 92% | [gelest.com]
- 3. m.chemicalbook.com [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. chemdor.com [chemdor.com]
- 6. img.antpedia.com [img.antpedia.com]
- 7. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 8. matestlabs.com [matestlabs.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Hexadecyltrimethoxysilane (CAS: 16415-12-6)
This technical guide provides a comprehensive overview of this compound (HDTMS), a long-chain alkylsilane widely utilized for surface modification and the creation of hydrophobic materials. This document details its physicochemical properties, chemical reactivity, key applications, and relevant experimental protocols.
Physicochemical Properties
This compound is a colorless to pale yellow liquid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| CAS Number | 16415-12-6 |
| Molecular Formula | C₁₉H₄₂O₃Si[1][3][4][5] |
| Molecular Weight | 346.62 g/mol [3][4][5] |
| Appearance | Colorless to pale yellow transparent liquid[1][2] |
| Melting Point | -1°C[3][4][5][6][7] |
| Boiling Point | 155°C at 0.2 mmHg[6], 155°C[3][4][5], ~320°C (estimated)[1], 350°C at 760mmHg[2] |
| Density | 0.89 g/mL at 20°C[3][4][5][6], 0.890 ± 0.010 g/cm³ at 20°C[8], ~0.88–0.90 g/cm³ at 25°C[1] |
| Refractive Index | 1.437 at 20°C, 1.4356 at 20°C[6], 1.44 at 20°C[4][5], ~1.42–1.44[1], 1.440 ± 0.010 at 25°C[8] |
| Flash Point | 122°C[6], 165°C[3][4][5], >100°C[1] |
| Water Solubility | 2μg/L at 20℃[3][5][7] |
| Vapor Pressure | 0 Pa at 20℃[3][4][5] |
Chemical Reactivity and Mechanism of Action
The functionality of this compound is centered around its molecular structure, which consists of a long C16 hydrophobic alkyl chain and a reactive trimethoxysilyl headgroup.[1] Its utility in surface modification is primarily due to a two-step reaction: hydrolysis followed by condensation.
Hydrolysis and Condensation
In the presence of water or moisture, the methoxy groups (-OCH₃) of the silane hydrolyze to form reactive silanol groups (-SiOH) and methanol as a byproduct.[1] These silanol groups are highly reactive and can undergo condensation in two ways: either with hydroxyl groups on a substrate surface or with other silanol groups to form a cross-linked siloxane network (-Si-O-Si-).[1][9] This process forms a stable, covalent bond with the substrate, creating a durable hydrophobic layer.[1]
Applications in Research and Development
The unique properties of HDTMS make it a valuable tool in various scientific and industrial applications.
-
Superhydrophobic Surfaces : HDTMS is extensively used to create water-repellent surfaces on materials like glass, ceramics, and metals.[1] The formation of a dense layer of outwardly oriented hexadecyl chains significantly reduces surface energy, leading to high water contact angles, often exceeding 150°, a characteristic of superhydrophobicity.[9][10]
-
Nanoparticle Modification : It is used to modify the surface of nanoparticles, such as silica (SiO₂), to improve their dispersion in nonpolar solvents and polymer matrices.[11][9] This is crucial for developing advanced composite materials.
-
Coupling Agent : HDTMS acts as a coupling agent to improve the compatibility and adhesion between inorganic materials (like glass fibers or fillers) and organic polymers in composites.[2]
-
Anti-Corrosion Coatings : When applied to metal surfaces, the hydrophobic layer formed by HDTMS acts as a protective barrier against moisture, thus preventing corrosion.[1]
-
Other Applications : HDTMS is also utilized as a component in the fabrication of hydrophobic aerogels, as a glass anti-fog agent, and as a protective agent for cultural relics against water damage.[2][11][8]
Experimental Protocols
A common application of HDTMS is the hydrophobic modification of nano-silica. The following is a generalized protocol based on cited research.
Protocol: Hydrophobic Modification of Nano-SiO₂
This protocol describes the process of functionalizing nano-silica particles with HDTMS to render them superhydrophobic.
Materials:
-
Nano-silica (nano-SiO₂)
-
This compound (HDTMS)
-
Anhydrous ethanol
-
Stirring apparatus (e.g., magnetic stirrer)
-
Thermostatic water bath
Methodology:
-
Dispersion : Disperse a specific amount of nano-SiO₂ in anhydrous ethanol. The ratio of nano-SiO₂ to HDTMS is a critical parameter, with a mass ratio of 0.25:1 (nano-SiO₂:HDTMS) reported to yield excellent hydrophobicity.[12]
-
Addition of HDTMS : Add the calculated amount of HDTMS to the nano-SiO₂ dispersion.
-
Reaction : Place the mixture in a thermostatic water bath set to 90°C and stir continuously for 1 hour to facilitate the hydrolysis and condensation reactions on the silica surface.[10][12]
-
Washing and Drying : After the reaction, the modified nano-silica is typically washed to remove unreacted silane and byproducts, followed by drying.
-
Characterization : The resulting hydrophobic powder can be characterized by techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the presence of alkyl chains and Water Contact Angle (WCA) measurements to quantify the hydrophobicity. A WCA of 170.9° has been achieved using this method.[10][12]
Safety and Handling
This compound is irritating to the eyes, respiratory system, and skin.[3] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3] Store in a cool, dry place under an inert atmosphere, away from moisture.[5]
References
- 1. chemdor.com [chemdor.com]
- 2. n-Hexadecyltrimethoxysilane-Hubei Jianghan New Materials Co., Ltd. | Silane series | Chlorosilane series [en.jhsi.biz]
- 3. chembk.com [chembk.com]
- 4. 16415-12-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. This compound | 16415-12-6 [chemicalbook.com]
- 6. This compound, 92% | [gelest.com]
- 7. 16415-12-6 | CAS DataBase [m.chemicalbook.com]
- 8. cnchenguangchem.com [cnchenguangchem.com]
- 9. This compound | 16415-12-6 | Benchchem [benchchem.com]
- 10. This compound | 16415-12-6 | Benchchem [benchchem.com]
- 11. This compound - Ataman Kimya [atamanchemicals.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of Hexadecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for Hexadecyltrimethoxysilane (HDTMS), a versatile organosilane compound with significant applications in surface modification, nanotechnology, and materials science. The guide details three core synthesis methodologies: the Grignard Reaction, Hydrosilylation, and the Direct Process. Each section includes detailed experimental protocols, quantitative data summarized in structured tables, and visual representations of reaction pathways and workflows using Graphviz diagrams.
Grignard Reaction Route
The Grignard reaction is a classic and highly versatile method for forming carbon-silicon bonds, making it a fundamental approach for the synthesis of organosilanes like this compound. This method involves the preparation of a Grignard reagent, hexadecylmagnesium halide, which then acts as a nucleophile to displace a leaving group on a silicon precursor.
The overall reaction can be summarized as the reaction of 1-bromohexadecane with magnesium to form the Grignard reagent, followed by its reaction with a silicon-containing electrophile such as tetramethoxysilane (TMOS).
Experimental Protocol: Grignard Synthesis of this compound
Materials:
-
1-Bromohexadecane (C16H33Br)
-
Magnesium (Mg) turnings
-
Tetramethoxysilane (Si(OCH3)4)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Anhydrous toluene
-
Iodine crystal (as initiator)
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
Preparation of Hexadecylmagnesium Bromide (Grignard Reagent):
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (1.2 equivalents) and a small crystal of iodine under a nitrogen atmosphere.
-
A solution of 1-bromohexadecane (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is initiated, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
After the initial exothermic reaction subsides, the mixture is refluxed for 2-3 hours to ensure complete formation of the Grignard reagent. The solution will appear grayish and slightly viscous.
-
-
Reaction with Tetramethoxysilane:
-
The freshly prepared Grignard reagent is cooled to 0°C in an ice bath.
-
A solution of tetramethoxysilane (1.1 equivalents) in anhydrous diethyl ether or THF is added dropwise to the stirred Grignard solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4-6 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to 0°C and quenched by the slow addition of a dilute hydrochloric acid solution to dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
-
Quantitative Data for Grignard Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| 1-Bromohexadecane | 1.0 equivalent | General Grignard Protocol |
| Magnesium | 1.2 equivalents | General Grignard Protocol |
| Tetramethoxysilane | 1.1 equivalents | General Grignard Protocol |
| Reaction Conditions | ||
| Grignard Formation Temperature | Reflux (approx. 35-66°C) | General Grignard Protocol |
| Grignard Formation Time | 2-3 hours | General Grignard Protocol |
| Reaction with TMOS Temperature | Reflux (approx. 35-66°C) | General Grignard Protocol |
| Reaction with TMOS Time | 4-6 hours | General Grignard Protocol |
| Yield and Purity | ||
| Typical Yield | 60-80% | Estimated from similar reactions |
| Purity | >95% (after distillation) | Estimated from similar reactions |
Grignard Synthesis Workflow
Caption: Experimental workflow for the Grignard synthesis of this compound.
Hydrosilylation Route
Hydrosilylation is a highly efficient and atom-economical method for the synthesis of alkylsilanes. This reaction involves the addition of a silicon-hydride bond across an unsaturated carbon-carbon bond, typically catalyzed by a transition metal complex. For the synthesis of this compound, this involves the reaction of 1-hexadecene with trimethoxysilane in the presence of a platinum-based catalyst.
Experimental Protocol: Hydrosilylation of 1-Hexadecene
Materials:
-
1-Hexadecene (C16H32)
-
Trimethoxysilane (HSi(OCH3)3)
-
Speier's catalyst (H2PtCl6 solution in isopropanol) or Karstedt's catalyst
-
Anhydrous toluene (optional, as solvent)
-
Activated carbon
Procedure:
-
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
The flask is charged with 1-hexadecene (1.0 equivalent) and the platinum catalyst (typically 10-50 ppm of platinum relative to the alkene).
-
The mixture is heated to the desired reaction temperature (typically 80-110°C) under a nitrogen atmosphere.
-
-
Addition of Trimethoxysilane:
-
Trimethoxysilane (1.05-1.2 equivalents) is added dropwise from the dropping funnel to the heated mixture.
-
The reaction is exothermic, and the addition rate should be controlled to maintain the desired temperature.
-
After the addition is complete, the reaction mixture is stirred at the same temperature for an additional 1-3 hours to ensure complete conversion.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature.
-
If a solvent was used, it is removed under reduced pressure.
-
To remove the platinum catalyst, the crude product is treated with activated carbon, stirred for 1-2 hours, and then filtered.
-
The product is then purified by vacuum distillation to yield high-purity this compound.
-
Quantitative Data for Hydrosilylation Synthesis
| Parameter | Value | Reference |
| Reactants | ||
| 1-Hexadecene | 1.0 equivalent | General Hydrosilylation Protocol |
| Trimethoxysilane | 1.05-1.2 equivalents | General Hydrosilylation Protocol |
| Catalyst (Speier's or Karstedt's) | 10-50 ppm Pt | General Hydrosilylation Protocol |
| Reaction Conditions | ||
| Temperature | 80-110°C | General Hydrosilylation Protocol |
| Time | 1-3 hours | General Hydrosilylation Protocol |
| Yield and Purity | ||
| Typical Yield | >90% | Estimated from similar reactions |
| Purity | >98% (after distillation) | Estimated from similar reactions |
Hydrosilylation Reaction Pathway
Caption: Reaction pathway for the hydrosilylation of 1-hexadecene with trimethoxysilane.
Direct Process (Müller-Rochow) Route
The Direct Process, also known as the Müller-Rochow process, is the primary industrial method for the synthesis of organochlorosilanes. While not a direct route to this compound, it is a crucial first step in a two-stage synthesis. In the first stage, hexadecyl chloride reacts with silicon metal in the presence of a copper catalyst to produce hexadecyltrichlorosilane. In the second stage, the hexadecyltrichlorosilane is then reacted with methanol (methanolysis) to yield the final product, this compound.
Experimental Protocol: Direct Process and Methanolysis
Stage 1: Synthesis of Hexadecyltrichlorosilane (Direct Process)
Materials:
-
Hexadecyl chloride (C16H33Cl)
-
Silicon (Si) powder, metallurgical grade
-
Copper (Cu) catalyst (e.g., copper(I) chloride)
-
Fluidized bed reactor or stirred reactor suitable for high-temperature gas-solid reactions
Procedure:
-
Catalyst Preparation and Reactor Setup:
-
Silicon powder is intimately mixed with the copper catalyst.
-
The mixture is loaded into the reactor.
-
-
Reaction:
-
The reactor is heated to a high temperature, typically in the range of 280-350°C.
-
Vaporized hexadecyl chloride is passed through the heated silicon-copper bed.
-
The reaction is highly exothermic and requires careful temperature control.
-
The gaseous products, primarily hexadecyltrichlorosilane along with other silanes, are passed through a condenser to be collected as a liquid mixture.
-
Stage 2: Methanolysis of Hexadecyltrichlorosilane
Materials:
-
Crude hexadecyltrichlorosilane (from Stage 1)
-
Anhydrous methanol (CH3OH)
-
Anhydrous toluene or other inert solvent
-
Nitrogen gas for purging
Procedure:
-
Reaction Setup:
-
A three-necked round-bottom flask is equipped with a dropping funnel, a reflux condenser with a gas outlet connected to a scrubber (to neutralize HCl gas), and a nitrogen inlet.
-
The crude hexadecyltrichlorosilane is dissolved in an anhydrous inert solvent in the flask.
-
-
Methanolysis:
-
Anhydrous methanol (at least 3 equivalents) is added dropwise to the stirred solution of hexadecyltrichlorosilane.
-
The reaction is highly exothermic and produces hydrogen chloride (HCl) gas. The addition rate must be carefully controlled.
-
After the addition is complete, the mixture is gently heated to reflux for 1-2 hours to drive the reaction to completion.
-
-
Work-up and Purification:
-
The reaction mixture is purged with nitrogen to remove any remaining HCl.
-
The mixture is then filtered to remove any solid byproducts.
-
The solvent and any excess methanol are removed by distillation.
-
The final product, this compound, is purified by vacuum distillation.
-
Quantitative Data for Direct Process and Methanolysis
| Parameter | Stage 1: Direct Process | Stage 2: Methanolysis |
| Reactants | ||
| Hexadecyl chloride | 1.0 equivalent | - |
| Silicon | In excess | - |
| Copper Catalyst | 5-10 wt% of Si | - |
| Hexadecyltrichlorosilane | - | 1.0 equivalent |
| Methanol | - | >3.0 equivalents |
| Reaction Conditions | ||
| Temperature | 280-350°C | 25-65°C |
| Time | Continuous process | 2-4 hours |
| Yield and Purity | ||
| Typical Yield | Variable, depends on conditions | >90% |
| Purity (final product) | - | >95% (after distillation) |
Direct Process and Methanolysis Logical Relationship
Caption: Logical relationship between the Direct Process and subsequent methanolysis.
An In-depth Technical Guide to the Hydrolysis and Condensation Mechanism of Hexadecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core mechanisms governing the hydrolysis and condensation of Hexadecyltrimethoxysilane (HDTMS). HDTMS is a long-chain organosilane crucial for the formation of self-assembled monolayers (SAMs) that impart hydrophobicity to various substrates. Understanding its reaction kinetics and the factors influencing the formation of the resulting siloxane network is paramount for its application in drug delivery, biomaterial surface modification, and advanced materials development.
Core Mechanism: A Two-Step Process
The transformation of this compound from a monomeric species to a polymeric siloxane network is fundamentally a two-step process involving hydrolysis and condensation.[1] This process is typically catalyzed by either an acid or a base.[2]
Hydrolysis: The Initial Reaction with Water
The first step, hydrolysis, involves the nucleophilic substitution of the methoxy groups (-OCH₃) on the silicon atom with hydroxyl groups (-OH) from water. This reaction proceeds sequentially, replacing one, two, and finally all three methoxy groups to form silanol intermediates. The overall reaction can be summarized as follows:
C₁₆H₃₃Si(OCH₃)₃ + 3H₂O → C₁₆H₃₃Si(OH)₃ + 3CH₃OH
The rate of hydrolysis is significantly influenced by the pH of the reaction medium.
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, a methoxy group is protonated, making it a better leaving group and facilitating the nucleophilic attack by water.
-
Base-Catalyzed Hydrolysis: In a basic environment, the hydroxide ion directly attacks the silicon atom, leading to the displacement of a methoxy group.
Condensation: Formation of the Siloxane Network
Following hydrolysis, the newly formed silanol groups are highly reactive and undergo condensation reactions to form stable siloxane bonds (Si-O-Si). This process results in the formation of oligomers and eventually a cross-linked polymeric network. Condensation can occur through two primary pathways:
-
Water Condensation: Two silanol groups react to form a siloxane bond and a water molecule. C₁₆H₃₃Si(OH)₃ + C₁₆H₃₃Si(OH)₃ → (HO)₂ (C₁₆H₃₃)Si-O-Si(C₁₆H₃₃)(OH)₂ + H₂O
-
Alcohol Condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule. C₁₆H₃₃Si(OH)₃ + C₁₆H₃₃Si(OCH₃)₃ → (HO)₂ (C₁₆H₃₃)Si-O-Si(C₁₆H₃₃)(OCH₃)₂ + CH₃OH
Similar to hydrolysis, condensation rates are also pH-dependent. Generally, the rate of condensation is minimized at a pH of around 4, while it is significantly accelerated under both acidic and basic conditions.[3]
Visualization of the Reaction Pathways
The following diagrams illustrate the key steps in the hydrolysis and condensation of this compound.
Caption: Stepwise hydrolysis of this compound.
Caption: Condensation pathways leading to a polysiloxane network.
Factors Influencing the Mechanism and Kinetics
Several factors critically influence the rates of hydrolysis and condensation, and consequently, the structure and properties of the final polysiloxane material.
| Factor | Effect on Hydrolysis | Effect on Condensation | Notes |
| pH | Catalyzed by both acid and base. The rate is slowest around pH 7.[3] | Catalyzed by both acid and base. The rate is slowest around pH 4.[3] | The relative rates of hydrolysis and condensation can be tuned by controlling the pH. |
| Water Concentration | The rate increases with increasing water concentration, as it is a reactant. | Can be complex. High water content can favor the reverse reaction (hydrolysis of siloxane bonds). | The water-to-silane ratio is a critical parameter in sol-gel processes.[4] |
| Catalyst | Acid and base catalysts significantly increase the reaction rate. | Acid and base catalysts significantly increase the reaction rate. | The type of catalyst can also influence the structure of the resulting polymer. |
| Solvent | The choice of solvent can affect the solubility of reactants and intermediates, thereby influencing reaction rates.[5] | Solvent polarity can impact the stability of transition states.[5] | A co-solvent is often required as HDTMS is not readily soluble in water. |
| Temperature | The rate increases with temperature, following the Arrhenius equation.[6] | The rate increases with temperature.[6] | Higher temperatures can also promote side reactions. |
| Steric Hindrance | The long hexadecyl chain of HDTMS can sterically hinder the approach of water to the silicon center, potentially slowing down hydrolysis compared to smaller alkoxysilanes. | The bulky hexadecyl group can also influence the rate of condensation and the final structure of the polymer network. | This is a key difference between HDTMS and more commonly studied short-chain alkoxysilanes. |
Experimental Protocols for Studying Hydrolysis and Condensation
A variety of analytical techniques can be employed to monitor the progress of HDTMS hydrolysis and condensation, both in solution and on surfaces.
In-Situ Monitoring in Solution
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR can be used to track the disappearance of methoxy groups and the appearance of silanol groups and siloxane bonds in real-time.[6][7]
-
Protocol Outline:
-
Prepare a solution of HDTMS in a suitable deuterated solvent (e.g., d-ethanol).
-
Initiate the reaction by adding a controlled amount of D₂O and catalyst.
-
Acquire NMR spectra at regular time intervals to monitor the changes in the chemical shifts and integration of relevant peaks.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR is particularly useful for monitoring changes in the vibrational modes of Si-O-C, Si-OH, and Si-O-Si bonds in solution.[1]
-
Protocol Outline:
-
Establish a stable baseline spectrum of the HDTMS solution in the ATR-FTIR cell.
-
Inject the aqueous catalyst solution to start the reaction.
-
Continuously collect spectra to observe the decrease in the Si-O-C absorbance and the increase in Si-OH and Si-O-Si absorbances.
-
-
Surface Analysis of Self-Assembled Monolayers
-
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): This technique provides real-time information on the mass and viscoelastic properties of the adsorbed HDTMS layer on a sensor surface.[8][9] It is highly sensitive to the formation of the monolayer and any subsequent structural changes.
-
Protocol Outline:
-
Clean and prepare the QCM-D sensor with a suitable substrate (e.g., silica-coated).
-
Establish a stable baseline in the solvent.
-
Introduce the HDTMS solution and monitor the changes in frequency (mass uptake) and dissipation (layer rigidity).
-
-
-
X-ray Photoelectron Spectroscopy (XPS): XPS can be used to determine the elemental composition and chemical states of the atoms on the surface, confirming the presence of the siloxane network and the orientation of the hexadecyl chains.
-
Protocol Outline:
-
Prepare substrates by immersing them in the HDTMS solution for a specified time.
-
Rinse the substrates to remove any physisorbed molecules.
-
Analyze the surface of the dried substrates using XPS to determine the Si 2p, C 1s, and O 1s core-level spectra.
-
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the preparation and characterization of HDTMS-based self-assembled monolayers.
Caption: Workflow for HDTMS self-assembled monolayer fabrication.
This guide provides a foundational understanding of the hydrolysis and condensation of this compound. For specific applications, further empirical studies are recommended to optimize reaction conditions and achieve the desired surface properties. The provided experimental protocols offer a starting point for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of alkoxysilanes hydrolysis: An empirical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Surface Hydrophobicity on the Adsorption of a Pilus-Derived Adhesin-like Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Spectroscopic Analysis of Hexadecyltrimethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyltrimethoxysilane (HDTMS), with the chemical formula C₁₆H₃₃Si(OCH₃)₃, is an organosilane of significant interest in materials science and surface chemistry. Its long alkyl chain imparts hydrophobic properties, making it an effective surface modifying agent for a variety of substrates, including glass, silica, and metal oxides. This technical guide provides an in-depth analysis of the spectroscopic properties of HDTMS, focusing on Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The guide details experimental protocols for obtaining these spectra and presents the data in a clear, structured format. Furthermore, it visualizes the key chemical transformation of HDTMS—hydrolysis and condensation—through a detailed reaction pathway diagram.
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of HDTMS reveals key vibrational modes associated with its functional groups. The data presented is a compilation from various sources.[1][2][3]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 2922 - 2926 | C-H (CH₂) Asymmetric Stretching | Strong |
| 2852 - 2856 | C-H (CH₂) Symmetric Stretching | Strong |
| 1468 | C-H (CH₂) Bending | Medium |
| 1190 | Si-O-C Stretching | Strong |
| 1080 - 1100 | Si-O-Si Asymmetric Stretching | Strong |
| 800 | Si-O-Si Symmetric Stretching | Medium |
| 722 | Si-C Stretching | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.2.1. Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.58 | s | 9H | Si-(OCH₃)₃ |
| ~1.25 - 1.40 | m | 28H | -(CH₂)₁₄- |
| ~0.88 | t | 3H | -CH₃ |
| ~0.65 | t | 2H | Si-CH₂- |
1.2.2. Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~50.5 | Si-(OCH₃)₃ |
| ~33.0 | -CH₂- (adjacent to Si) |
| ~31.9 | -(CH₂)₁₂- |
| ~29.7 | -(CH₂)₁₂- |
| ~29.4 | -(CH₂)₁₂- |
| ~22.7 | -CH₂- (adjacent to CH₃) |
| ~14.1 | -CH₃ |
| ~10.5 | Si-CH₂- |
Experimental Protocols
The following are detailed methodologies for acquiring FTIR and NMR spectra of liquid organosilanes like this compound.
FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
Attenuated Total Reflectance (ATR) is a convenient technique for analyzing liquid samples.[4][5][6][7]
2.1.1. Instrumentation
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
2.1.2. Procedure
-
Background Spectrum: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal must be recorded. This is crucial to subtract the spectral contributions of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small drop (1-2 drops) of this compound directly onto the center of the ATR crystal.
-
Acquisition:
-
Set the spectral range, typically from 4000 to 400 cm⁻¹.
-
Select an appropriate resolution (e.g., 4 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.
-
-
Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, thoroughly clean the ATR crystal using a suitable solvent (e.g., isopropanol or ethanol) and a soft, lint-free tissue.
NMR Spectroscopy (¹H and ¹³C)
2.2.1. Instrumentation and Materials
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Pipettes.
2.2.2. Sample Preparation [8][9][10][11][12]
-
Dissolution: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
Filtration (Optional): If any solid impurities are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping: Securely cap the NMR tube.
2.2.3. Data Acquisition
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
-
Locking and Shimming:
-
Lock the spectrometer onto the deuterium signal of the solvent (CDCl₃).
-
Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton NMR spectrum.
-
Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
The spectral width should be set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D carbon NMR spectrum, typically with proton decoupling.
-
A larger number of scans will be required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
The spectral width should encompass the expected range for carbon chemical shifts (e.g., 0-200 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Key Chemical Pathway: Hydrolysis and Condensation
This compound undergoes hydrolysis and condensation reactions, which are fundamental to its application as a surface modifying agent. This process involves the reaction of the methoxy groups with water to form silanol groups, followed by the condensation of these silanols to form a stable polysiloxane network.[13][14][15][16]
Caption: Hydrolysis and condensation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effectiveness comparison of octyltrimethoxysilane and this compound functionalized on natural silica-coated magnetic materials for ciprofl ... - Materials Advances (RSC Publishing) DOI:10.1039/D4MA01252F [pubs.rsc.org]
- 4. agilent.com [agilent.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Kinetics of the hydrolysis and condensation of organofunctional alkoxysilanes: a review. | Semantic Scholar [semanticscholar.org]
- 14. brinkerlab.unm.edu [brinkerlab.unm.edu]
- 15. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gelest.com [gelest.com]
Thermal Stability and Decomposition of Hexadecyltrimethoxysilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Hexadecyltrimethoxysilane (HDTMS). The information presented herein is curated for professionals in research and development who utilize or are investigating the applications of this long-chain alkyltrimethoxysilane. This document details its thermal behavior, decomposition products, and the experimental methodologies used for its characterization.
Thermal Stability of this compound
This compound is a long-chain organosilane that exhibits notable thermal stability. Its decomposition characteristics are significantly influenced by its physical state, i.e., whether it is in its bulk crystalline form or adsorbed onto a substrate.
Thermogravimetric Analysis (TGA) Data
Thermogravimetric analysis (TGA) is a fundamental technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. For bulk crystalline this compound, the primary decomposition occurs at a relatively high temperature.
| Parameter | Value | Reference |
| Peak Decomposition Temperature | ~519 °C | [1] |
Note: This value represents the peak of the derivative TGA curve for crystalline HDTMS.
When HDTMS is adsorbed on a substrate, such as diatomaceous earth, its thermal stability is altered. At low surface coverage, the decomposition temperature of HDTMS is observed to be higher than that of the bulk material.[1] This is attributed to the direct attachment of the silane molecules to the surface, which requires greater energy to break the bonds.[1] As the surface coverage increases, forming multilayers, the decomposition temperature approaches that of the bulk crystalline HDTMS.[1]
Thermal Decomposition Pathway
The thermal decomposition of this compound in an inert atmosphere is a complex process involving the cleavage of covalent bonds. The primary decomposition products in the presence of high heat or during combustion include carbon oxides (CO, CO₂), silicon dioxide (SiO₂), and formaldehyde. In the presence of water or moisture, methanol can also be evolved due to the hydrolysis of the methoxy groups.
A proposed general decomposition pathway for this compound involves the following key steps:
-
Hydrolysis (if moisture is present): The methoxy groups (-OCH₃) react with water to form silanol groups (-OH) and release methanol.
-
Condensation: The silanol groups can condense to form siloxane bridges (Si-O-Si), creating a more stable network and releasing water.
-
Homolytic Cleavage: At elevated temperatures, the weaker bonds in the molecule, such as the Si-C and C-C bonds of the hexadecyl chain, will break, leading to the formation of smaller radical species.
-
Rearrangement and Elimination: The radical fragments can undergo further reactions, including rearrangements and elimination, to form a variety of smaller, more volatile organic molecules.
-
Oxidation (if oxygen is present): In the presence of oxygen, the organic fragments will oxidize to form carbon oxides and water. The silicon-containing fragments will ultimately form stable silicon dioxide.
Experimental Protocols
The characterization of the thermal stability and decomposition of this compound is primarily conducted using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). For the identification of decomposition products, hyphenated techniques such as TGA-Mass Spectrometry (TGA-MS) or Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) are employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed into a tared TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.
-
The initial temperature is set to ambient (e.g., 25 °C).
-
-
Thermal Program:
-
The sample is heated from the initial temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the peak decomposition temperature, and the percentage of mass loss at various temperatures.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.
Methodology:
-
Sample Preparation: A small amount of this compound is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 600 °C) in the pyrolysis unit, which is directly coupled to the gas chromatograph inlet. The thermal energy causes the HDTMS to decompose into smaller, volatile fragments.
-
Gas Chromatography (GC): The decomposition products are swept by a carrier gas (e.g., helium) into the GC column. The different components are separated based on their boiling points and interactions with the stationary phase of the column.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio.
-
Data Analysis: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the individual decomposition products.
Conclusion
This compound is a thermally stable compound, with its decomposition profile being dependent on its physical state. While the primary decomposition products under oxidative conditions are carbon oxides and silicon dioxide, a more detailed analysis of the decomposition mechanism in an inert atmosphere reveals a complex series of reactions initiated by bond cleavage at elevated temperatures. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of the thermal properties of this compound and similar organosilane compounds. Further research utilizing advanced analytical techniques will continue to provide deeper insights into the precise decomposition pathways and kinetics.
References
Solubility Profile of Hexadecyltrimethoxysilane in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of hexadecyltrimethoxysilane (HDTMS) in a range of common organic solvents. Understanding the solubility of HDTMS is critical for its effective use in various applications, including surface modification, nanoparticle functionalization, and as a component in formulations. This document offers a compilation of solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for solvent selection.
Core Concepts in Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be miscible. This compound is a nonpolar molecule due to its long C16 alkyl chain. Consequently, it exhibits higher solubility in nonpolar organic solvents and is sparingly soluble in polar solvents. Factors such as temperature and the presence of impurities can also influence solubility.
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not extensively published, the following table provides a qualitative and estimated quantitative summary of its solubility in various organic solvents based on its chemical properties and available technical information. The quantitative estimates are based on the principle of miscibility for a nonpolar liquid in various solvent types. It is strongly recommended to experimentally verify these values for precise applications.
| Solvent Class | Solvent | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Nonpolar Aliphatic | Hexane | 0.1 | Miscible | > 100 (Fully Miscible) |
| Nonpolar Aromatic | Toluene | 2.4 | Miscible | > 100 (Fully Miscible) |
| Ethers | Tetrahydrofuran (THF) | 4.0 | Soluble | > 50 |
| Ketones | Acetone | 5.1 | Soluble | > 50 |
| Esters | Ethyl Acetate | 4.4 | Soluble | > 50 |
| Alcohols | Isopropanol | 3.9 | Soluble | > 50 |
| Alcohols | Ethanol | 4.3 | Sparingly Soluble | < 10 |
| Alcohols | Methanol | 5.1 | Sparingly Soluble | < 5 |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Insoluble | < 1 |
| Polar Protic | Water | 10.2 | Insoluble | < 0.001 |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a liquid compound like this compound in an organic solvent. This method is based on creating a saturated solution and then quantifying the amount of dissolved solute.
Materials:
-
This compound (HDTMS)
-
Selected organic solvents (analytical grade)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.22 µm)
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume (e.g., 10 mL) of the desired organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved HDTMS at the bottom of the vial indicates a saturated solution.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solute to settle.
-
Alternatively, centrifuge the vials at a moderate speed to facilitate the separation of the undissolved liquid phase.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume (e.g., 1 mL) of the clear supernatant (the saturated solution) using a pipette, ensuring no undissolved material is disturbed.
-
Transfer the aliquot to a volumetric flask of appropriate size.
-
Dilute the sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted sample using a calibrated analytical technique such as GC-FID.
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Generate a calibration curve by plotting the analytical signal (e.g., peak area from GC-FID) versus the concentration of the standards.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical signal on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in the desired units, such as g/100 mL or mol/L.
-
Visualization of Solvent Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on the desired application and solubility properties.
Caption: Workflow for selecting a suitable solvent for this compound.
The Versatility of Hexadecyltrimethoxysilane: A Technical Guide to its Alternate Names, Properties, and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hexadecyltrimethoxysilane, a prominent organosilane, is a versatile compound widely utilized in materials science and surface chemistry. Its long alkyl chain and reactive methoxysilane groups enable the formation of robust, hydrophobic self-assembled monolayers (SAMs) on a variety of substrates. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, and key applications, with a focus on the creation of superhydrophobic surfaces and the functionalization of nanoparticles. Detailed experimental protocols for surface modification and a logical workflow for the preparation of self-assembled monolayers are presented to facilitate its practical application in research and development.
Nomenclature and Alternate Names
This compound is known by several synonyms in scientific literature and commercial products. Understanding these alternate names is crucial for comprehensive literature searches and material sourcing.
| Common Name | Synonyms | Trade Names (Examples) |
| This compound | Trimethoxyhexadecylsilane[1][2], (Hexadecyl)-trimethoxysilane, n-Hexadecyltrimethoxysilane[3] | DYNASYLAN 9116[4] |
| Cetyltrimethoxysilane[3] | ||
| Silane, hexadecyltrimethoxy-[3] |
Physicochemical Properties
The unique properties of this compound stem from its amphiphilic structure, combining a long hydrophobic hexadecyl chain with a hydrophilic and reactive trimethoxysilane headgroup.
| Property | Value | Reference |
| CAS Number | 16415-12-6 | [1][3][4][5][6][7][8][9] |
| Molecular Formula | C₁₉H₄₂O₃Si | [1][3][5][6][7][9] |
| Molecular Weight | 346.62 g/mol | [1][5][7][9] |
| Appearance | Colorless to pale yellow liquid | [4][7] |
| Density | 0.89 g/mL at 20 °C | [4][5][10] |
| Refractive Index | n20/D 1.44 | [5] |
| Water Solubility | 2μg/L at 20℃ | [4][10] |
| Purity | ≥85% (GC, technical grade) | [5][7] |
Key Applications in Research and Development
The primary application of this compound lies in surface modification to impart hydrophobicity. Its ability to form self-assembled monolayers makes it a valuable tool in various fields.
-
Superhydrophobic Coatings: By creating a nanostructured surface with low surface energy, it is used to produce water-repellent coatings on substrates like glass, metals, and textiles.[7]
-
Nanoparticle Functionalization: It is employed to modify the surface of nanoparticles (e.g., silica, titania), improving their dispersion in nonpolar solvents and polymer matrices.
-
Self-Assembled Monolayers (SAMs): It spontaneously forms ordered monolayers on hydroxylated surfaces, providing a well-defined model system for studying surface phenomena.
-
Corrosion Inhibition: The hydrophobic barrier created by the monolayer can protect metallic surfaces from corrosion.
-
Drug Delivery: While less common, functionalized nanoparticles can be explored as carriers in drug delivery systems.
Experimental Protocols
Preparation of a Superhydrophobic Coating on Cotton Fabric via Sol-Gel Method
This protocol describes the creation of a superhydrophobic surface on a cotton fabric using a one-step sol-gel process with this compound.
Materials:
-
This compound (HDTMS)
-
Methyltrimethoxysilane (MTMS)
-
Ammonia solution (catalyst)
-
Surfactant
-
Deionized water
-
Cotton fabric samples
Procedure:
-
Preparation of the Coating Solution:
-
In a suitable reaction vessel, mix MTMS and HDTMS as precursors.
-
Add a surfactant to the precursor mixture.
-
Under alkaline conditions, initiate the water-based sol-gel reaction by adding an ammonia solution.
-
-
Coating Application:
-
Immerse the cotton fabric sample into the prepared nanocomposite hydrosol.
-
Ensure the fabric is fully wetted by the solution.
-
-
Curing:
-
The coated fabric is then cured. The cooperative action of the silica nanoparticles creating a rough surface structure and the low surface energy from the long-chain alkylsilane provides the superhydrophobicity.
-
Formation of a Self-Assembled Monolayer (SAM) on a Silicon Wafer
This protocol outlines the general steps for creating a SAM of this compound on a silicon substrate, a common procedure for modifying surface properties at the molecular level.
Materials:
-
Silicon wafers
-
This compound (HDTMS)
-
Anhydrous toluene or hexane (solvent)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydroxylated surface.
-
Rinse the wafers thoroughly with deionized water.
-
Dry the wafers under a stream of nitrogen gas.
-
-
SAM Deposition:
-
Prepare a dilute solution (e.g., 1 mM) of HDTMS in an anhydrous solvent like toluene or hexane in a clean, dry reaction vessel.
-
Immerse the cleaned and dried silicon wafers in the HDTMS solution.
-
Allow the self-assembly process to proceed for several hours (e.g., 2-24 hours) at room temperature in a moisture-controlled environment (e.g., under a nitrogen atmosphere).
-
-
Rinsing and Drying:
-
Remove the wafers from the solution.
-
Rinse the wafers with the pure solvent (toluene or hexane) to remove any physisorbed molecules.
-
Dry the SAM-coated wafers under a stream of nitrogen gas.
-
Workflow and Process Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Use of Self-Assembled Monolayers of Different Wettabilities To Study Surface Selection and Primary Adhesion Processes of Green Algal (Enteromorpha) Zoospores - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Surface Modification of Silica Nanoparticles with Hexadecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silica nanoparticles (SNPs) are versatile nanomaterials with widespread applications in drug delivery, diagnostics, and material science. Their hydrophilic surface, rich in silanol groups (Si-OH), allows for straightforward surface functionalization. Modification with hexadecyltrimethoxysilane (HDTMS) is a common and effective method to impart hydrophobicity to the nanoparticle surface. This transformation is crucial for applications requiring dispersion in non-polar media, the creation of superhydrophobic surfaces, and for controlling interactions with biological systems.[1][2] The long C16 alkyl chain of HDTMS creates a dense hydrophobic layer on the silica surface, significantly altering its physicochemical properties.[1][3]
This document provides detailed protocols for the surface modification of silica nanoparticles with HDTMS, methods for their characterization, and a summary of the expected quantitative outcomes.
Experimental Protocols
Materials
-
Silica Nanoparticles (SNPs)
-
This compound (HDTMS)
-
Anhydrous Ethanol
-
Deionized Water
Protocol for Surface Modification of Silica Nanoparticles
This protocol is based on a common method for the hydrophobic modification of silica nanoparticles.[3]
-
Dispersion of Silica Nanoparticles:
-
Disperse a specific amount of silica nanoparticles in anhydrous ethanol. The ratio of nano-SiO₂ to HDTMS can be varied to achieve different degrees of hydrophobicity.[3] Common ratios (mass:mass) to investigate are 0.25:1, 0.5:1, 1:1, 1:0.5, and 1:0.25.[3]
-
For example, for a 0.25:1 ratio, disperse 0.25 g of nano-SiO₂ in 300 mL of anhydrous ethanol.
-
Ultrasonicate the suspension for 15-30 minutes to ensure a homogenous dispersion and break up any agglomerates.
-
-
Addition of HDTMS:
-
Add the desired amount of HDTMS to the silica nanoparticle suspension while stirring continuously. For the 0.25:1 ratio example, add 1.0 g of HDTMS.
-
-
Reaction:
-
Heat the mixture in a thermostatic water bath to 90 °C and maintain vigorous stirring for 1 hour.[3] This promotes the hydrolysis of the methoxy groups of HDTMS and subsequent condensation with the silanol groups on the silica surface.
-
-
Purification:
-
After the reaction, cool the suspension to room temperature.
-
Collect the modified nanoparticles by centrifugation or filtration.
-
Wash the product repeatedly with deionized water to remove any unreacted HDTMS and by-products.[3]
-
-
Drying:
-
Dry the purified HDTMS-modified silica nanoparticles (HDTMS-SNPs) in a vacuum oven at 60 °C for 24 hours.[3]
-
Characterization of Modified Nanoparticles
Successful surface modification can be confirmed through various analytical techniques.
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the grafting of the hydrophobic long-chain alkyl groups of HDTMS onto the surface of the nano-SiO₂.[1][3] Look for the appearance of characteristic peaks for C-H stretching vibrations from the alkyl chains.
-
Thermogravimetric Analysis (TGA): To determine the amount of HDTMS grafted onto the silica surface and to assess the thermal stability of the modified nanoparticles.[3][4] The weight loss at temperatures between 150-500 °C corresponds to the decomposition of the grafted alkyl chains.[3]
-
Scanning Electron Microscopy (SEM): To observe the morphology and dispersion of the nanoparticles before and after modification.[1][3] A slight reduction in agglomeration may be observed after modification due to the decrease in surface hydroxyl groups.[1][3]
-
Water Contact Angle (WCA) Measurement: To quantify the change in surface hydrophobicity.[1][3] A significant increase in the water contact angle indicates successful hydrophobic modification.
-
Zeta Potential Measurement: To assess the change in surface charge of the nanoparticles. The zeta potential of unmodified silica nanoparticles is typically negative due to the presence of silanol groups.[5] While not always reported for HDTMS modification, a shift towards a less negative value is expected.
Quantitative Data Summary
The following tables summarize the expected quantitative data from the characterization of HDTMS-modified silica nanoparticles.
Table 1: Water Contact Angle (WCA) of HDTMS-Modified Silica Nanoparticles at Different Mass Ratios
| Ratio of nano-SiO₂ to HDTMS | Water Contact Angle (WCA) (°) |
| Unmodified | 25.8[3] |
| 1:0.25 | 114.8[3] |
| 1:0.5 | 124.8[3] |
| 1:1 | 137.3[3] |
| 0.5:1 | 154.7[3] |
| 0.25:1 | 170.9[3] |
Table 2: Zeta Potential of Unmodified and Amine-Modified Silica Nanoparticles (for comparative purposes)
| Nanoparticle Type | Zeta Potential (mV) |
| Bare SiO₂ nanoparticles | -19.3 ± 1.7[5] |
| SiO₂-NH₂ (APTES modified) | +32.5 ± 2.2[5] |
| SiO₂-COOH (cysteine modified) | -26.6 ± 3.5[5] |
Note: Specific zeta potential values for HDTMS-modified silica nanoparticles were not prevalent in the searched literature, but a decrease in the negative magnitude from the bare silica nanoparticles is anticipated.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the surface modification of silica nanoparticles with HDTMS.
Logical Relationship of Surface Modification
Caption: Logical relationship of the HDTMS surface modification of silica nanoparticles.
References
Application Notes and Protocols for Creating Superhydrophobic Surfaces with Hexadecyltrimethoxysilane (HDTMS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superhydrophobic surfaces, characterized by a water contact angle (WCA) greater than 150° and a low sliding angle (SA), are of significant interest across various fields, including self-cleaning coatings, anti-icing surfaces, and biomedical devices.[1][2] The creation of such surfaces typically requires two key elements: a hierarchical micro/nanoscale surface roughness and a low surface energy coating.[1] Hexadecyltrimethoxysilane (HDTMS) is a popular and effective chemical modifier for imparting low surface energy due to its long alkyl chain. This document provides detailed protocols and application notes for the creation of superhydrophobic surfaces using HDTMS, with a focus on methods involving silica nanoparticles to generate the required surface roughness.
Principle of Superhydrophobicity with HDTMS
The creation of a superhydrophobic surface using HDTMS on a substrate, often in conjunction with nanoparticles like silica (SiO2), involves a two-step process:
-
Generation of Surface Roughness: Nanoparticles, such as SiO2, are deposited onto a substrate to create a rough surface at both the micro and nano scales. This hierarchical structure is crucial for trapping air pockets, which minimizes the contact area between a water droplet and the solid surface, leading to a high contact angle.[1] The sol-gel method is a common technique to synthesize and deposit these nanoparticles.[3]
-
Lowering Surface Energy: The substrate with the desired roughness is then functionalized with HDTMS. The methoxy groups of the HDTMS molecule hydrolyze in the presence of water to form silanol groups (-Si-OH). These silanol groups then condense with hydroxyl groups (-OH) present on the surface of the substrate and/or the nanoparticles, forming stable covalent siloxane bonds (-Si-O-Si-). The long hexadecyl (C16) alkyl chains of the HDTMS are oriented away from the surface, creating a dense, low-energy layer that repels water.[3][4]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on superhydrophobic surfaces created using HDTMS.
Table 1: Water Contact Angle (WCA) and Sliding Angle (SA) on Various Substrates Modified with HDTMS
| Substrate | Nanoparticle | HDTMS Treatment Method | WCA (°) | SA (°) | Reference |
| Cotton Fabric | Silica (SiO2) | Immersion | 151 | Not Reported | [5] |
| Fumed Silica/Poly(butyl methacrylate) | Fumed Silica (SiO2) | Aerosol Deposition | 161 ± 1 | 1 | [6] |
| Fabric | Polypyrrole (PPy)/Zinc Oxide (ZnO) | Immersion | > 150 | < 5 | [7] |
| Nano-SiO2 | None (direct modification) | Stirring in Ethanol | 170.9 | Not Reported | [4] |
| Aluminum Alloy | SiO2@CuO | Spray Coating | > 150 | 4.6 | [8] |
| Cotton Fabric | None | Immersion | > 150 | Not Reported | [9] |
Table 2: Effect of HDTMS Concentration on Water Contact Angle (WCA)
| Substrate | HDTMS Concentration | WCA (°) | Reference |
| Cotton Fabric | 5% | > 150 | [9] |
| Cotton Fabric | 10% | > 150 | [9] |
| Cotton Fabric | 20% | > 150 | [9] |
| Nano-SiO2 to HDTMS Ratio (w/w) | 0.25:1 | 170.9 | [4] |
| Nano-SiO2 to HDTMS Ratio (w/w) | 0.5:1 | 154.7 | [4] |
| Nano-SiO2 to HDTMS Ratio (w/w) | 1:1 | 137.3 | [4] |
Experimental Protocols
This section provides detailed methodologies for creating superhydrophobic surfaces using HDTMS. The most common approach involves the synthesis of silica nanoparticles via a sol-gel method, followed by surface modification with HDTMS.
Protocol 1: Preparation of Superhydrophobic Surfaces on Fabric via Sol-Gel and Dip-Coating
This protocol is adapted from methodologies involving the coating of fabrics with silica nanoparticles and subsequent HDTMS modification.[3][5]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ammonia solution (28-30%)
-
Ethanol
-
This compound (HDTMS)
-
Deionized water
-
Substrate (e.g., cotton fabric)
-
Acetic acid (optional, for pH adjustment)
Equipment:
-
Beakers and magnetic stir bars
-
Magnetic stirrer hotplate
-
Ultrasonic bath
-
Drying oven
-
Contact angle goniometer
Procedure:
-
Substrate Preparation:
-
Clean the fabric substrate by sonicating in ethanol for 15 minutes, followed by deionized water for 15 minutes to remove any impurities.
-
Dry the substrate in an oven at 60°C for 1 hour.
-
-
Synthesis of Silica Nanoparticle Sol (Stöber Method):
-
In a beaker, mix 32.5 mL of absolute ethanol, 42.5 mL of deionized water, and 18 mL of ammonia water.[8]
-
Stir the mixture at 400 rpm at a constant temperature of 30°C.
-
In a separate beaker, mix 8 mL of TEOS with 90 mL of absolute ethanol.[8]
-
Slowly add the TEOS solution to the ammonia-ethanol-water mixture while stirring.
-
Continue stirring for at least 12 hours to allow for the hydrolysis and condensation of TEOS to form silica nanoparticles.
-
-
Deposition of Silica Nanoparticles:
-
Preparation of HDTMS Solution:
-
Prepare a 1-5% (v/v) solution of HDTMS in ethanol. For example, for a 3% solution, mix 3 mL of HDTMS with 97 mL of ethanol.[3]
-
A small amount of water and a catalyst like acetic acid can be added to promote hydrolysis (e.g., for 100 mL of ethanol, add 0.25 mL of deionized water and 0.05 mL of acetic acid).[7]
-
-
Surface Modification with HDTMS:
-
Curing:
-
Cure the treated fabric at a higher temperature, for instance, 150°C for 1-2 minutes, to ensure a strong bond between the HDTMS and the surface.[3]
-
-
Characterization:
-
Measure the water contact angle and sliding angle using a contact angle goniometer to confirm superhydrophobicity.
-
Protocol 2: Direct Modification of Nanoparticles for Superhydrophobic Coatings
This protocol describes the preparation of superhydrophobic nanoparticles that can then be incorporated into a coating formulation.[4]
Materials:
-
Nano-silica (SiO2) powder
-
This compound (HDTMS)
-
Anhydrous ethanol
Equipment:
-
Beaker and magnetic stir bar
-
Thermostatic water bath with magnetic stirring
-
Centrifuge
-
Drying oven
Procedure:
-
Dispersion of Nanoparticles:
-
Reaction:
-
Stir the mixture vigorously in a thermostatic water bath at 90°C for 1 hour to facilitate the reaction between HDTMS and the hydroxyl groups on the nano-SiO2 surface.[4]
-
-
Purification:
-
After the reaction, collect the modified nanoparticles by centrifugation.
-
Wash the collected particles with ethanol multiple times to remove any unreacted HDTMS.
-
-
Drying:
-
Dry the purified HDTMS-modified nano-SiO2 powder in an oven at 60°C.
-
-
Coating Formulation and Application:
Visualizations
Experimental Workflow for Fabricating Superhydrophobic Surfaces
Caption: Workflow for creating a superhydrophobic surface on a fabric substrate.
Chemical Reaction Pathway of HDTMS with a Silanol Group
Caption: Reaction of HDTMS with a hydroxylated surface.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. biolinscientific.com [biolinscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Fabrication of Durable Superhydrophobic Surface for Versatile Oil/Water Separation Based on HDTMS Modified PPy/ZnO - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Superhydrophobic Surface Modification for Enhanced Fabric Face Masks: The Impact of Varying HDTMS Concentrations | International Journal of Advanced Natural Sciences and Engineering Researches [as-proceeding.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Hexadecyltrimethoxysilane as a Coupling Agent in Composites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyltrimethoxysilane (HDTMS) is a long-chain alkyltrimethoxysilane that serves as a versatile coupling agent and surface modifier in the fabrication of composite materials. Its primary function is to impart a hydrophobic character to surfaces and to improve the interfacial adhesion between inorganic fillers and organic polymer matrices. The methoxysilane groups of HDTMS can hydrolyze to form reactive silanol groups, which then condense with hydroxyl groups present on the surface of many inorganic fillers (e.g., silica, cellulose, metal oxides). The long hexadecyl hydrocarbon chain then orients away from the surface, creating a low-energy, water-repellent layer. This dual functionality makes HDTMS a critical component in the development of composites with enhanced mechanical properties, improved moisture resistance, and tailored surface properties.
Applications for HDTMS-modified composites are found in various fields, including the development of superhydrophobic coatings, water-resistant wood-plastic composites, and dental composites with improved longevity.[1][2][3]
Mechanism of Action: Surface Modification with HDTMS
The efficacy of HDTMS as a coupling agent stems from a two-step reaction mechanism: hydrolysis and condensation.
-
Hydrolysis: The methoxy groups (-OCH₃) of the silane react with water to form silanol groups (-Si-OH) and methanol as a byproduct. This step is often catalyzed by acids or bases.
-
Condensation: The newly formed silanol groups are highly reactive and can condense in two ways:
-
With hydroxyl groups (-OH) on the surface of the filler or substrate, forming stable covalent Si-O-Substrate bonds.
-
With other silanol groups from adjacent HDTMS molecules, forming a cross-linked polysiloxane network on the surface (Si-O-Si bonds).
-
This process results in a robust, covalently bonded hydrophobic layer on the filler surface, which enhances its compatibility with a hydrophobic polymer matrix.
Logical Relationship of HDTMS Surface Modification
Caption: Mechanism of surface modification using HDTMS.
Applications and Performance Data
The use of HDTMS as a coupling agent significantly impacts the properties of various composite materials. The following tables summarize key performance data from cited research.
Table 1: Effect of HDTMS on Water Contact Angle (WCA) of Various Substrates
| Substrate | Treatment | Resulting WCA (°) | Reference |
| Cellulose Nanofibrils (CNF) | HDTMS modification | ~80° | [1][4] |
| CNF/Silica Nanocomposite | HDTMS modification | Up to ~159° (superhydrophobic) | [1][4] |
| Fumed Silica/Poly(butyl methacrylate) | HDTMS functionalization | Up to 161° ± 1° | [5][6] |
| Nano-SiO₂ | HDTMS modification | 170.9° | [7] |
| All-Cellulose Composite (ACC) | HDTMS treatment | Up to 145.1° | [8] |
| Wood (Pine, Balsawood, Basswood) | HDTMS and Methyltrimethoxysilane | 86° to 100° | [9] |
Table 2: Influence of HDTMS on Mechanical and Thermal Properties of Composites
| Composite Material | Property Measured | Untreated | HDTMS Treated | Reference |
| CNF/Silica Nanocomposite | Thermal Degradation Temp. (T₁₀) | ~311.23 °C (CNF only) | ~337.64 °C | [1] |
| Dental Composites | Tensile Strength (after 1800 days in water) | Significantly lower | Significantly higher (with fluoroalkylsilane) | [2] |
Experimental Protocols
The following protocols provide detailed methodologies for the surface modification of fillers with HDTMS and the fabrication of polymer composites.
Protocol 1: Surface Modification of Silica Nanoparticles with HDTMS
This protocol is adapted from procedures for modifying nano-SiO₂ to achieve superhydrophobicity.[7][10]
Materials:
-
Nano-silica powder
-
This compound (HDTMS)
-
Anhydrous ethanol
-
Deionized water
Equipment:
-
Beaker or round-bottom flask
-
Magnetic stirrer with hot plate or thermostatic water bath
-
Ultrasonicator (optional, for initial dispersion)
-
Centrifuge or filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven
Procedure:
-
Dispersion of Nano-silica:
-
Disperse a specific mass of nano-silica into anhydrous ethanol. For example, create a suspension with a known concentration (e.g., 1 g of nano-SiO₂ in 100 mL of ethanol).
-
Use ultrasonication for 15-30 minutes to ensure a uniform dispersion and break up agglomerates.
-
-
Silanization Reaction:
-
Transfer the nano-silica suspension to a reaction vessel equipped with a magnetic stirrer.
-
Heat the suspension to a temperature between 60°C and 90°C with constant stirring.[10]
-
Add a calculated amount of HDTMS to the suspension. The mass ratio of nano-SiO₂ to HDTMS can be varied to achieve different levels of hydrophobicity (e.g., ratios from 1:0.25 to 1:4 have been reported).[10]
-
Allow the reaction to proceed for a defined period, typically ranging from 1 to 24 hours, under continuous stirring.[4][10]
-
-
Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the modified nano-silica from the solvent. This can be achieved by:
-
Centrifugation: Centrifuge the suspension at a high speed (e.g., 9000 rpm) to pellet the nanoparticles. Discard the supernatant.
-
Filtration: Use a Büchner funnel with appropriate filter paper to collect the solid particles.
-
-
Wash the collected solid product multiple times with deionized water and then with ethanol to remove any unreacted HDTMS and byproducts.
-
-
Drying:
-
Dry the purified, surface-modified nano-silica in a vacuum drying oven at 60°C for 24 hours to remove any residual solvent and water.[10]
-
-
Characterization:
-
The success of the surface modification can be confirmed using:
-
Fourier Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to C-H stretching from the hexadecyl chain (around 2850-2960 cm⁻¹) and Si-O-Si stretching (around 1100 cm⁻¹).[8]
-
Thermogravimetric Analysis (TGA): Observe the weight loss at higher temperatures, which corresponds to the decomposition of the grafted organic chains.
-
Water Contact Angle (WCA) Measurement: Press the dried powder into a pellet and measure the contact angle of a water droplet on the surface to quantify the hydrophobicity.
-
-
Experimental Workflow for Surface Modification of Fillers
Caption: Workflow for surface modification of fillers with HDTMS.
Protocol 2: Fabrication of a Polymer Composite with HDTMS-Modified Filler
This protocol describes a general method for incorporating surface-modified fillers into a thermoplastic polymer matrix via melt compounding.
Materials:
-
HDTMS-modified filler (from Protocol 1)
-
Polymer matrix (e.g., polyethylene, polypropylene, poly(butyl methacrylate))
-
Unmodified filler (for control samples)
Equipment:
-
Twin-screw extruder or internal mixer (e.g., Brabender)
-
Compression molding machine or injection molder
-
Mechanical testing equipment (e.g., universal testing machine)
-
Scanning Electron Microscope (SEM)
Procedure:
-
Drying of Materials:
-
Thoroughly dry both the polymer pellets and the modified filler in a vacuum oven at an appropriate temperature (e.g., 80°C for several hours) to remove any adsorbed moisture, which can negatively affect the final composite properties.
-
-
Melt Compounding:
-
Premix the polymer pellets and the HDTMS-modified filler at the desired weight percentage (e.g., 1%, 3%, 5% filler loading).[11]
-
Feed the mixture into a twin-screw extruder or an internal mixer.
-
Set the processing temperature profile of the extruder barrels according to the melting temperature of the polymer matrix.
-
The screw speed and feed rate should be optimized to ensure good dispersion of the filler within the polymer melt. The shear forces generated during extrusion help to break down any remaining filler agglomerates.
-
-
Specimen Fabrication:
-
Collect the extrudate (in the form of strands or pellets).
-
Fabricate test specimens for mechanical and other characterizations using compression molding or injection molding according to standard specifications (e.g., ASTM standards).
-
-
Characterization of the Composite:
-
Mechanical Testing: Perform tensile, flexural, and impact tests to evaluate the effect of the HDTMS-modified filler on the mechanical properties of the composite. Compare the results with composites made with unmodified filler and the pure polymer matrix.[11][12]
-
Morphological Analysis (SEM): Examine the fracture surface of the composite specimens under a Scanning Electron Microscope. Good interfacial adhesion between the filler and the matrix, facilitated by the HDTMS coupling agent, will be evident by the absence of significant pull-out of filler particles and a more cohesive fracture surface.[11]
-
Water Absorption Test: Immerse pre-weighed specimens in water for a specified period and measure the percentage of weight gain to assess the improvement in water resistance.
-
Thermal Analysis (TGA/DSC): Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate the thermal stability and thermal transitions (e.g., melting and crystallization temperatures) of the composite.
-
Composite Fabrication and Testing Workflow
Caption: Workflow for composite fabrication and testing.
Conclusion
This compound is a highly effective coupling agent for improving the performance of a wide range of composite materials. By creating a hydrophobic surface on hydrophilic fillers, HDTMS enhances their compatibility with polymer matrices, leading to improved interfacial adhesion, better mechanical properties, and significantly increased water resistance. The protocols outlined above provide a framework for the successful application and characterization of HDTMS in a research and development setting. Careful control of reaction conditions and thorough characterization are essential for optimizing the performance of the final composite materials.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 4. Fabrication and Characterization of Hydrophobic Cellulose Nanofibrils/Silica Nanocomposites with this compound [mdpi.com]
- 5. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mail.journalofbabylon.com [mail.journalofbabylon.com]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and characterization of cellulose nanofibrils with varying chemical compositions :: BioResources [bioresources.cnr.ncsu.edu]
Application Notes and Protocols for Silanization of Glass Substrates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silanization is a surface modification technique that involves the covalent attachment of organosilane molecules to a substrate, such as glass.[1][2] This process is fundamental in various scientific and technological fields, including biomedical engineering, chromatography, and microfluidics, as it allows for the precise control of surface properties.[2][3] Glass surfaces are inherently hydrophilic due to the presence of silanol (Si-OH) groups.[4][5] Silanization can alter this characteristic, rendering the surface hydrophobic or introducing specific functional groups for subsequent applications like immobilizing biomolecules (e.g., DNA, proteins), preventing non-specific binding, or promoting cell adhesion.[2][6][7]
The choice of organosilane dictates the final surface functionality. Common silanizing agents include chlorosilanes and alkoxysilanes, which react with the surface hydroxyl groups to form stable siloxane (Si-O-Si) bonds.[2][8] The general reaction mechanism involves the hydrolysis of the silane precursor to form silanols, which then condense with the hydroxyl groups on the glass surface.[2][8]
Quantitative Data Summary
The effectiveness of silanization is often quantified by measuring the water contact angle on the modified surface. A higher contact angle indicates a more hydrophobic surface. The following table summarizes contact angle data from various silanization protocols.
| Silanization Treatment | Substrate | Water Contact Angle (°) | Reference |
| Untreated Glass | Glass Beads | 23.95 ± 1.25 | [9] |
| Dichlorooctamethyltetrasiloxane (Surfasil) | Glass Plates | ~20 to 95 | [3][10] |
| VR-0.0002 Treated | Glass Beads | 49.78 ± 2.35 | [9] |
| VR-0.001 Treated | Glass Beads | 64.2 ± 2.04 | [9] |
| VR-0.1 Treated | Glass Beads | 102.51 ± 1.71 | [9] |
| Silanized (unspecified) | Glass Surface | > 110 | [11] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the silanization of glass substrates using (3-Aminopropyl)triethoxysilane (APTES), a common method for introducing amine functional groups.
Materials:
-
Glass substrates (e.g., microscope slides, coverslips)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Acetone
-
Ethanol
-
Deionized (DI) water
-
Nitrogen gas (for drying)
-
Oven or hot plate
-
Staining jars or beakers
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Protocol:
-
Cleaning the Glass Substrates:
-
Thorough cleaning is crucial for uniform silanization.
-
Immerse the glass substrates in a beaker containing acetone and sonicate for 15 minutes.
-
Transfer the substrates to a beaker with ethanol and sonicate for another 15 minutes.
-
Rinse the substrates thoroughly with DI water.[6]
-
For more rigorous cleaning, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for 10 minutes, followed by extensive rinsing with DI water. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood. [12]
-
Dry the cleaned substrates under a stream of nitrogen gas and store them in a clean, dry environment.
-
-
Surface Activation (Optional but Recommended):
-
To increase the density of hydroxyl groups on the surface, treat the cleaned substrates with oxygen plasma at 300 W for 5 minutes.[12] This step enhances the efficiency of the silanization process.
-
-
Silanization Procedure:
-
Prepare a 1-5% (v/v) solution of APTES in acetone. For example, to make a 1% solution, add 1 ml of APTES to 99 ml of acetone.[6]
-
Work in a fume hood and ensure the glassware is completely dry, as water can cause the silane to polymerize in solution.[13]
-
Immerse the cleaned and dried glass substrates in the APTES solution for 20-30 seconds.[6]
-
Gently agitate the solution or the substrates to ensure uniform coating.
-
-
Rinsing:
-
Curing:
-
Storage:
-
Store the silanized glass slides in a desiccator or under a nitrogen atmosphere to prevent contamination and degradation of the silane layer.[12]
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Silanization - Wikipedia [en.wikipedia.org]
- 2. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]
- 3. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization—A Guide for Contact Angle Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ronaldschulte.nl [ronaldschulte.nl]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 9. Nanoscale Analysis of Surface Modifications on Silanized Glass: Wettability Alteration and Long–Term Stability [arxiv.org]
- 10. Systematic Study of Wettability Alteration of Glass Surfaces by Dichlorooctamethyltetrasiloxane Silanization-A Guide for Contact Angle Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. guilhem.mollon.free.fr [guilhem.mollon.free.fr]
- 12. The Use of Glass Substrates with Bi-Functional Silanes for Designing Micropatterned Cell-Secreted Cytokine Immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
Hexadecyltrimethoxysilane in Anti-Corrosion Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hexadecyltrimethoxysilane (HDTMS) has emerged as a significant component in the formulation of advanced anti-corrosion coatings. Its primary function is to create a hydrophobic barrier on metal surfaces, effectively repelling water and preventing the ingress of corrosive agents. This document provides detailed application notes and experimental protocols for the use of HDTMS in creating robust anti-corrosion coatings, supported by quantitative data and procedural diagrams.
Principle of Action
The anti-corrosion properties of this compound are attributed to its unique molecular structure. The methoxy groups (-OCH₃) at one end of the molecule hydrolyze in the presence of water to form reactive silanol groups (-Si-OH). These silanol groups can then covalently bond with hydroxyl (-OH) groups present on the surface of metals, forming a durable siloxane (-Si-O-Metal) bond. The long, hydrophobic hexadecyl (C16) alkyl chain at the other end of the molecule orients away from the surface, creating a dense, water-repellent layer. This hydrophobic barrier effectively isolates the metal substrate from the corrosive environment. To enhance the anti-corrosion performance, HDTMS is often used in conjunction with other materials, such as silica nanoparticles, to create superhydrophobic surfaces.
Quantitative Data Summary
The following tables summarize the performance of anti-corrosion coatings incorporating this compound, as evaluated by various standard electrochemical and accelerated corrosion tests.
Table 1: Potentiodynamic Polarization Data
Potentiodynamic polarization studies are used to determine the corrosion current (i_corr) and corrosion potential (E_corr) of a material. A lower corrosion current density and a more positive corrosion potential generally indicate better corrosion resistance.
| Coating System | Substrate | E_corr (mV vs. Ag/AgCl) | i_corr (µA/cm²) | Reference |
| Bare Steel | Carbon Steel | -831.15 | 13.70 | [1] |
| Fe-based Alloy Coating | 45 Steel | -570.96 | 12.13 | [1] |
| SiO₂-HDTMS on PEO | AZ91 Mg Alloy | Not Specified | 0.105 | |
| Ni-Co-P Alloy Coating | 45 Steel | Not Specified | 7.99 | [2] |
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to evaluate the barrier properties of coatings. Higher impedance modulus at low frequencies (|Z| at 0.01 Hz) and higher charge transfer resistance (R_ct) are indicative of superior corrosion protection.
| Coating System | Substrate | Immersion Time | |Z| at 0.01 Hz (Ω·cm²) | R_ct (kΩ·cm²) | Coating Capacitance (C_c) (F/cm²) | |---|---|---|---|---|---|---| | Epoxy-Silica Composite (EHS100) | AA7075 Al Alloy | Not Specified | Not Specified | 29.77 | Not Specified | | Good Barrier Coating | Steel | Initial | > 10¹⁰ | Not Specified | ~1 nF/cm² | | Failed Coating | Steel | After Failure | < 10⁶ | Low | High |
Table 3: Salt Spray Test Data (ASTM B117)
The salt spray test is an accelerated corrosion test that subjects coated samples to a salt fog environment. The time to failure or the appearance of corrosion is recorded.
| Coating System | Substrate | Test Duration (hours) | Observation | Reference |
| Hard Chrome Plating | Mild Steel | 288 | Severe Corrosion | [3] |
| HVOF Coating | Mild Steel | 480 | Heavy Rust Stains, Cracking | [3] |
| Hardide Coating | Mild Steel | 480 | Light Staining | [3] |
| Hardide Coating | Mild Steel | 2000 | No Signs of Corrosion | [3] |
Experimental Protocols
Protocol 1: Substrate Pre-treatment
Proper substrate preparation is critical to ensure good adhesion and performance of the HDTMS coating.
Materials:
-
Metal substrate (e.g., carbon steel, aluminum alloy)
-
Acetone
-
Ethanol
-
Deionized water
-
Abrasive paper (e.g., 600 grit) or sandblasting equipment
-
Alkaline cleaning solution (e.g., 5% NaOH)
-
Acidic etching solution (e.g., 10% HCl) - Optional, for steel
Procedure:
-
Degreasing: Thoroughly clean the metal substrate with acetone and then ethanol in an ultrasonic bath for 15 minutes each to remove any organic contaminants.
-
Mechanical Abrasion: For steel substrates, mechanically abrade the surface using 600 grit abrasive paper or by sandblasting to remove mill scale and create a suitable surface profile. For aluminum, a less aggressive abrasion may be sufficient.
-
Rinsing: Rinse the substrate with deionized water.
-
Alkaline Cleaning: Immerse the substrate in a 5% NaOH solution at 60°C for 10 minutes to further clean the surface.
-
Rinsing: Thoroughly rinse the substrate with deionized water.
-
Acid Etching (for steel): Immerse the steel substrate in a 10% HCl solution for 1-2 minutes to remove any remaining oxides and activate the surface.
-
Final Rinsing: Rinse the substrate extensively with deionized water and then with ethanol.
-
Drying: Dry the substrate in an oven at 100°C for at least 1 hour and store it in a desiccator until coating.
Caption: Substrate pre-treatment workflow.
Protocol 2: Sol-Gel Synthesis of HDTMS-Silica Coating
This protocol describes the preparation of a hybrid organic-inorganic sol-gel coating containing HDTMS and silica nanoparticles for enhanced hydrophobicity and corrosion resistance.
Materials:
-
This compound (HDTMS)
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol (absolute)
-
Deionized water
-
Hydrochloric acid (HCl) or Ammonia (NH₃) solution (as catalyst)
-
Magnetic stirrer and hotplate
Procedure:
-
Sol Preparation: In a clean, dry flask, mix TEOS and absolute ethanol in a 1:4 molar ratio.
-
Hydrolysis: While stirring, add a solution of deionized water, ethanol, and HCl (or NH₃) to the TEOS/ethanol mixture. The molar ratio of TEOS:H₂O should be approximately 1:4. The catalyst concentration should be around 0.1 M. Stir the solution for 1 hour at room temperature to allow for the hydrolysis of TEOS.
-
Addition of HDTMS: Add HDTMS to the sol. The molar ratio of TEOS to HDTMS can be varied, a common starting point is 1:0.5.
-
Co-hydrolysis and Condensation: Continue stirring the solution for another 2-4 hours at room temperature. The solution should remain clear.
-
Aging: Age the sol at room temperature for 24 hours in a sealed container to allow for further condensation and network formation.
References
Application Notes and Protocols: Enhancing Water Resistance of Cellulose Nanofibrils via Hexadecyltrimethoxysilane Modification
Introduction
Cellulose nanofibrils (CNFs) are a promising bio-based material with exceptional mechanical properties, high specific surface area, and renewability. However, their inherent hydrophilicity, due to the abundance of hydroxyl groups, limits their application in areas requiring water resistance. This document provides detailed protocols for the surface modification of cellulose nanofibrils with hexadecyltrimethoxysilane (HDTMS) to impart hydrophobic characteristics. The silanization process forms a stable, low-surface-energy coating on the CNF surface, significantly increasing its water contact angle and reducing its affinity for water.
These application notes are intended for researchers, scientists, and professionals in materials science and drug development who are interested in the functionalization of nanocellulose for applications such as water-resistant coatings, films, and composites.
Key Performance Parameters
The modification of cellulose nanofibrils with this compound (HDTMS) results in a significant increase in hydrophobicity. The key performance parameter is the water contact angle (WCA), which transitions the material from hydrophilic to hydrophobic. The addition of silica nanoparticles prior to HDTMS treatment can further enhance this effect, leading to superhydrophobicity.
| Material | Water Contact Angle (WCA) | Surface Roughness (nm) | Reference |
| Cellulose Nanofibrils (CNF) | ~4.5° | 49.67 | |
| HDTMS-modified CNF | ~79.3° - 80° | 36.65 | |
| CNF/Silica Nanocomposite | ~35.9° | 112.21 | |
| HDTMS-modified CNF/Silica Nanocomposite | up to ~159.1° | 134.53 |
Experimental Protocols
This section details the step-by-step procedures for the preparation of HDTMS-modified cellulose nanofibrils.
Materials
-
Cellulose Nanofibril (CNF) suspension
-
This compound (HDTMS)
-
Ethanol
-
Ammonium Hydroxide (for CNF/Silica composite preparation)
-
Tetraethyl orthosilicate (TEOS) (for CNF/Silica composite preparation)
-
Deionized water
-
Centrifuge
-
Ultrasonicator
-
Stirring hotplate
Protocol 1: Direct Modification of CNFs with HDTMS
This protocol describes the direct silanization of cellulose nanofibrils.
-
Dispersion of CNFs: Prepare a stable aqueous suspension of cellulose nanofibrils (e.g., 1 wt%).
-
Solvent Exchange: Centrifuge the CNF suspension to remove water and redisperse the CNFs in ethanol. Repeat this step multiple times to ensure complete solvent exchange.
-
Silanization Reaction:
-
Transfer the ethanolic CNF suspension to a reaction vessel equipped with a magnetic stirrer.
-
Add this compound (HDTMS) to the suspension. The concentration of HDTMS can be varied to control the degree of hydrophobicity.
-
Allow the reaction to proceed at 40°C with continuous stirring for a specified duration (e.g., 2-4 hours).
-
-
Purification:
-
After the reaction, purify the modified CNFs by several cycles of centrifugation and redispersion in ethanol to remove unreacted HDTMS and by-products.
-
-
Drying:
-
The purified HDTMS-modified CNF suspension can be cast into films or dried using a suitable method like freeze-drying or oven drying.
-
Protocol 2: Preparation of Superhydrophobic CNF/Silica/HDTMS Nanocomposites
This protocol involves a two-step modification to achieve superhydrophobicity by first creating a rough surface with silica nanoparticles followed by silanization.
-
Synthesis of CNF/Silica Nanocomposites:
-
Disperse CNFs in deionized water.
-
Add ammonium hydroxide to the CNF suspension and stir.
-
Slowly add tetraethyl orthosilicate (TEOS) to the suspension while stirring.
-
Allow the reaction to proceed to form silica nanoparticles on the CNF surface.
-
-
Purification of CNF/Silica:
-
Purify the CNF/silica nanocomposites by centrifugation and redispersion in deionized water to remove unreacted precursors.
-
-
Solvent Exchange: Perform a solvent exchange from water to ethanol as described in Protocol 1.
-
Silanization Reaction: Follow the silanization procedure with HDTMS as detailed in Protocol 1.
-
Purification and Drying: Purify and dry the final HDTMS-modified CNF/silica nanocomposites as described in Protocol 1.
Visualizations
Experimental Workflow
Caption: Workflow for the modification of CNFs with HDTMS.
Mechanism of Water Resistance
Caption: Mechanism of increased water resistance after HDTMS modification.
Characterization Data
The successful modification of cellulose nanofibrils with HDTMS can be confirmed through various characterization techniques.
| Characterization Technique | Observation | Indication |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of new peaks corresponding to C-H stretching of alkyl chains and Si-O-Si bonds. | Successful grafting of HDTMS onto the CNF surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Increase in the carbon and silicon atomic concentrations. | Confirmation of the presence of the silane coating. |
| Thermogravimetric Analysis (TGA) | Increased thermal stability of the modified CNFs. | The presence of the inorganic silane network enhances thermal resistance. |
| Scanning Electron Microscopy (SEM) | Changes in surface morphology. In the case of CNF/Silica composites, the presence of nanoparticles creating a rougher surface is visible. | Visualization of the surface coating and topography. |
Conclusion
The surface modification of cellulose nanofibrils with this compound is an effective method to impart water resistance, significantly expanding their potential applications. The provided protocols offer a reproducible methodology for achieving hydrophobic and even superhydrophobic CNF-based materials. The degree of hydrophobicity can be tailored by adjusting reaction conditions and by incorporating nanoparticles to control surface roughness. Researchers are encouraged to adapt and optimize these protocols for their specific applications.
Application Notes and Protocols for the Sol-Gel Synthesis of Hydrophobic Silica Aerogels using Hexadecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of hydrophobic silica aerogels using a two-step sol-gel process with tetraethoxysilane (TEOS) as the primary silica precursor and hexadecyltrimethoxysilane (HDTMS) as a co-precursor to impart hydrophobicity. The inclusion of HDTMS, with its long alkyl chain, modifies the silica network, resulting in aerogels with excellent water-repellent properties. Such materials have potential applications in drug delivery, moisture-sensitive formulation protection, and as carriers for hydrophobic drugs.
Overview of the Synthesis Process
The synthesis of HDTMS-modified silica aerogels involves a two-step acid-base catalyzed sol-gel process. Initially, TEOS undergoes hydrolysis in an acidic environment. Subsequently, in the second step, HDTMS is introduced along with a basic catalyst. This leads to the co-condensation of the hydrolyzed TEOS and HDTMS, forming a cross-linked silica network with pendant hexadecyl groups. The resulting alcogel is then aged and subsequently dried using supercritical extraction to produce the final hydrophobic aerogel.
Experimental Protocols
This section details the step-by-step procedure for the synthesis of hydrophobic silica aerogels with varying degrees of hydrophobicity based on the molar ratio of HDTMS to TEOS.
Materials and Reagents
-
Tetraethoxysilane (TEOS, Si(OC₂H₅)₄)
-
This compound (HDTMS, C₁₆H₃₃Si(OCH₃)₃)
-
Methanol (MeOH, CH₃OH)
-
Oxalic Acid (C₂H₂O₄)
-
Ammonium Hydroxide (NH₄OH)
-
Distilled Water
Sol-Gel Synthesis Procedure
A two-step acid-base catalyzed sol-gel process is employed for the synthesis of hydrophobic silica aerogels.[1][2]
Step 1: Acid-Catalyzed Hydrolysis of TEOS
-
In a sealed container, mix TEOS and methanol (MeOH).
-
Separately, prepare an acidic water solution by dissolving oxalic acid in distilled water to a concentration of 0.001 M.
-
Add the acidic water to the TEOS/MeOH mixture while stirring.
-
Continue stirring the solution for a predetermined time to allow for the hydrolysis of TEOS.
Step 2: Base-Catalyzed Co-condensation with HDTMS
-
In a separate container, dissolve the desired amount of HDTMS in methanol.
-
Add the HDTMS solution to the hydrolyzed TEOS solution.
-
Prepare a basic water solution with a 10 M concentration of ammonium hydroxide (NH₄OH).
-
Add the basic water to the combined TEOS and HDTMS solution to initiate gelation.
-
Pour the final sol into molds and seal them.
-
Allow the sol to gel at room temperature. The gelation time will vary depending on the HDTMS concentration.
Aging of the Alcogel
-
Once the gel has set, carefully remove it from the mold.
-
Immerse the alcogel in methanol for 24-48 hours to strengthen the silica network and wash away any unreacted precursors.
Supercritical Drying
-
Place the aged alcogel in a high-pressure autoclave.
-
Exchange the methanol in the gel with liquid carbon dioxide over a period of 2-3 days.
-
After the solvent exchange is complete, heat the autoclave above the critical temperature of CO₂ (31.1 °C) and increase the pressure above its critical pressure (73.8 bar).
-
Slowly vent the supercritical CO₂ to bring the vessel back to ambient pressure, leaving behind the dry, hydrophobic silica aerogel.
Quantitative Data
The properties of the resulting silica aerogels are significantly influenced by the molar ratio of HDTMS to TEOS (M). The following tables summarize the key quantitative data from experimental findings.[1][2]
Table 1: Molar Ratios of Reactants for Hydrophobic Silica Aerogel Synthesis
| Molar Ratio (HDTMS/TEOS) | TEOS | MeOH | Acidic Water (0.001 M Oxalic Acid) | Basic Water (10 M NH₄OH) |
| 0 | 1 | 55 | 3.25 | 1.25 |
| 5.7 x 10⁻² | 1 | 55 | 3.25 | 1.25 |
| 11.4 x 10⁻² | 1 | 55 | 3.25 | 1.25 |
| 17.1 x 10⁻² | 1 | 55 | 3.25 | 1.25 |
| 22.8 x 10⁻² | 1 | 55 | 3.25 | 1.25 |
| 28.5 x 10⁻² | 1 | 55 | 3.25 | 1.25 |
Table 2: Physical Properties of HDTMS-Modified Silica Aerogels
| Molar Ratio (M = HDTMS/TEOS) | Bulk Density (g/cm³) | Thermal Conductivity (W/mK) | Contact Angle (°) |
| 0 | 0.145 | 0.038 | Hydrophilic |
| 5.7 x 10⁻² | 0.138 | 0.036 | 135 |
| 11.4 x 10⁻² | 0.132 | 0.034 | 142 |
| 17.1 x 10⁻² | 0.125 | 0.032 | 148 |
| 22.8 x 10⁻² | 0.118 | 0.030 | 152 |
| 28.5 x 10⁻² | 0.112 | 0.028 | 149 |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of hydrophobic silica aerogels using HDTMS as a co-precursor.
Caption: Experimental workflow for the synthesis of HDTMS-modified silica aerogels.
Chemical Pathway: Hydrolysis and Co-condensation
This diagram illustrates the chemical reactions involved in the formation of the hydrophobic silica network.
Caption: Hydrolysis and co-condensation of TEOS and HDTMS.
Characterization and Properties
The incorporation of HDTMS has a pronounced effect on the properties of the silica aerogels.
-
Hydrophobicity: The primary advantage of using HDTMS is the significant increase in hydrophobicity. The long hexadecyl chains create a low-energy surface that repels water, as evidenced by the high contact angles.[1][2] A maximum contact angle of 152° was achieved at an HDTMS/TEOS molar ratio of 22.8 x 10⁻².[1][2]
-
Density: The bulk density of the aerogels tends to decrease with an increasing concentration of HDTMS.[1][2] This is likely due to the steric hindrance of the long alkyl chains, which can lead to a more open and less densely packed silica network.
-
Thermal Conductivity: The thermal conductivity of the aerogels also decreases with the addition of HDTMS.[1][2] This makes these materials potentially better thermal insulators compared to unmodified silica aerogels.
-
Thermal Stability of Hydrophobicity: The hydrophobic nature of the HDTMS-modified aerogels is maintained up to a temperature of 240 °C.[1][2] Above this temperature, the organic hexadecyl groups begin to degrade, and the aerogel transitions to a hydrophilic state.
Applications in Drug Development
The unique properties of hydrophobic silica aerogels synthesized with HDTMS open up several possibilities in the pharmaceutical and drug development sectors:
-
Controlled Release of Hydrophobic Drugs: The hydrophobic nature of the aerogel matrix can be utilized for the sustained and controlled release of poorly water-soluble drugs.
-
Protection of Moisture-Sensitive Actives: These aerogels can serve as protective carriers for active pharmaceutical ingredients (APIs) that are susceptible to degradation upon exposure to moisture.
-
Enhanced Drug Loading: The porous structure and modified surface chemistry may allow for higher loading capacities of certain drug molecules.
-
Excipients in Formulations: They can be used as specialized excipients to improve the stability and performance of oral solid dosage forms.
These application notes provide a foundational protocol for the synthesis and understanding of HDTMS-modified silica aerogels. Researchers are encouraged to further explore the optimization of synthesis parameters to tailor the aerogel properties for specific drug delivery and formulation challenges.
References
Application Notes and Protocols for Surface Functionalization of Metal Oxides with Hexadecyltrimethoxysilane (HDTMS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Surface functionalization of metal oxides with hexadecyltrimethoxysilane (HDTMS) is a widely employed technique to impart hydrophobicity and other desired properties to materials. This process involves the chemical grafting of the long alkyl chains of HDTMS onto the metal oxide surface, fundamentally altering its surface energy. These modifications are critical in a variety of applications, including the development of self-cleaning surfaces, anti-corrosion coatings, and specialized drug delivery vehicles. This document provides detailed protocols and application notes for the surface functionalization of various metal oxides with HDTMS.
Principle of HDTMS Functionalization
The functionalization process relies on the hydrolysis of the methoxy groups of HDTMS in the presence of surface hydroxyl groups (-OH) on the metal oxide. This is followed by a condensation reaction, forming stable siloxane bonds (Si-O-Metal) and covalently attaching the hydrophobic hexadecyl chains to the surface. The result is a dramatic increase in water contact angle, signifying a transition to a hydrophobic or even superhydrophobic state.[1]
Applications
The surface modification of metal oxides with HDTMS has a broad range of applications:
-
Superhydrophobic Surfaces: Treated surfaces exhibit high water repellency, leading to self-cleaning properties as water droplets roll off, carrying contaminants with them.[2][3][4][5]
-
Corrosion Resistance: The hydrophobic layer acts as a barrier, preventing corrosive agents from reaching the metal substrate, thereby enhancing its lifespan.[2][6]
-
Oil-Water Separation: The contrasting wetting behavior of the functionalized surface towards water and oil allows for the selective separation of oil from water.[7]
-
Drug Delivery: Functionalized nanoparticles can be used to control the release of therapeutic agents and to improve their interaction with biological systems.
-
Enhanced Material Properties: Modification with HDTMS can improve the dispersion of metal oxide nanoparticles in non-polar solvents and polymer matrices.[8]
Quantitative Data Summary
The effectiveness of HDTMS functionalization is often quantified by measuring the change in water contact angle (WCA). The following table summarizes WCA data from various studies on different metal oxides.
| Metal Oxide | Substrate/Form | WCA Before HDTMS | WCA After HDTMS | Reference |
| SiO₂ | Nanoparticles | 25.8° | 170.9° | [1] |
| TiO₂ | Coated Mesh | - | 125.5° - 146.8° | [7] |
| P-TiO₂-SiO₂ | Coating | - | 154.9° | [3][5] |
| ZnO | Nanoparticles | - | 152° | [9] |
| MgO | Coated Cotton | - | 153° | [9] |
| MCM-41 (Silica) | Nanoparticles on Copper | ~145° | 155° | [6] |
| SiO₂@CuO | Core-shell Particles | - | Superhydrophobic | [2] |
Experimental Protocols
Herein are detailed protocols for the surface functionalization of common metal oxides with HDTMS.
General Workflow for HDTMS Functionalization
The following diagram illustrates the general workflow for the surface functionalization of metal oxides with HDTMS.
Caption: General workflow for surface functionalization.
Protocol 1: Functionalization of SiO₂ Nanoparticles
This protocol is adapted from a method to achieve superhydrophobic silica nanoparticles.[1]
Materials:
-
Nano-SiO₂ powder
-
This compound (HDTMS)
-
Ethanol
-
Deionized water
-
Beaker or flask
-
Magnetic stirrer with hotplate
-
Centrifuge
-
Drying oven
Procedure:
-
Dispersion: Disperse the desired amount of nano-SiO₂ in ethanol in a reaction vessel.
-
HDTMS Addition: Add HDTMS to the nano-SiO₂ suspension. A common ratio is 0.25:1 (HDTMS:nano-SiO₂ by weight).[1]
-
Reaction: Stir the mixture at 90°C for 1 hour.[1]
-
Washing: After the reaction, wash the modified nanoparticles with ethanol to remove unreacted HDTMS. This is typically done by repeated cycles of centrifugation and redispersion in fresh ethanol.
-
Drying: Dry the functionalized nano-SiO₂ powder in an oven at 60°C.[1]
Protocol 2: Functionalization of TiO₂ Coated Mesh for Oil-Water Separation
This protocol describes the preparation of a hydrophobic TiO₂ coated mesh.[7]
Materials:
-
TiO₂ coated mesh
-
This compound (HDTMS)
-
Ethanol
-
Deionized water
-
Beaker
-
Drying oven
Procedure:
-
Solution Preparation: Prepare a solution of HDTMS in an ethanol/water mixture.
-
Immersion: Immerse the TiO₂ coated mesh into the HDTMS solution. The deposition time can be varied (e.g., 5, 10, or 20 hours) to control the degree of hydrophobicity.[7]
-
Drying: After immersion, remove the mesh from the solution and dry it in an oven. The original study mentions a sintering temperature of 400°C for the initial TiO₂ coating, followed by the HDTMS treatment.[7] For the HDTMS layer, a lower temperature drying (e.g., 100-120°C) is generally sufficient to drive off the solvent and complete the condensation reaction.
Protocol 3: Functionalization of SiO₂@CuO Core-Shell Particles
This protocol details the modification of composite nanoparticles.[2]
Materials:
-
SiO₂@CuO core-shell particles
-
This compound (HDTMS)
-
Ethanol
-
Deionized water
-
Reaction vessel
-
Constant temperature water bath
-
Centrifuge
-
Drying oven
Procedure:
-
Dispersion: Disperse the synthesized SiO₂@CuO core-shell particles in a mixture of 50 mL of ethanol and 10 mL of water.[2]
-
HDTMS Addition: Add 2 mL of HDTMS to the particle suspension.[2]
-
Reaction: React the mixture in a constant temperature water bath at 30°C for 24 hours.[2]
-
Washing: After the reaction, collect the precipitate by centrifugation and wash it with ethanol.[2]
-
Drying: Dry the functionalized particles at 60°C for 3 hours.[2]
Characterization Techniques
The success of the surface functionalization can be verified using several analytical techniques:
-
Water Contact Angle (WCA) Goniometry: To quantify the change in surface hydrophobicity.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of C-H stretching vibrations from the hexadecyl chains and Si-O-Si bonds.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition of the surface and confirm the presence of silicon and carbon from the HDTMS coating.[7]
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): To visualize the surface topography and roughness, which can influence the hydrophobic properties.[3]
Signaling Pathway and Logical Relationships
The chemical transformation at the heart of the functionalization process is the hydrolysis and condensation of HDTMS on the metal oxide surface.
Caption: HDTMS reaction mechanism on a metal oxide surface.
Conclusion
The functionalization of metal oxides with HDTMS is a versatile and effective method for tuning surface properties, particularly for achieving hydrophobicity. The provided protocols offer a starting point for researchers to develop and optimize their own surface modification procedures for a wide array of applications, from advanced materials to biomedical technologies. Careful control of reaction parameters and thorough characterization are crucial for achieving desired and reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Superhydrophobic Epoxy Resin Coating with SiO2@CuO/HDTMS for Enhanced Self-Cleaning, Photocatalytic, and Corrosion-Resistant Properties [mdpi.com]
- 3. Preparation of Superhydrophobic P-TiO2-SiO2/HDTMS Self-Cleaning Coatings with UV-Aging Resistance by Acid Precipitation Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Superhydrophobic P-TiO2-SiO2/HDTMS Self-Cleaning Coatings with UV-Aging Resistance by Acid Precipitation Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Waterproofing Textiles and Fabrics with Hexadecyltrimethoxysilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for rendering textiles and fabrics hydrophobic using hexadecyltrimethoxysilane (HDTMS). The information is tailored for research and development applications, focusing on experimental procedures, data presentation, and the underlying chemical mechanisms.
Introduction
This compound (HDTMS) is a long-chain alkylalkoxysilane commonly utilized to impart hydrophobicity to various surfaces, including textiles. When applied to fabrics, the hexadecyl (C16) aliphatic chain orients away from the fiber surface, creating a low-energy layer that repels water.[1] This is often achieved through a sol-gel process, which involves the hydrolysis and condensation of the silane precursor to form a durable, cross-linked polysiloxane network on the fabric. To achieve superhydrophobicity, with water contact angles (WCA) exceeding 150°, HDTMS is frequently used in conjunction with nanoparticles like silica (SiO2) or titania (TiO2) to introduce nanoscale roughness to the fabric surface.[2][3][4]
Mechanism of Action
The waterproofing effect of HDTMS is based on two key principles: the reduction of surface energy and, in more advanced applications, the creation of a hierarchical surface roughness.
-
Reduction of Surface Energy: The long, nonpolar hexadecyl chains of the HDTMS molecules are responsible for lowering the surface energy of the fabric. This increases the contact angle of water droplets, causing them to bead up and roll off rather than being absorbed.
-
Hydrolysis and Condensation: The methoxysilane groups (-Si(OCH3)3) of HDTMS undergo hydrolysis in the presence of water to form reactive silanol groups (-Si(OH)3). These silanols can then condense with hydroxyl groups present on the surface of textile fibers (like the cellulose in cotton) and with each other to form a stable, cross-linked polysiloxane network (Si-O-Si bonds). This covalent bonding enhances the durability of the hydrophobic coating.
Quantitative Data Summary
The following tables summarize the quantitative data on the effectiveness of HDTMS treatments on various textiles, compiled from multiple studies.
Table 1: Water Contact Angle (WCA) of HDTMS-Treated Textiles
| Fabric Type | Treatment | Initial WCA (°) | WCA after Durability Test (°) | Durability Test |
| Cotton | HDTMS only | 109.79[2] | Not Reported | - |
| Cotton | TiO2 + HDTMS | 135.93[2] | Not Reported | - |
| Cotton | HDTMS/SiO2 | 159.3[3] | Not Reported | - |
| Polyester | HTMS (Hexyltrimethoxysilane) | 136.2 | Not Reported | - |
| Cotton | HTMS/HTES | 135.41[3] | Not Reported | - |
| Polyester | HTMS/HTES | 132.28[3] | Not Reported | - |
| Cotton | HDTMS/SiO2 | 155[4] | Still hydrophobic | Multiple wash cycles[4] |
| Polyester | HDTMS/SiO2 | 143[4] | Still hydrophobic | Multiple wash cycles[4] |
| Cotton | HDTMS/Commercial Repellent | >130 | Not Reported | - |
Table 2: Effect of HDTMS Treatment on Other Fabric Properties
| Fabric Type | Property | Before Treatment | After Treatment |
| Cotton | Tensile Strength | Not Reported | Improved[2] |
| Cotton | Anti-crease Properties | Not Reported | Improved[2] |
| Cotton | Air Permeability | 114 mm·s⁻¹[5] | Varies with coating method (e.g., layer-by-layer can reduce it to 18.50 mm·s⁻¹)[5] |
| Polyester | Air Permeability | 73.30 mm·s⁻¹[5] | Varies with coating method (e.g., layer-by-layer can reduce it to 17.70 mm·s⁻¹)[5] |
Experimental Protocols
The following are detailed protocols for applying HDTMS to cotton and polyester fabrics using the sol-gel method.
Protocol for Hydrophobizing Cotton Fabric
This protocol is a synthesis of procedures described in the literature, often involving a two-step process to first increase surface roughness and then apply the hydrophobic layer.
Materials:
-
Cotton fabric
-
This compound (HDTMS)
-
Tetraethyl orthosilicate (TEOS) or Titanium dioxide (TiO2) nanoparticles
-
Ethanol
-
Deionized water
-
Acetic acid or Ammonia solution (for pH adjustment)
-
Beakers
-
Magnetic stirrer
-
Padder or roller
-
Oven
Procedure:
-
Fabric Preparation:
-
Cut the cotton fabric into the desired dimensions.
-
Thoroughly clean the fabric with deionized water and ethanol to remove any impurities and then dry it completely.
-
-
Preparation of the Roughness-Inducing Sol (Optional, for superhydrophobicity):
-
For Silica Sol: In a beaker, mix TEOS with ethanol. In a separate beaker, prepare a solution of deionized water and an acid or base catalyst (e.g., acetic acid or ammonia). Slowly add the catalyst solution to the TEOS solution while stirring. Continue stirring for a specified time (e.g., 1-2 hours) to allow for hydrolysis and condensation to form silica nanoparticles.
-
For Titania Sol: Prepare a solution of a titanium precursor (e.g., tetrabutyl titanate) in ethanol. In a separate beaker, mix deionized water, ethanol, and acetic acid. Slowly add the precursor solution to the water-ethanol-acid mixture with vigorous stirring. Continue stirring for 24 hours at room temperature to obtain a transparent TiO2 sol.[6]
-
-
Application of the Roughness-Inducing Layer (Optional):
-
Immerse the cleaned cotton fabric in the prepared silica or titania sol for a set duration (e.g., 10-60 minutes).
-
Pass the fabric through a padder to ensure uniform coating and remove excess sol.
-
Dry the coated fabric in an oven at a specific temperature (e.g., 80-110°C) for a set time (e.g., 5-30 minutes).
-
-
Preparation of the Hydrophobic HDTMS Sol:
-
In a beaker, mix HDTMS with ethanol.
-
In a separate beaker, prepare a solution of deionized water and a catalyst (e.g., acetic acid).
-
Slowly add the catalyst solution to the HDTMS solution while stirring. Continue stirring for a period to allow for the hydrolysis of HDTMS.
-
-
Application of the Hydrophobic Layer:
-
Immerse the (optionally pre-coated) fabric in the hydrolyzed HDTMS solution for a specific time (e.g., 30-60 minutes).
-
Pass the fabric through a padder to ensure even coating.
-
-
Curing:
-
Dry the treated fabric in an oven at a lower temperature (e.g., 70-90°C) for a period (e.g., 30 minutes).
-
Finally, cure the fabric at a higher temperature (e.g., 120-160°C) for a shorter duration (e.g., 2-3 minutes) to promote the formation of a stable polysiloxane network.[2]
-
Protocol for Hydrophobizing Polyester Fabric
This protocol outlines a one-step sol-gel process for applying a hydrophobic coating to polyester fabric.
Materials:
-
Polyester fabric
-
This compound (HDTMS) or a shorter chain silane like Hexyltrimethoxysilane (HTMS)
-
Ethanol
-
Deionized water
-
Sulfuric acid (as a catalyst)
-
Beakers
-
Magnetic stirrer
-
Dip-coater or padder
-
Oven
Procedure:
-
Fabric Preparation:
-
Cut the polyester fabric to the desired size.
-
Clean the fabric thoroughly with deionized water and ethanol and dry completely.
-
-
Preparation of the Hydrophobic Sol:
-
Application of the Hydrophobic Coating:
-
Drying and Curing:
Visualizations
Signaling Pathway: Hydrolysis and Condensation of HDTMS
Caption: Hydrolysis and condensation of HDTMS on a textile surface.
Experimental Workflow: Sol-Gel Treatment of Textiles
Caption: General workflow for the sol-gel treatment of textiles.
References
- 1. [PDF] Synthesis of Water-Repellent Coating for Polyester Fabric | Semantic Scholar [semanticscholar.org]
- 2. Synthesis of Water-Repellent Coating for Polyester Fabric | Emerging Science Journal [ijournalse.org]
- 3. umpir.ump.edu.my [umpir.ump.edu.my]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of the Impact of the Surface Modification Processes of Cotton and Polyester Fabrics with Various Techniques on Their Structural, Biophysical, Sensory, and Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superhydrophobic cotton fabrics prepared by sol–gel coating of TiO2 and surface hydrophobization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Preparation of Hydrophobic Coatings on Polymer Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for creating hydrophobic coatings on various polymer films. The information is intended to guide researchers in selecting and implementing appropriate coating methods for applications ranging from biomedical devices to controlled drug delivery systems.
Introduction to Hydrophobic Coatings on Polymer Films
Hydrophobic coatings are thin surface layers that repel water, characterized by a water contact angle greater than 90 degrees. On polymer films, these coatings are crucial for a variety of applications, including enhancing biocompatibility, preventing biofouling, and controlling the release of therapeutic agents.[1] The hydrophobicity of a surface is governed by its chemical composition and surface roughness. By carefully selecting coating materials and deposition methods, the surface properties of polymer films can be precisely tailored to meet the demands of specific applications.
In the realm of drug development, hydrophobic coatings on polymer films play a pivotal role. They can be used to:
-
Control Drug Release: Hydrophobic matrices can retard the dissolution of drugs, enabling sustained and controlled release profiles.[2]
-
Improve Biocompatibility: By minimizing protein adsorption, hydrophobic surfaces can reduce the foreign body response and subsequent inflammation at the implant-tissue interface.[1][3]
-
Enhance Stability: Hydrophobic coatings can protect sensitive drugs from moisture, thereby increasing their shelf life.
This document outlines three common methods for the preparation of hydrophobic coatings on polymer films: Spray Coating, Sol-Gel Deposition, and Plasma Polymerization. Each section includes a detailed experimental protocol, a table summarizing relevant quantitative data, and a workflow diagram.
Spray Coating
Spray coating is a versatile and scalable method for applying hydrophobic coatings to polymer films. It involves atomizing a coating solution into fine droplets that are then deposited onto the substrate. The process parameters, such as spray pressure and nozzle-to-substrate distance, significantly influence the final coating properties.
Quantitative Data for Spray-Coated Polymer Films
| Polymer Substrate | Coating Material | Deposition Method | Water Contact Angle (°) | Sliding Angle (°) | Reference |
| Polyethylene Terephthalate (PET) | Polydimethylsiloxane (PDMS) | Spray Coating | ~140 | <10 | N/A |
| Polycarbonate (PC) | Fluorinated Acrylic Polymer | Spray Coating | 110-120 | N/A | N/A |
| Polylactic Acid (PLA) | Commercial Hydrophobic Coating | Fused Deposition Modeling (FDM) followed by Spray Coating | ~105 | N/A | N/A |
Experimental Protocol: Spray Coating of a PDMS-based Hydrophobic Solution on PET Film
Materials:
-
Polyethylene Terephthalate (PET) films (e.g., 125 µm thickness)
-
Polydimethylsiloxane (PDMS), vinyl-terminated
-
PDMS crosslinker (e.g., hydride-terminated PDMS)
-
Platinum catalyst (e.g., Karstedt's catalyst)
-
Toluene (or other suitable solvent)
-
Spray gun with a nozzle size of 0.5 mm
-
Compressed air source
-
Oven
Procedure:
-
Substrate Preparation:
-
Cut the PET film to the desired dimensions.
-
Clean the PET film surface sequentially with isopropanol and deionized water in an ultrasonic bath for 15 minutes each.
-
Dry the films in an oven at 60°C for 30 minutes.
-
-
Coating Solution Preparation:
-
Prepare a 10% (w/v) solution of vinyl-terminated PDMS in toluene.
-
Add the PDMS crosslinker to the solution at a 10:1 weight ratio (PDMS:crosslinker).
-
Add the platinum catalyst to the solution at a concentration of 10 ppm.
-
Stir the solution for 30 minutes at room temperature to ensure homogeneity.
-
-
Spray Coating Process:
-
Mount the cleaned and dried PET film onto a flat surface.
-
Set the spray gun pressure to 0.2 MPa.
-
Maintain a distance of 20 cm between the spray nozzle and the PET film surface.
-
Apply the coating solution by spraying in a consistent, overlapping pattern to ensure uniform coverage.
-
Allow the solvent to evaporate at room temperature for 10 minutes.
-
-
Curing:
-
Place the coated PET film in an oven.
-
Cure the coating at 120°C for 1 hour to facilitate crosslinking of the PDMS.
-
Allow the film to cool down to room temperature before characterization.
-
Workflow for Spray Coating
Spray Coating Experimental Workflow
Sol-Gel Deposition
The sol-gel process is a versatile wet-chemical technique used to synthesize inorganic and hybrid organic-inorganic coatings. It involves the hydrolysis and condensation of metal alkoxide precursors to form a colloidal suspension (sol) that is then deposited and converted into a solid coating (gel). This method allows for the creation of thin, dense, and transparent hydrophobic coatings at relatively low temperatures.
Quantitative Data for Sol-Gel Coated Polymer Films
| Polymer Substrate | Coating Precursors | Deposition Method | Water Contact Angle (°) | Sliding Angle (°) | Reference |
| Polyethylene Terephthalate (PET) | Methyltrimethoxysilane (MTMS), Tetraethoxysilane (TEOS) | Dip Coating | 150 | N/A | [4] |
| Polycarbonate (PC) | TEOS, Perfluorodecyltriethoxysilane | Dip Coating | ~110 | N/A | N/A |
| Hemp Shiv (Bio-based) | TEOS, Hexadecyltrimethoxysilane | Dip Coating | up to 100 | N/A | [5] |
Experimental Protocol: Sol-Gel Coating of a Fluorinated Silane on PET Film
Materials:
-
Polyethylene Terephthalate (PET) films
-
Tetraethoxysilane (TEOS)
-
(3,3,3-Trifluoropropyl)trimethoxysilane (FAS-13)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) as a catalyst
-
Dip coater
-
Oven
Procedure:
-
Substrate Preparation:
-
Clean PET films as described in the spray coating protocol.
-
-
Sol Preparation:
-
In a clean glass beaker, mix TEOS and FAS-13 in a molar ratio of 1:1.
-
Add ethanol to the mixture as a solvent. The molar ratio of (TEOS + FAS-13) to ethanol should be 1:10.
-
Prepare an acidic water solution by adding HCl to deionized water to achieve a pH of 2.
-
Add the acidic water to the alkoxide solution dropwise while stirring vigorously. The molar ratio of water to the total moles of silanes should be 4:1.
-
Continue stirring the sol for 24 hours at room temperature to allow for hydrolysis and condensation reactions.
-
-
Dip Coating:
-
Mount the cleaned PET film onto the dip coater.
-
Immerse the film into the prepared sol with a dipping speed of 100 mm/min.
-
Hold the film in the sol for 60 seconds.
-
Withdraw the film from the sol at a constant speed of 200 mm/min.
-
-
Drying and Curing:
-
Allow the coated film to air dry at room temperature for 30 minutes.
-
Transfer the film to an oven and cure at 80°C for 2 hours.
-
Let the film cool to room temperature before characterization.
-
Workflow for Sol-Gel Deposition
Sol-Gel Deposition Experimental Workflow
Plasma Polymerization
Plasma polymerization is a solvent-free technique that uses plasma-induced polymerization of monomer vapors to deposit thin, highly cross-linked, and pinhole-free coatings. This method is particularly suitable for creating conformal hydrophobic coatings on complex geometries and heat-sensitive polymer substrates. Hexamethyldisiloxane (HMDSO) is a common precursor for depositing hydrophobic, silica-like coatings.
Quantitative Data for Plasma-Polymerized Polymer Films
| Polymer Substrate | Precursor | Plasma Method | Water Contact Angle (°) | Reference |
| Polypropylene (PP) | Air Plasma | Glow Plasma System | ~64 (after 3s treatment) | [6] |
| Polyethylene (PE) | HMDSO | Corona Plasma Jet | >150 | [4] |
| Polyethylene Terephthalate (PET) | SF6 | RF Plasma | ~110 | [5] |
| High Impact Polystyrene (HIPS) | Air Plasma | Atmospheric Pressure Plasma | 0 (hydrophilic) | [7] |
Experimental Protocol: Plasma Polymerization of HMDSO on PET Film
Materials and Equipment:
-
Polyethylene Terephthalate (PET) films
-
Hexamethyldisiloxane (HMDSO) precursor
-
Argon (Ar) gas
-
Radio-frequency (RF) plasma reactor (13.56 MHz)
-
Vacuum pump
-
Mass flow controllers
Procedure:
-
Substrate Preparation:
-
Clean PET films as described in the spray coating protocol.
-
Place the cleaned and dried PET films on the substrate holder inside the plasma reactor.
-
-
Plasma Treatment (Pre-treatment):
-
Evacuate the plasma chamber to a base pressure of less than 1 Pa.
-
Introduce Argon gas into the chamber at a flow rate of 50 sccm.
-
Ignite the plasma at an RF power of 50 W for 5 minutes to further clean and activate the PET surface.
-
Vent the chamber and reload the samples if necessary.
-
-
Plasma Polymerization:
-
Evacuate the chamber again to the base pressure.
-
Introduce a mixture of Argon (carrier gas) and HMDSO vapor into the chamber. The flow rates should be controlled by mass flow controllers (e.g., Ar at 20 sccm, HMDSO at 5 sccm).
-
Set the process pressure to 10 Pa.
-
Apply RF power (e.g., 100 W) to initiate the plasma polymerization process.
-
Continue the deposition for a desired time (e.g., 10 minutes) to achieve the target coating thickness.
-
-
Post-treatment and Characterization:
-
Turn off the RF power and the precursor flow.
-
Allow the chamber to cool down before venting with Argon.
-
Remove the coated PET films and store them in a clean, dry environment.
-
Characterize the hydrophobic properties of the coating.
-
Workflow for Plasma Polymerization
Plasma Polymerization Experimental Workflow
Application in Drug Development: Controlled Release and Biocompatibility
Hydrophobic coatings on polymer films are instrumental in designing advanced drug delivery systems. They can modulate the drug release kinetics and improve the biocompatibility of medical devices.
Mechanism of Controlled Drug Release from a Hydrophobic Polymer Matrix
In a hydrophobic matrix system, the drug is dispersed within the polymer. The release of the drug is primarily controlled by diffusion through the tortuous pores and channels of the matrix and by the slow erosion of the matrix itself.
Controlled Drug Release Mechanism
Influence of Surface Hydrophobicity on Biocompatibility
The initial event upon implantation of a medical device is the adsorption of proteins from the surrounding biological fluids onto its surface. The nature of this adsorbed protein layer dictates the subsequent cellular responses, including inflammation and foreign body reaction. Hydrophobic surfaces tend to adsorb proteins in a denatured state, which can trigger pro-inflammatory responses. Conversely, moderately hydrophobic or hydrophilic surfaces can promote the adsorption of proteins that lead to an anti-inflammatory response.
Inflammatory Response to Hydrophobic Surfaces
References
- 1. Biomaterial Surface Hydrophobicity-Mediated Serum Protein Adsorption and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rjpn.org [rjpn.org]
- 3. researchgate.net [researchgate.net]
- 4. cris.unibo.it [cris.unibo.it]
- 5. journalspress.com [journalspress.com]
- 6. nanoscience.com [nanoscience.com]
- 7. Enhanced Wetting and Adhesive Properties by Atmospheric Pressure Plasma Surface Treatment Methods and Investigation Processes on the Influencing Parameters on HIPS Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Hexadecyltrimethoxysilane (HDTMS) Nanoparticle Modification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the surface modification of nanoparticles with hexadecyltrimethoxysilane (HDTMS), with a primary focus on preventing aggregation.
Troubleshooting Guide: Preventing Nanoparticle Aggregation
Nanoparticle aggregation is a common issue during HDTMS modification, often stemming from incomplete surface coverage, improper reaction conditions, or inadequate post-modification processing. This guide provides a systematic approach to diagnosing and resolving aggregation problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Immediate aggregation upon HDTMS addition | 1. Incorrect Solvent: The solvent may not be suitable for both the nanoparticles and the HDTMS, leading to poor dispersibility. 2. Inadequate Initial Dispersion: Nanoparticles were not properly dispersed before adding the silane. | 1. Solvent Selection: Use a non-polar, anhydrous solvent such as ethanol or toluene to facilitate the reaction and maintain nanoparticle dispersion. Ensure the solvent is compatible with your specific nanoparticle type. 2. Pre-reaction Sonication: Vigorously sonicate the nanoparticle suspension immediately before adding HDTMS to break up any existing agglomerates. Use a probe sonicator for higher energy input if necessary, but be mindful of potential nanoparticle damage with excessive power. |
| Aggregation during the reaction | 1. Suboptimal HDTMS Concentration: Too little HDTMS results in incomplete surface coverage, leaving exposed hydrophilic surfaces that can interact and cause aggregation. Conversely, excessive HDTMS can lead to the formation of silica byproducts and interparticle bridging. 2. Inappropriate Reaction Temperature: The temperature may be too high, accelerating silane condensation in the bulk solution rather than on the nanoparticle surface, or too low, resulting in a slow and incomplete reaction. 3. Incorrect Reaction Time: Insufficient reaction time leads to incomplete surface functionalization, while prolonged reaction times can promote inter-particle cross-linking. 4. Presence of Water: Water can cause premature hydrolysis and self-condensation of HDTMS in the bulk solution, leading to the formation of polysiloxane networks that entrap nanoparticles. | 1. Optimize HDTMS Concentration: Start with a moderate HDTMS concentration and perform a concentration-dependent study to find the optimal ratio for your specific nanoparticles. Monitor the reaction via Dynamic Light Scattering (DLS) to observe changes in particle size. 2. Control Reaction Temperature: For silica nanoparticles, a reaction temperature of around 90°C has been shown to be effective. However, the optimal temperature may vary depending on the nanoparticle material. A temperature optimization study is recommended. 3. Adjust Reaction Time: A typical reaction time is around 1 hour. Monitor the extent of surface modification over time using techniques like FTIR to determine the optimal duration for your system. 4. Ensure Anhydrous Conditions: Use anhydrous solvents and dry nanoparticles thoroughly before the reaction. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture. |
| Aggregation after washing/purification | 1. Incomplete Removal of Excess HDTMS: Residual, unreacted HDTMS can hydrolyze and condense during washing, causing aggregation. 2. Inappropriate Washing Solvent: The washing solvent may not effectively remove excess reactants and byproducts, or it may induce aggregation of the newly hydrophobic nanoparticles. 3. Harsh Centrifugation: High centrifugation speeds can lead to the formation of irreversible aggregates (hard cakes). | 1. Thorough Washing: Wash the modified nanoparticles multiple times with the reaction solvent (e.g., anhydrous ethanol) followed by a solvent in which the modified particles are dispersible. 2. Solvent Exchange: Gradually transition to the final desired solvent to avoid shocking the system and inducing precipitation. 3. Gentle Centrifugation and Redispersion: Use the minimum centrifugation speed and time required to pellet the nanoparticles. After each wash, gently resuspend the pellet using sonication. Avoid forming a hard-to-disperse pellet. |
| Poor long-term stability in dispersion | 1. Incomplete Surface Coverage: Even with initial success, incomplete HDTMS coating can lead to gradual aggregation over time as particles re-expose hydrophilic surfaces. 2. Inappropriate Storage Solvent: The storage solvent may not be optimal for maintaining the long-term stability of the hydrophobic nanoparticles. | 1. Re-evaluate Reaction Conditions: Revisit the HDTMS concentration, reaction time, and temperature to ensure complete and robust surface functionalization. 2. Optimize Storage Conditions: Store the modified nanoparticles in a non-polar, aprotic solvent. Consider adding a small amount of a stabilizing agent if compatible with your downstream application. Store at a cool, dark, and dry place. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of nanoparticle aggregation during HDTMS modification?
A1: The primary cause is often incomplete surface functionalization. Nanoparticles, particularly inorganic ones, typically have hydrophilic surfaces (e.g., hydroxyl groups). If these surfaces are not fully coated with the hydrophobic hexadecyl chains of HDTMS, the remaining exposed hydrophilic areas on different nanoparticles can interact with each other through forces like hydrogen bonding, leading to aggregation.
Q2: How can I confirm that the HDTMS modification was successful?
A2: Several characterization techniques can be employed:
-
Fourier-Transform Infrared Spectroscopy (FTIR): Look for the appearance of new peaks corresponding to the C-H stretching of the hexadecyl chain (around 2850-2960 cm⁻¹) and a decrease in the intensity of the hydroxyl (-OH) peak (around 3400 cm⁻¹).
-
Thermogravimetric Analysis (TGA): A successful coating will result in a significant weight loss at temperatures between 150°C and 500°C, corresponding to the decomposition of the grafted alkyl chains.[1]
-
Contact Angle Measurement: A successful hydrophobic modification will result in a significant increase in the water contact angle of a film of the modified nanoparticles. Angles above 90° indicate a hydrophobic surface, with superhydrophobicity being achieved at angles greater than 150°.
-
Dynamic Light Scattering (DLS): While not a direct measure of surface chemistry, a stable, monodisperse size distribution after modification suggests successful surface functionalization that prevents aggregation.
Q3: What is the role of sonication in the modification process?
A3: Sonication plays a crucial role in breaking up existing nanoparticle agglomerates before and during the addition of HDTMS. This ensures that the silane has access to the entire surface of individual nanoparticles, leading to a more uniform and complete coating. However, excessive or prolonged sonication can potentially damage the nanoparticles or induce unwanted side reactions, so it's important to optimize the sonication parameters.
Q4: Can I perform the HDTMS modification in an aqueous solution?
A4: It is generally not recommended. HDTMS undergoes hydrolysis and self-condensation in the presence of water. Performing the reaction in an aqueous solution would lead to the formation of polysiloxane oligomers and networks in the bulk solution, which can encapsulate and aggregate the nanoparticles rather than forming a uniform monolayer on their surface. Anhydrous organic solvents like ethanol or toluene are preferred.
Q5: How does the pH of the reaction mixture affect the modification process?
A5: While the reaction is typically performed in a non-aqueous solvent, trace amounts of water and the surface chemistry of the nanoparticles can be influenced by pH. The hydrolysis of alkoxysilanes like HDTMS can be catalyzed by both acids and bases. For silica nanoparticles, the modification is often carried out under neutral or slightly alkaline conditions to promote the condensation reaction between the hydrolyzed silane and the surface silanol groups. However, extreme pH values should be avoided as they can lead to rapid, uncontrolled condensation and nanoparticle aggregation.
Data Presentation
The following tables summarize key quantitative data related to the HDTMS modification of nanoparticles.
Table 1: Effect of Nano-SiO₂ to HDTMS Mass Ratio on Water Contact Angle (WCA)
| Nano-SiO₂ : HDTMS Mass Ratio | Water Contact Angle (WCA) [°] | Surface Property |
| 1 : 0 (Unmodified) | 25.8 | Hydrophilic |
| 1 : 0.25 | 114.8 | Hydrophobic |
| 1 : 0.5 | 124.8 | Hydrophobic |
| 1 : 1 | 137.3 | Hydrophobic |
| 0.5 : 1 | 154.7 | Superhydrophobic |
| 0.25 : 1 | 170.9 | Superhydrophobic |
Data adapted from a study on the hydrophobic modification of nano-SiO₂.[1]
Table 2: Representative Dynamic Light Scattering (DLS) Data
| Sample | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Interpretation |
| Unmodified Nanoparticles in Ethanol | 105.2 | 0.15 | Relatively monodisperse starting material |
| HDTMS-Modified Nanoparticles (Optimized Conditions) | 115.8 | 0.18 | Slight increase in size due to coating, still monodisperse, indicating no significant aggregation |
| HDTMS-Modified Nanoparticles (Suboptimal Conditions - Aggregated) | >1000 | >0.5 | Significant increase in size and high PDI, indicating severe aggregation |
Note: These are representative values. Actual results will vary depending on the specific nanoparticles and reaction conditions.
Experimental Protocols
1. Protocol for HDTMS Modification of Silica Nanoparticles
This protocol is adapted from a method demonstrated to achieve superhydrophobic surfaces.[1]
-
Materials:
-
Silica nanoparticles (nano-SiO₂)
-
This compound (HDTMS)
-
Anhydrous ethanol
-
Deionized water
-
-
Procedure:
-
Disperse a specific mass of nano-SiO₂ in 300 mL of anhydrous ethanol. The ratio of nano-SiO₂ to HDTMS can be varied (e.g., 0.25:1 by mass for superhydrophobicity).
-
Add the corresponding mass of HDTMS to the nanoparticle suspension.
-
Place the reaction mixture in a thermostatic water bath at 90°C and stir for 1 hour.
-
After the reaction, cool the mixture to room temperature.
-
Wash the modified nanoparticles by centrifugation and redispersion in fresh anhydrous ethanol (repeat 3 times).
-
Finally, wash the nanoparticles with deionized water to remove any remaining ethanol-soluble byproducts.
-
Dry the resulting HDTMS-modified nano-SiO₂ in a vacuum oven at 60°C for 24 hours.
-
2. Protocol for Characterization of HDTMS-Modified Nanoparticles
-
Dynamic Light Scattering (DLS):
-
Prepare a dilute, stable suspension of the unmodified and modified nanoparticles in a suitable solvent (e.g., ethanol for initial characterization, or the final application solvent).
-
Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove any large dust particles or aggregates.
-
Transfer the filtered sample to a clean DLS cuvette.
-
Measure the particle size distribution and polydispersity index (PDI) using the DLS instrument. Compare the results before and after modification to assess aggregation.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Prepare a KBr pellet of the dried, powdered nanoparticle sample (both unmodified and modified).
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹.
-
Analyze the spectra for the appearance of C-H stretching peaks (2850-2960 cm⁻¹) and changes in the -OH stretching region (around 3400 cm⁻¹).
-
-
Thermogravimetric Analysis (TGA):
-
Place a small amount of the dried nanoparticle powder (unmodified and modified) in a TGA crucible.
-
Heat the sample from room temperature to approximately 800°C under a nitrogen atmosphere at a controlled heating rate (e.g., 10°C/min).
-
Analyze the weight loss curve to determine the amount of organic material (HDTMS) grafted onto the nanoparticle surface.
-
Visualizations
Caption: Workflow for HDTMS modification of nanoparticles.
Caption: Troubleshooting logic for nanoparticle aggregation.
References
Technical Support Center: Hexadecyltrimethoxysilane (HDTMS) Hydrolysis Control
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) regarding the controlled hydrolysis of Hexadecyltrimethoxysilane (HDTMS).
Troubleshooting Guide
This section addresses common issues encountered during the hydrolysis of HDTMS.
Issue 1: Solution becomes cloudy or forms a precipitate prematurely.
-
Question: My HDTMS solution in an alcohol/water mixture turned cloudy or precipitated shortly after adding water. What is the cause, and how can I prevent it?
-
Answer: Premature cloudiness or precipitation is typically due to uncontrolled self-condensation of the hydrolyzed HDTMS molecules. The long hexadecyl chains of HDTMS are highly hydrophobic, and once the methoxy groups are hydrolyzed to hydrophilic silanols, the molecules can rapidly condense with each other to form insoluble siloxane oligomers and polymers, especially under neutral or basic conditions.
Troubleshooting Steps:
-
Control the pH: Maintain a slightly acidic pH (typically between 4 and 5). Acidic conditions catalyze the hydrolysis reaction while minimizing the rate of the condensation reaction.[1] You can use a small amount of an acid catalyst like acetic acid or hydrochloric acid.
-
Optimize Water Concentration: A high concentration of water can accelerate hydrolysis to a point where self-condensation becomes favorable. The optimal water-to-silane molar ratio will depend on the solvent and desired degree of hydrolysis, but starting with a substoichiometric amount of water relative to the methoxy groups can help control the reaction.
-
Solvent System: Ensure that the alcohol used as a co-solvent is miscible with both water and HDTMS. Ethanol and isopropanol are common choices. The solvent helps to keep the reacting species solvated and reduces the chances of aggregation.
-
Temperature Control: Perform the hydrolysis at a controlled, and often lower, temperature (e.g., room temperature or below) to slow down the condensation reaction rate.
-
Order of Addition: Add the water (or acidic water) dropwise to the solution of HDTMS in the alcohol solvent with vigorous stirring. This ensures rapid mixing and prevents localized high concentrations of water that can lead to rapid, uncontrolled hydrolysis and condensation.
-
Issue 2: Incomplete hydrolysis leading to poor surface modification.
-
Question: After treating my substrate with the hydrolyzed HDTMS solution, I am not observing the expected level of hydrophobicity. How can I ensure complete hydrolysis?
-
Answer: Incomplete hydrolysis means that not all of the methoxy groups have been converted to reactive silanol groups, which are necessary for bonding to the substrate and for forming a stable siloxane network.
Troubleshooting Steps:
-
Allow Sufficient Reaction Time: Hydrolysis is not instantaneous. The required time can range from minutes to several hours, depending on the pH, temperature, and solvent. It is advisable to allow the hydrolysis reaction to proceed for a sufficient duration (e.g., 1-24 hours) with stirring before use.
-
Use of a Catalyst: As mentioned, an acid catalyst will significantly accelerate the hydrolysis rate.
-
Analytical Verification: Use analytical techniques to monitor the extent of hydrolysis.
-
FTIR Spectroscopy: Monitor the disappearance of the Si-O-CH₃ stretching vibration (typically around 1080-1100 cm⁻¹) and the appearance of a broad Si-OH stretching band (around 3200-3700 cm⁻¹) and a Si-O-Si stretching band (around 1040-1080 cm⁻¹) if condensation occurs.
-
NMR Spectroscopy: ¹H NMR can be used to follow the disappearance of the methoxy protons of HDTMS and the appearance of methanol as a byproduct. ²⁹Si NMR can directly show the conversion of the initial T⁰ species (R-Si(OCH₃)₃) to hydrolyzed species like T¹ (R-Si(OCH₃)₂(OH)), T² (R-Si(OCH₃)(OH)₂), and T³ (R-Si(OH)₃).[1]
-
-
Issue 3: Inconsistent results between batches.
-
Question: I am getting variable results in the hydrophobicity of my treated surfaces even though I am following the same procedure. What could be the cause of this inconsistency?
-
Answer: Inconsistency often arises from subtle variations in experimental conditions that affect the hydrolysis and condensation reactions.
Troubleshooting Steps:
-
Control Atmospheric Moisture: HDTMS is sensitive to moisture. Ensure that all glassware is thoroughly dried and that the reaction is performed in a controlled environment, especially if working with low water concentrations, as atmospheric moisture can contribute to the reaction.
-
Precise Reagent Measurement: Accurately measure the amounts of HDTMS, water, solvent, and catalyst. Small variations in the water-to-silane or catalyst-to-silane ratio can significantly impact the reaction kinetics.
-
Consistent Stirring: Maintain a consistent and efficient stirring rate throughout the hydrolysis process to ensure homogeneity.
-
Age of the Hydrolyzed Solution: The properties of the hydrolyzed silane solution can change over time due to slow condensation. For reproducible results, use the hydrolyzed solution within a consistent timeframe after preparation.
-
Frequently Asked Questions (FAQs)
Q1: What is the basic mechanism of this compound (HDTMS) hydrolysis?
A1: The hydrolysis of HDTMS is a two-step process:
-
Hydrolysis: The three methoxy groups (-OCH₃) on the silicon atom react with water to form silanol groups (-OH) and methanol as a byproduct. This reaction can be catalyzed by either an acid or a base.
-
Condensation: The newly formed silanol groups are reactive and can condense with other silanol groups (self-condensation) to form siloxane bonds (Si-O-Si) and water, or they can condense with hydroxyl groups on a substrate surface to form a covalent bond.
Q2: What is the role of pH in controlling HDTMS hydrolysis?
A2: The pH of the hydrolysis solution is a critical parameter for controlling the relative rates of hydrolysis and condensation.
-
Acidic Conditions (pH 4-5): In an acidic environment, the hydrolysis reaction is generally fast, while the condensation reaction is slower. This allows for the formation of a stable solution of hydrolyzed HDTMS (silanols) with minimal self-condensation, which is often desirable for surface treatment applications.
-
Neutral Conditions (pH ~7): Under neutral conditions, both hydrolysis and condensation rates are typically slow.
-
Basic Conditions (pH > 7): In a basic medium, the condensation reaction is significantly accelerated, often leading to rapid gelation or precipitation of the silane.
Q3: What solvents are recommended for HDTMS hydrolysis?
A3: A co-solvent system is typically used because HDTMS is not readily soluble in water. The most common solvents are lower alcohols such as ethanol or isopropanol. The choice of solvent can influence the hydrolysis rate. The solvent should be anhydrous to have better control over the water content in the reaction.
Q4: How can I determine the optimal hydrolysis time for my application?
A4: The optimal hydrolysis time depends on your specific experimental conditions (pH, temperature, catalyst, solvent, and water/silane ratio) and the desired outcome. It is recommended to perform a time-course study and monitor the extent of hydrolysis using analytical techniques like FTIR or NMR spectroscopy. For surface modification applications, you can also determine the optimal hydrolysis time by treating substrates at different time points and measuring the resulting water contact angle to find the point of maximum hydrophobicity.
Data Presentation
Due to the limited availability of specific kinetic data for this compound in the public literature, the following table provides generalized information on the factors affecting the hydrolysis and condensation rates of long-chain alkyltrimethoxysilanes, which are expected to behave similarly to HDTMS.
| Parameter | Effect on Hydrolysis Rate | Effect on Condensation Rate | General Recommendation for Controlled Hydrolysis |
| pH | Fastest at low (<4) and high (>10) pH; slowest around pH 7 | Slowest at low pH (~2); fastest at high pH (>7) | Maintain a slightly acidic pH (4-5) to favor hydrolysis over condensation. |
| Water Concentration | Increases with higher water concentration | Increases with higher concentration of silanol groups | Use a controlled water-to-silane molar ratio. A stoichiometric or slightly substoichiometric amount is often a good starting point. |
| Temperature | Increases with temperature | Increases with temperature | Conduct the reaction at a controlled, moderate temperature (e.g., room temperature) to manage the reaction rates. |
| Catalyst | Acid and base catalysts increase the rate | Acid and base catalysts increase the rate | Use a weak acid catalyst (e.g., acetic acid) for better control. |
| Solvent | Can be influenced by the type of alcohol used as a co-solvent | Can be influenced by the polarity and protic nature of the solvent | Use a dry, water-miscible alcohol like ethanol or isopropanol. |
Experimental Protocols
Protocol for Controlled Hydrolysis of this compound (HDTMS)
This protocol describes the preparation of a hydrolyzed HDTMS solution suitable for surface modification applications.
Materials:
-
This compound (HDTMS)
-
Anhydrous ethanol (or isopropanol)
-
Deionized water
-
Acetic acid (or dilute HCl)
-
Clean, dry glass reaction vessel with a magnetic stirrer
-
Micropipettes or syringes for accurate liquid handling
Procedure:
-
Preparation of the Solvent Mixture: In the reaction vessel, prepare the desired volume of the ethanol/water mixture. A common starting point is a 95:5 (v/v) ethanol:water mixture.
-
pH Adjustment: Add a small amount of acetic acid to the ethanol/water mixture to adjust the pH to approximately 4-5. Stir the solution until it is homogeneous.
-
Addition of HDTMS: With vigorous stirring, slowly add the desired amount of HDTMS to the acidic ethanol/water mixture. The final concentration of HDTMS will depend on the application, but a concentration in the range of 1-5% (v/v) is typical.
-
Hydrolysis Reaction: Seal the reaction vessel to prevent solvent evaporation and allow the mixture to stir at room temperature for a predetermined time (e.g., 1 to 24 hours) to allow for sufficient hydrolysis. The optimal time should be determined empirically for the specific application.
-
Storage and Use: The hydrolyzed HDTMS solution should ideally be used fresh. If storage is necessary, it should be kept in a sealed container at a low temperature (e.g., 4°C) to slow down the condensation process. The stability of the solution will vary, so it is best to use it within a few hours to a day.
Mandatory Visualization
Caption: Reaction pathway for HDTMS hydrolysis and condensation.
References
How to improve the stability of HDTMS-based hydrophobic coatings
This guide is designed for researchers, scientists, and drug development professionals to enhance the stability and performance of hexadecyltrimethoxysilane (HDTMS)-based hydrophobic coatings. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind HDTMS for creating a hydrophobic surface? A1: HDTMS is a silane coupling agent with a long, hydrophobic alkyl chain (C16) and a trimethoxysilane head group. The methoxy groups on the silicon atom hydrolyze in the presence of water (moisture) to form reactive silanol groups (-Si-OH). These silanols then condense with hydroxyl groups (-OH) on the substrate surface and with each other, forming a dense, covalently bonded self-assembled monolayer (SAM). This process orients the long, water-repelling alkyl chains away from the surface, creating a low-energy, hydrophobic interface.
Q2: Why is substrate preparation so critical for coating stability? A2: The stability and adhesion of the HDTMS coating are critically dependent on the formation of covalent Si-O-Substrate bonds. Proper substrate preparation is essential to clean the surface of organic and inorganic contaminants and to generate a sufficient number of hydroxyl (-OH) groups, which are the reactive sites for the silane to bond with. An improperly cleaned or prepared surface leads to poor monolayer formation, weak adhesion, and rapid degradation or delamination of the coating.
Q3: Can I achieve superhydrophobicity (Water Contact Angle > 150°) with HDTMS alone? A3: While HDTMS provides the necessary low surface energy, achieving superhydrophobicity typically requires a combination of chemistry and surface topography. A dual-scale hierarchical roughness (micro- and nano-scale) is necessary to trap air pockets beneath water droplets, leading to the Cassie-Baxter state and a very high contact angle. HDTMS is often used in conjunction with nanoparticles (e.g., silica, TiO2) to create this required roughness before the final hydrophobic functionalization.[1]
Q4: What is the typical shelf life of a prepared HDTMS coating solution? A4: The stability of the HDTMS solution is limited. Once hydrolyzed by atmospheric or added water, the silanol groups in the solution will begin to self-condense, forming oligomers and eventually gelling. It is highly recommended to use the solution within a few hours of preparation for best results. Storing in a tightly sealed container under an inert atmosphere (like nitrogen or argon) can extend its usability, but fresh preparation is always optimal.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle (Poor Hydrophobicity) | 1. Incomplete Monolayer Formation: Insufficient HDTMS concentration or reaction time. 2. Improper Curing: Curing temperature or time was too low to complete the condensation reaction and remove residual water/solvent. 3. Contaminated Surface: The substrate was not cleaned adequately, preventing proper silane bonding. 4. Excess HDTMS: Too high a concentration can lead to uncontrolled polymerization in the solution and on the surface, creating a disordered, less effective layer. | 1. Optimize the HDTMS concentration (typically 0.5-5% v/v in a solvent like ethanol) and increase the immersion or reaction time. 2. Increase curing temperature (e.g., 60-150°C) or duration. Perform a bake-out step post-curing to drive off volatiles.[1][2] 3. Follow the detailed substrate cleaning protocol provided below. Consider plasma or piranha cleaning for silicon-based substrates. 4. Reduce the HDTMS concentration. Moderate concentrations (e.g., 0.1-0.5%) often lead to more uniform and effective monolayers.[3] |
| Coating Peels or Delaminates Easily (Poor Adhesion) | 1. Insufficient Surface Hydroxyl Groups: The substrate lacks enough reactive sites for covalent bonding. 2. Inadequate Curing: The cross-linking between the silane and the substrate, and between adjacent silane molecules, is incomplete. 3. Moisture Contamination: A layer of water on the substrate can prevent the silane from reaching the surface. | 1. For glass or silicon, use an activation step like piranha solution or oxygen plasma treatment to generate hydroxyl groups. 2. Ensure the curing process is adequate. A longer curing time generally leads to better adhesion.[4] Refer to the data table for optimal parameters. 3. Ensure the substrate is thoroughly dried (e.g., in an oven or with a stream of dry nitrogen) just before coating. |
| Hazy or Uneven Coating Appearance | 1. Solution Instability: The HDTMS solution has started to polymerize/precipitate before or during application. 2. Fast Solvent Evaporation: Can cause uneven deposition, especially in dip-coating or spin-coating. 3. Contaminated Solvent: Impurities in the solvent can deposit on the surface. | 1. Prepare the HDTMS solution immediately before use. Do not use solutions that have become cloudy. 2. Control the environment during coating (e.g., humidity, temperature). For dip-coating, ensure a slow and steady withdrawal speed. 3. Use high-purity, anhydrous solvents for the preparation of the coating solution. |
Data on Coating Parameters and Performance
The following table summarizes quantitative data on how different experimental parameters can affect the final properties of HDTMS-based coatings.
| Parameter | Condition | Effect on Coating | Typical Water Contact Angle (WCA) | Reference |
| HDTMS Concentration | Low (e.g., <0.5%) | Insufficient surface coverage, lower WCA. | 110-125° | [3] |
| Moderate (e.g., 1-3%) | Optimal monolayer formation, high WCA. | 130-150° | [1] | |
| High (e.g., >5%) | Multilayer/aggregate formation, potential for lower WCA and poor uniformity. | Variable, can decrease | [3] | |
| Curing Temperature | Room Temperature | Slower reaction, may result in incomplete cross-linking and lower stability. | Lower end of hydrophobic range | |
| 60-90°C | Accelerated reaction kinetics, good for many substrates. | 130-140° | [2][5] | |
| 150°C | Promotes strong covalent bonding and durability, can achieve superhydrophobicity with nanoparticles. | >150° | [1][4] | |
| Curing Time | < 1 hour | May be insufficient for complete condensation and adhesion. | Variable | |
| 1-5 hours | Generally sufficient for robust film formation. | High and stable | [4] | |
| > 6 hours | Longer times can further improve adhesion and durability, especially at lower temperatures. | Maximally stable | [1] | |
| Surface Roughness | Smooth Substrate | Hydrophobic (Wenzel state). | ~110-140° | |
| Nano-SiO₂ Composite | Creates hierarchical roughness for superhydrophobicity (Cassie-Baxter state). | >150°, up to 170.9° | [5][6] |
Diagrams and Workflows
Chemical Reaction Pathway
The stability of the HDTMS coating is rooted in its chemical bonding to the substrate, which occurs in two primary steps: hydrolysis and condensation.
General Experimental Workflow
This flowchart outlines the critical steps for fabricating a stable HDTMS hydrophobic coating.
Troubleshooting Decision Tree
Use this logical diagram to diagnose and resolve common coating issues.
Detailed Experimental Protocols
Protocol 1: Substrate Cleaning and Activation (Glass/Silicon)
-
Degreasing: Submerge the substrates in a beaker containing acetone. Place the beaker in an ultrasonic bath for 15 minutes.
-
Rinsing 1: Remove substrates and rinse thoroughly with isopropyl alcohol (IPA) to remove residual acetone and organic contaminants.
-
Rinsing 2: Rinse the substrates extensively with deionized (DI) water.
-
Activation (Optional but Recommended): To generate hydroxyl groups, immerse the cleaned substrates in a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30-60 minutes at room temperature. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Final Rinse: Thoroughly rinse the substrates with copious amounts of DI water to remove any residual acid.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas and then place them in an oven at 110°C for at least 1 hour to ensure complete removal of water before coating.[7]
Protocol 2: HDTMS Solution Preparation and Coating
-
Solution Preparation: In a clean, dry glass vial inside a fume hood, prepare a 1% (v/v) solution of HDTMS in anhydrous ethanol. For example, add 0.5 mL of HDTMS to 49.5 mL of anhydrous ethanol.
-
Hydrolysis (Optional Pre-hydrolysis): For some applications, adding a small, controlled amount of acidified water (e.g., to pH 4-5) to the solution and stirring for 1-2 hours can promote hydrolysis before coating. However, for SAMs, hydrolysis is often achieved using ambient moisture or residual surface water.
-
Coating (Dip-Coating Method):
-
Immerse the clean, dry substrate into the freshly prepared HDTMS solution.
-
Allow the substrate to remain in the solution for a set time (e.g., 1-2 hours) to allow for self-assembly.
-
Withdraw the substrate from the solution at a slow, constant speed (e.g., 1-2 mm/s) to ensure a uniform film.[8]
-
-
Rinsing: Gently rinse the coated substrate with fresh anhydrous ethanol to remove any physisorbed, unreacted silane molecules.
-
Drying: Gently dry the substrate with a stream of nitrogen gas.
Protocol 3: Curing and Stability Testing
-
Curing: Place the coated substrates in an oven at a specified temperature, typically between 80°C and 150°C, for 2-4 hours. This step is crucial for forming strong covalent bonds and removing solvent.[1][2]
-
Characterization: After cooling to room temperature, measure the static water contact angle to confirm hydrophobicity.
-
Stability Test 1: Tape Adhesion Test
-
Firmly apply a piece of standard adhesive tape (e.g., Scotch tape) over the coated area.
-
Press down to ensure intimate contact.
-
Rapidly pull the tape off at a 90-degree angle.
-
Re-measure the water contact angle. A stable coating will show minimal to no change in WCA.
-
-
Stability Test 2: Abrasion Resistance Test
-
A simple method involves rubbing the surface with a consistent material (e.g., a cotton cloth or eraser) under a fixed load for a set number of cycles.
-
Measure the water contact angle at intervals (e.g., after every 10 cycles) to quantify the decay in hydrophobicity.[3] A durable coating will maintain a high WCA for many cycles.
-
References
Technical Support Center: Optimizing Hexadecyltrimethoxysilane (HDTMS) Grafting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for Hexadecyltrimethoxysilane (HDTMS) grafting. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful surface modification.
Troubleshooting Guide: Common Issues and Solutions in HDTMS Grafting
This guide addresses specific problems that may be encountered during the HDTMS grafting process, offering potential causes and actionable solutions.
| Issue | Potential Causes | Recommended Solutions |
| Poor/Incomplete Surface Coverage | Inadequate substrate cleaning and hydroxylation. | Ensure thorough cleaning with piranha solution or UV/ozone to generate a high density of hydroxyl groups. |
| Insufficient reaction time or temperature. | Increase reaction time or temperature within the recommended ranges (see data tables below). | |
| Low HDTMS concentration. | Increase the concentration of HDTMS in the reaction solution. | |
| Presence of contaminants in the solvent or on the substrate. | Use high-purity, anhydrous solvents and ensure a clean reaction environment.[1] | |
| Film Inhomogeneity (Patches, Aggregates) | Self-polymerization of HDTMS in solution before surface grafting. | Minimize water content in the reaction solvent. Prepare the silane solution immediately before use. |
| Uncontrolled hydrolysis and condensation. | Control the amount of water present; a small amount is necessary for hydrolysis, but excess water can lead to bulk polymerization.[2] | |
| Uneven temperature distribution during reaction. | Use a temperature-controlled bath or oven to ensure uniform heating. | |
| Weak Adhesion/Film Delamination | Incomplete covalent bonding to the substrate. | Ensure proper substrate activation (hydroxylation). Consider a post-grafting annealing/curing step to promote covalent bond formation. |
| Contaminant layer between the substrate and the HDTMS film. | Stringent cleaning protocols are critical.[3] | |
| Multilayer Formation | High HDTMS concentration. | Reduce the concentration of HDTMS in the solution. |
| Excessive water in the reaction medium, leading to vertical polymerization. | Use anhydrous solvents and control the humidity of the reaction environment. | |
| "Hazy" or Opaque Film Appearance | Extensive bulk polymerization of HDTMS. | Decrease HDTMS concentration, reaction time, or water content in the solvent. |
| Precipitation of silane aggregates onto the surface. | Filter the HDTMS solution before use. Ensure proper mixing and solubility in the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of HDTMS grafting?
A1: HDTMS grafting is a two-step process involving hydrolysis and condensation. First, the methoxy groups (-OCH₃) of the HDTMS molecule hydrolyze in the presence of a small amount of water to form silanol groups (-Si-OH). These silanols then condense with the hydroxyl groups (-OH) on the substrate surface, forming stable covalent siloxane bonds (-Si-O-Si-). Intermolecular condensation between silanol groups of adjacent HDTMS molecules leads to the formation of a cross-linked, self-assembled monolayer (SAM).
Q2: Why is substrate preparation so critical for successful HDTMS grafting?
A2: The density and accessibility of hydroxyl (-OH) groups on the substrate surface are paramount for achieving a dense, well-ordered HDTMS monolayer. Inadequate cleaning can leave contaminants that block these reactive sites, while incomplete hydroxylation results in a low density of anchoring points for the silane molecules. This can lead to poor surface coverage, weak adhesion, and a disordered film.
Q3: What is the role of water in the HDTMS grafting process?
A3: Water is essential for the hydrolysis of the methoxy groups on the HDTMS to form reactive silanol groups. However, an excess of water can lead to premature and extensive self-polymerization of the silane in the bulk solution. These polymers can then deposit on the surface, resulting in a thick, inhomogeneous, and poorly adhered film instead of a monolayer. Therefore, controlling the water content is a critical optimization parameter.[2]
Q4: How does the choice of solvent affect the grafting process?
A4: The solvent plays a crucial role in dissolving the HDTMS and influencing the quality of the resulting monolayer. Anhydrous, non-polar or weakly polar solvents like toluene or hexane are commonly used to control the hydrolysis rate and prevent premature aggregation of the silane. The solvent should be of high purity to avoid introducing contaminants that could interfere with the self-assembly process.[1]
Q5: What characterization techniques are suitable for verifying a successful HDTMS coating?
A5: Several techniques can be used to characterize the HDTMS layer:
-
Water Contact Angle (WCA) Goniometry: A simple and effective method to assess the hydrophobicity of the surface. A high WCA (typically >100°) indicates successful grafting of the hydrophobic hexadecyl chains.
-
X-ray Photoelectron Spectroscopy (XPS): Provides quantitative elemental composition of the surface, confirming the presence of silicon and carbon from the HDTMS and can be used to estimate the layer thickness.
-
Atomic Force Microscopy (AFM): Can be used to visualize the morphology and topography of the grafted layer, assess its uniformity, and measure its thickness.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Can detect the characteristic vibrational bands of the alkyl chains and siloxane bonds.
Quantitative Data on Reaction Conditions
The following tables summarize the impact of key reaction parameters on the quality of the HDTMS grafted layer.
Table 1: Effect of HDTMS Concentration on Surface Hydrophobicity
| HDTMS Concentration (in solvent) | Resulting Water Contact Angle (WCA) | Observations |
| 0.25:1 (HDTMS:nano-SiO₂) in ethanol | 170.9° | Optimal hydrophobicity achieved. |
| 0.5:1 (HDTMS:nano-SiO₂) in ethanol | 154.7° | High hydrophobicity. |
| 1:1 (HDTMS:nano-SiO₂) in ethanol | 137.3° | Good hydrophobicity. |
| 1:0.5 (HDTMS:nano-SiO₂) in ethanol | 124.8° | Moderate hydrophobicity. |
| 1:0.25 (HDTMS:nano-SiO₂) in ethanol | 114.8° | Decreased hydrophobicity. |
Table 2: Influence of Reaction Temperature and Time (General Guidance)
| Reaction Temperature | Reaction Time | Expected Outcome |
| Room Temperature (~25°C) | 2 - 24 hours | Slower reaction rate, may require longer times for complete monolayer formation. Can lead to more ordered films. |
| 40°C - 70°C | 1 - 4 hours | Increased reaction kinetics, potentially leading to faster monolayer formation. Risk of increased bulk polymerization if not controlled. |
| > 80°C | < 1 hour | Very rapid reaction. High risk of uncontrolled polymerization and multilayer deposition. Often used for creating thicker polymer coatings rather than SAMs. |
Note: Optimal temperature and time are highly dependent on the substrate, solvent, and water content. The values in Table 2 represent general trends and starting points for optimization.
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation (for Silicon-based Substrates)
-
Initial Cleaning: Sonicate the silicon wafers or glass slides in acetone for 15 minutes, followed by isopropanol for 15 minutes to remove organic contaminants.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
Hydroxylation (Piranha Solution - EXTREME CAUTION ):
-
Prepare piranha solution by slowly adding 3 parts of concentrated sulfuric acid (H₂SO₄) to 1 part of 30% hydrogen peroxide (H₂O₂). Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Immerse the substrates in the piranha solution for 30-60 minutes at room temperature.
-
-
Rinsing: Thoroughly rinse the substrates with copious amounts of deionized water.
-
Final Drying: Dry the hydroxylated substrates under a stream of nitrogen and use immediately for the grafting reaction.
Protocol 2: HDTMS Grafting in Anhydrous Toluene
-
Prepare the Reaction Solution: In a clean, dry glass container inside a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of HDTMS in anhydrous toluene.
-
Substrate Immersion: Place the freshly hydroxylated substrates in the HDTMS solution. Ensure the entire surface to be coated is submerged.
-
Reaction: Seal the container to prevent moisture ingress and allow the reaction to proceed at room temperature for 2-4 hours with gentle agitation.
-
Rinsing: After the reaction, remove the substrates from the silane solution and rinse them thoroughly with fresh toluene to remove any physisorbed molecules.
-
Curing/Annealing: Place the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent bonds and remove residual solvent.
-
Final Cleaning: Sonicate the coated substrates in toluene and then isopropanol for 5 minutes each to remove any remaining unbound silane.
-
Drying: Dry the final coated substrates under a stream of nitrogen.
Visualizations
Caption: Experimental workflow for HDTMS grafting on a substrate.
Caption: Reaction mechanism of HDTMS grafting on a hydroxylated surface.
References
Technical Support Center: Troubleshooting Self-Assembled Monolayers (SAMs) Formation
This guide provides researchers, scientists, and drug development professionals with answers to common issues encountered during the formation of Self-Assembled Monolayers (SAMs), with a focus on troubleshooting poor surface coverage.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most common causes of poor or incomplete SAM surface coverage?
Poor surface coverage in SAMs is often traced back to a few critical factors. The most common culprits include contaminated substrates, impure reagents or solvents, and a suboptimal experimental environment.[1][2][3] Even low levels of contaminants can significantly disrupt the formation of a well-ordered monolayer.[1][2] Other factors such as incorrect molecule concentration, insufficient incubation time, or inappropriate rinsing techniques can also lead to defects in the SAM.
Q2: My SAM coverage is patchy and disordered. How can I improve it?
Patchy and disordered SAMs are typically a result of issues with the substrate, the deposition solution, or the assembly time.
-
Substrate Preparation: The substrate must be exceptionally clean and free of organic residues or other contaminants.[3][4] Techniques like piranha solution treatment (for gold substrates) or plasma cleaning are often used to ensure a pristine surface.[4] The substrate's smoothness is also crucial for forming a high-quality, ordered monolayer.[3]
-
Solution Purity: Use high-purity solvents (e.g., 200 proof ethanol for many thiols) and ensure the SAM-forming molecules are of high quality.[1][2] Contaminants in the solution can compete for binding sites on the substrate, leading to a disordered film.
-
Incubation Time: While SAM formation can begin within minutes, allowing for a longer assembly time, typically 12 to 48 hours, often results in better monolayer packing and a more ordered structure.[1][5]
-
Environment: Work in a clean environment.[1][2] Avoid areas where volatile compounds like silanes or iodine have been used, as they can easily cross-contaminate surfaces and interfere with SAM formation.[1][2]
Q3: I'm observing low surface density in my thiol-on-gold SAM. What could be the problem?
Low surface density for thiol-based SAMs on gold can stem from several sources:
-
Oxygen Exposure: For the highest quality films, oxygen exposure during the assembly process should be minimized.[1][2] This can be achieved by reducing the headspace above the thiol solution in your container and backfilling it with an inert gas like dry nitrogen.[1][2]
-
Thiol Concentration: The concentration of the thiol solution is a critical parameter. While a typical concentration is in the millimolar range, this may need to be optimized for your specific molecule.
-
Solvent Choice: For most thiols, 200 proof ethanol is the recommended solvent.[2] Using a solvent in which the thiol is not fully soluble can lead to poor coverage.
-
Rinsing Procedure: After incubation, a thorough rinsing with fresh solvent is necessary to remove non-chemisorbed molecules.[6] An inadequate rinse may leave a disordered layer of physisorbed molecules on top of the SAM. Sonication for 1-3 minutes in fresh solvent can help remove these excess molecules.[2]
Q4: I am working with silane-based SAMs on a silica substrate and getting poor results. What is different from thiol-on-gold systems?
While the principle of self-assembly is similar, silane chemistry has unique requirements.
-
Water Content: The presence of a thin layer of water on the silica surface is crucial for the hydrolysis of the silane headgroup, which is a necessary step for covalent bond formation with the substrate. The water content of the reaction solution can be a critical parameter to control.[7]
-
Reactivity: Silanes react with hydroxyl groups on the oxide surface to form stable covalent bonds.[5] Unlike the reversible formation of some other SAMs, these bonds are generally not considered to form reversibly.[5]
-
Environment: Silanes are highly reactive and can easily contaminate other experiments. It is recommended to handle them in a dedicated area.[1][2]
Q5: My SAM appears well-formed initially but degrades over time. Why is this happening?
SAM stability can be influenced by the environment and the intrinsic properties of the monolayer.
-
Oxidation: For thiol-on-gold SAMs, exposure to air can lead to oxidation of the underlying substrate, which can cause the desorption of the thiol molecules and decay of the monolayer over a period of days.[8] Storing prepared SAMs under an inert atmosphere, like dry nitrogen, can prolong their stability.[2][8]
-
Molecular Desorption: Some SAMs, particularly those with weaker headgroup-substrate interactions or those exposed to harsh solvents or temperatures, can experience molecular desorption over time.[9]
-
Chain Length: Longer alkyl chains in the SAM molecules generally increase the thermodynamic stability of the monolayer due to stronger van der Waals interactions between the chains.[5][10]
Data and Protocols
Quantitative Data Summary
For researchers looking for reference values, the following table summarizes typical experimental parameters and resulting surface coverage.
| Parameter | Value | Substrate/Molecule System | Source |
| Typical Thiol Concentration | 1-10 mM | Alkanethiols on Gold | [7] |
| MHA/MUA Concentration | 2 mM in 95% ethanol / 5% acetic acid | MHA/MUA on Gold | [6] |
| Incubation Time | 12 - 72 hours (room temp) | General SAMs | [5] |
| Optimized Incubation Time | 24 - 48 hours | Alkanethiols on Gold | [1] |
| Surface Coverage (Single Thiol) | 1.5 - 2.1 x 10¹⁴ molecules/cm² | Carbazole derivatives on Gold | [11] |
| Surface Coverage (Double Thiol) | 0.8 - 0.9 x 10¹⁴ molecules/cm² | Carbazole derivatives on Gold | [11] |
Experimental Protocol: Thiol SAM Formation on Gold Substrate
This protocol outlines a standard procedure for preparing high-quality alkanethiol SAMs on a gold surface.
1. Substrate Preparation:
-
Clean the gold-coated substrate thoroughly. A common method is to use a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution must be exercised when handling piranha solution as it is a powerful oxidant and reacts violently with organic materials. [1][4]
-
Alternatively, plasma cleaning can be used to remove organic contaminants.[4]
-
Rinse the cleaned substrate extensively with deionized water and then with the solvent to be used for SAM formation (e.g., high-purity ethanol).[2]
-
Dry the substrate under a stream of dry nitrogen gas.[2]
2. Solution Preparation:
-
Prepare a dilute solution of the desired thiol compound in a high-purity solvent. For most alkanethiols, 200 proof ethanol is suitable.[2] A typical concentration is between 1 and 10 mM.
-
Use clean glassware or polypropylene containers for solution preparation to avoid contamination.[1]
3. SAM Incubation:
-
Immerse the clean, dry gold substrate into the thiol solution.[1] Handle the substrate only with clean tweezers.[1]
-
To minimize oxidation, reduce the headspace in the container and backfill with an inert gas like nitrogen before sealing.[1][2]
-
Allow the self-assembly to proceed for 24-48 hours at room temperature for optimal monolayer packing.[1]
4. Post-Incubation Rinsing and Drying:
-
Remove the substrate from the thiol solution.
-
Rinse the surface thoroughly with fresh, pure solvent to remove any non-specifically adsorbed molecules.[6]
-
For a more rigorous cleaning, you can sonicate the sample in fresh solvent for 1-3 minutes.[2]
-
Dry the substrate again under a stream of dry nitrogen.[2]
5. Storage:
-
Store the prepared SAM-coated substrate in a clean, dry environment, such as a desiccator or a petri dish backfilled with nitrogen, to prevent degradation.[2]
Visual Guides
Troubleshooting Workflow for Poor SAM Coverage
Caption: A workflow diagram for troubleshooting poor SAM surface coverage.
Experimental Workflow for SAM Formation
Caption: Key phases in a typical experimental workflow for SAM formation.
Factors Influencing SAM Quality
Caption: Key factors and their sub-components that influence final SAM quality.
References
- 1. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ossila.com [ossila.com]
- 11. pubs.acs.org [pubs.acs.org]
Factors affecting the contact angle of HDTMS treated surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hexadecyltrimethoxysilane (HDTMS) for surface modification.
Frequently Asked Questions (FAQs)
Q1: What is HDTMS and why is it used for surface treatment?
A1: this compound (HDTMS) is a long-chain alkyltrialkoxysilane. It is commonly used to create hydrophobic (water-repellent) surfaces on various substrates. The long hexadecyl (C16) chain provides a low-energy surface, while the trimethoxysilane group allows it to chemically bond to surfaces rich in hydroxyl (-OH) groups, such as glass, silica, and many metal oxides. This results in a durable and stable hydrophobic coating.
Q2: What is the basic mechanism of HDTMS surface treatment?
A2: The treatment process involves a two-step reaction: hydrolysis and condensation.
-
Hydrolysis: The methoxy groups (-OCH₃) of the HDTMS molecule react with water (moisture) to form silanol groups (-Si-OH).
-
Condensation: These silanol groups then react with the hydroxyl groups on the substrate surface, forming stable siloxane bonds (Si-O-Si) and grafting the hydrophobic hexadecyl chains onto the surface. The silanol groups can also react with each other to form a cross-linked polysiloxane network on the surface.
Q3: What is a contact angle and how does it relate to HDTMS treatment?
A3: The contact angle is the angle where a liquid droplet meets a solid surface.[1] It is a measure of the wettability of a surface. A high water contact angle (>90°) indicates a hydrophobic surface, while a low contact angle (<90°) indicates a hydrophilic surface. For HDTMS-treated surfaces, a high water contact angle is the desired outcome and is a key indicator of a successful hydrophobic modification. Surfaces with a water contact angle greater than 150° are considered superhydrophobic.
Q4: What factors can influence the final contact angle of an HDTMS-treated surface?
A4: Several factors can significantly impact the resulting water contact angle. These include:
-
HDTMS Concentration: The concentration of HDTMS in the coating solution plays a critical role.
-
Substrate Preparation: The cleanliness and presence of hydroxyl groups on the substrate are essential for proper bonding.
-
Reaction Time: The duration of the reaction affects the extent of silanization.
-
Curing Temperature and Time: Post-deposition curing helps to stabilize the coating and remove residual solvent and byproducts.
-
Humidity: The presence of water is necessary for the initial hydrolysis of HDTMS.
-
Surface Roughness: A rougher surface can enhance the hydrophobic properties of the coating.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the HDTMS surface treatment process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Water Contact Angle (<90°) | 1. Incomplete reaction: Insufficient reaction time or low temperature. 2. Low HDTMS concentration: The concentration of HDTMS in the solution may be too low to form a complete monolayer. 3. Poor substrate preparation: The surface may be contaminated or lack sufficient hydroxyl groups for bonding. 4. Inactive HDTMS: The HDTMS reagent may have prematurely hydrolyzed and polymerized in storage. | 1. Increase the reaction time or temperature according to the protocol. 2. Increase the concentration of HDTMS in the coating solution. Refer to the data tables below for guidance. 3. Ensure the substrate is thoroughly cleaned (e.g., with piranha solution for glass) to remove organic contaminants and to generate hydroxyl groups. Plasma treatment can also be effective.[3] 4. Use fresh or properly stored HDTMS. Store in a cool, dry place under an inert atmosphere. |
| Inconsistent Contact Angles Across the Surface | 1. Uneven coating application: The HDTMS solution was not applied uniformly. 2. Non-uniform substrate surface: The substrate may have variations in roughness or cleanliness. 3. Localized contamination: Contaminants may be present in specific areas of the substrate. | 1. Use a spin coater or dip coater for a more uniform application. Ensure complete immersion during dip coating. 2. Improve the substrate cleaning and preparation protocol to ensure uniformity. 3. Re-clean the substrate, paying close attention to handling to avoid re-contamination. |
| Cloudy or Hazy Appearance of the Coating | 1. Excessive HDTMS concentration: High concentrations can lead to the formation of thick, multi-layered, and aggregated siloxane films. 2. Uncontrolled polymerization: High humidity can cause rapid and excessive hydrolysis and condensation of HDTMS in the solution before it is applied to the surface. | 1. Reduce the HDTMS concentration. 2. Control the humidity in the reaction environment. Conduct the reaction in a controlled atmosphere glovebox or dry room if necessary. |
| Poor Adhesion of the Coating (Peels or Rubs Off Easily) | 1. Insufficient curing: The coating was not cured at the appropriate temperature or for a sufficient duration. 2. Lack of surface hydroxyl groups: The substrate surface was not properly activated to allow for covalent bonding. 3. Contamination layer: A layer of oil, grease, or other contaminants is preventing the HDTMS from reaching the substrate surface. | 1. Increase the curing temperature and/or time. Typical curing is done at elevated temperatures (e.g., 60-150°C) to promote the condensation reaction and remove byproducts.[4] 2. Pre-treat the substrate to generate hydroxyl groups (e.g., piranha etch, UV/ozone, or oxygen plasma treatment). 3. Thoroughly clean the substrate using appropriate solvents and cleaning procedures before treatment. |
Quantitative Data Tables
The following tables summarize the quantitative effects of key parameters on the water contact angle (WCA) of HDTMS-treated surfaces.
Table 1: Effect of HDTMS to Nano-SiO₂ Ratio on Water Contact Angle
| Ratio of Nano-SiO₂ to HDTMS (by mass) | Water Contact Angle (WCA) [°] |
| 1:0.25 | 114.8 |
| 1:0.5 | 124.8 |
| 1:1 | 137.3 |
| 0.5:1 | 154.7 |
| 0.25:1 | 170.9 |
Data sourced from a study on hydrophobically modified nano-SiO₂.
Table 2: Effect of HDTMS Concentration on Water Contact Angle of Wood Surfaces
| HDTMS Concentration (%) | Water Contact Angle (WCA) [°] |
| 0.1 | ~140 |
| 0.2 | ~145 |
| 0.5 | ~150 |
| 1.0 | ~152 |
| 2.0 | ~152 |
Qualitative trend observed in wood surface treatment. Further increases in concentration beyond a certain point may not significantly increase the WCA.[5]
Table 3: Effect of Curing Temperature on Water Contact Angle
| Curing Temperature (°C) | Water Contact Angle (WCA) [°] |
| Room Temperature | Lower WCA |
| 100-150 | Higher WCA |
General trend observed. Curing at elevated temperatures (e.g., 100-150°C) generally leads to a more stable and hydrophobic coating by promoting the completion of the condensation reaction.
Experimental Protocols
Protocol 1: Hydrophobic Modification of Nano-SiO₂ with HDTMS
This protocol describes the procedure for creating superhydrophobic silica nanoparticles.
-
Dispersion: Disperse a specific amount of nano-SiO₂ and HDTMS (refer to Table 1 for ratios) in 300 mL of anhydrous ethanol.
-
Reaction: Stir the mixture for 1 hour in a thermostatic water bath at 90°C.
-
Washing and Filtration: Clean the resulting product with deionized water and then filter to separate the solid nanoparticles.
-
Drying: Dry the solid product in a vacuum drying oven at 60°C for 24 hours.
Protocol 2: General Procedure for Coating a Glass Slide with HDTMS
This protocol provides a general method for creating a hydrophobic coating on a glass slide.
-
Substrate Cleaning:
-
Clean the glass slide with a detergent solution and rinse thoroughly with deionized water.
-
Immerse the slide in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour to remove organic residues and generate hydroxyl groups. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slide extensively with deionized water and dry with a stream of nitrogen or in an oven.
-
-
HDTMS Solution Preparation: Prepare a solution of HDTMS in an anhydrous solvent (e.g., toluene or ethanol) at the desired concentration (typically 1-5% by volume).
-
Coating Application:
-
Immerse the cleaned and dried glass slide in the HDTMS solution for a specific duration (e.g., 1-24 hours) at a controlled temperature (e.g., room temperature to 60°C).
-
Alternatively, apply the solution via spin coating or dip coating for a more uniform layer.
-
-
Rinsing: Remove the slide from the solution and rinse with the pure solvent to remove any excess, unreacted HDTMS.
-
Curing: Cure the coated slide in an oven at a specific temperature (e.g., 110-120°C) for a set time (e.g., 1 hour) to promote the condensation reaction and form a stable coating.
Protocol 3: Contact Angle Measurement (Sessile Drop Method)
This protocol outlines the steps for measuring the static water contact angle.
-
Instrument Setup: Place the HDTMS-treated substrate on the sample stage of a contact angle goniometer.
-
Droplet Deposition: Use a microsyringe to gently deposit a small droplet of deionized water (typically 2-5 µL) onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.
-
Angle Analysis: Use the software of the goniometer to analyze the captured image and determine the contact angle. The software typically fits a mathematical model to the droplet shape to calculate the angle at the three-phase contact line.
-
Multiple Measurements: Take measurements at several different locations on the surface to ensure consistency and calculate an average value.
Visualizations
Caption: Reaction mechanism of HDTMS surface treatment.
Caption: General experimental workflow for HDTMS surface treatment.
Caption: Troubleshooting logic for low contact angle issues.
References
- 1. users.aalto.fi [users.aalto.fi]
- 2. Quantifying the impact of surface roughness on contact angle dynamics under varying conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biolinscientific.com [biolinscientific.com]
- 4. Synthesis and Characterization of Superhydrophobic Epoxy Resin Coating with SiO2@CuO/HDTMS for Enhanced Self-Cleaning, Photocatalytic, and Corrosion-Resistant Properties [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Degradation of Hexadecyltrimethoxysilane (HDTMS) in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Hexadecyltrimethoxysilane (HDTMS) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound (HDTMS) in aqueous solutions?
A1: The primary degradation pathway for HDTMS in aqueous solutions is hydrolysis, followed by condensation. The methoxy groups (-OCH₃) of the silane react with water to form silanol groups (-Si-OH) and methanol. These reactive silanol groups can then condense with each other or with hydroxyl groups on a substrate to form stable siloxane bonds (-Si-O-Si-). This process is the basis for using HDTMS as a surface modifying agent to create hydrophobic coatings.
Q2: What factors influence the rate of HDTMS degradation in water?
A2: Several factors significantly influence the rate of HDTMS hydrolysis and condensation:
-
pH: The hydrolysis of alkoxysilanes is catalyzed by both acids and bases. The reaction is generally slowest at a neutral pH of around 7 and accelerates under acidic (pH < 4) or basic (pH > 10) conditions.
-
Temperature: Higher temperatures typically increase the rate of both hydrolysis and condensation reactions.
-
Concentration of Water: A sufficient amount of water is necessary for the hydrolysis to occur. The water-to-silane ratio can impact the reaction kinetics.
-
Solvent System: Due to its low water solubility, HDTMS is often used in water-miscible co-solvents like ethanol or isopropanol. The type and concentration of the co-solvent can affect the reaction rates.
-
Catalysts: Specific catalysts can be used to control the rate of hydrolysis and condensation.
Q3: What are the expected byproducts of HDTMS degradation in an aqueous solution?
A3: The main byproduct of the hydrolysis of HDTMS is methanol (CH₃OH). During the condensation step, water is eliminated. If the HDTMS self-condensates in solution, it can form oligomeric and polymeric siloxanes.
Troubleshooting Guide
Issue 1: Poor solubility or precipitation of HDTMS in the aqueous solution.
-
Question: I am observing phase separation or precipitation when I add HDTMS to my aqueous solution. How can I improve its solubility?
-
Answer: HDTMS is a long-chain alkylsilane and has very low solubility in water. To address this, consider the following strategies:
-
Use of Co-solvents: Prepare the HDTMS solution in a water-miscible organic solvent, such as ethanol or isopropanol, before adding it to the aqueous phase. This is a common practice for achieving a homogeneous reaction mixture.
-
Emulsification: Create an emulsion of HDTMS in water. This can be achieved by using a surfactant and applying high shear mixing (e.g., sonication or homogenization) to disperse the HDTMS as fine droplets in the aqueous phase. The stability of the emulsion is critical for consistent results.
-
Pre-hydrolysis: In some protocols, the silane is pre-hydrolyzed in a water/alcohol mixture with a controlled amount of water and a catalyst (e.g., acetic acid) before its application.
-
Issue 2: Inconsistent or non-uniform surface modification results.
-
Question: The hydrophobic coating I am creating with HDTMS is not uniform, and I see patches of untreated surface. What could be the cause?
-
Answer: Inconsistent surface modification can stem from several factors:
-
Incomplete Hydrolysis: Ensure that the hydrolysis of HDTMS is complete before or during the application to the surface. This can be influenced by pH, reaction time, and temperature. Insufficiently hydrolyzed silane will not bond effectively to the surface.
-
Aggregation of Silane: Hydrolyzed HDTMS (silanols) can self-condense in solution to form oligomers and aggregates, especially at high concentrations or non-optimal pH. These aggregates may not form a uniform monolayer on the surface. To mitigate this, use dilute solutions and control the reaction conditions (pH, temperature) to favor surface reaction over self-condensation in the bulk solution.
-
Surface Contamination: The substrate surface must be scrupulously clean and free of organic contaminants. Any residue can mask the surface hydroxyl groups, preventing the silane from bonding. Ensure a thorough cleaning procedure appropriate for your substrate is performed before silanization.
-
Insufficient Surface Hydroxyl Groups: The condensation reaction requires the presence of hydroxyl (-OH) groups on the substrate surface. For some materials, a pre-treatment step (e.g., plasma treatment, piranha etching for silicon-based substrates, or alkali treatment for glass) may be necessary to generate a sufficient density of surface hydroxyl groups.
-
Issue 3: The prepared HDTMS solution appears cloudy or forms a gel over time.
-
Question: My pre-hydrolyzed HDTMS solution became cloudy and eventually gelled. Why did this happen, and how can I prevent it?
-
Answer: This is a classic sign of uncontrolled self-condensation of the hydrolyzed silane.
-
Control of pH: The rate of condensation is highly pH-dependent. Condensation is generally fastest in the neutral pH range and slower at very low or high pH. For solution stability, it is often recommended to prepare and store pre-hydrolyzed silane solutions at a low pH (e.g., 4-5) to slow down the condensation process.
-
Concentration: High concentrations of hydrolyzed HDTMS will lead to more rapid self-condensation. It is advisable to work with dilute solutions, typically in the range of 1-5% (v/v).
-
Fresh Preparation: Pre-hydrolyzed silane solutions have a limited pot life. It is best practice to prepare these solutions fresh before each use to ensure consistent reactivity and avoid issues with aggregation and gelation.
-
Data Presentation
| Silane Compound | Hydrolysis Rate Constant at pH 4 (h⁻¹) | Hydrolysis Rate Constant at pH 9 (h⁻¹) |
| Methacryloyloxymethyltrimethoxysilane | 21.8 | 24.0 |
| Methacryloyloxymethyltriethoxysilane | 14.4 | 67.9 |
| 3-Methacryloyloxypropyltrimethoxysilane | 1.6 | 1.2 |
This data is provided for illustrative purposes to show the effect of pH on hydrolysis rates of alkoxysilanes. The specific rates for HDTMS will vary.
Experimental Protocols
Methodology for Monitoring HDTMS Hydrolysis via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for monitoring the hydrolysis of alkoxysilanes in real-time.
-
Sample Preparation:
-
Prepare a stock solution of HDTMS in a deuterated, water-miscible solvent (e.g., deuterated ethanol, C₂D₅OD).
-
In a separate vial, prepare the aqueous component, which may be deuterated water (D₂O) with a specific pH, adjusted using DCl or NaOD to avoid proton signals. A buffer solution can also be used.
-
The reaction is initiated by mixing the HDTMS solution with the D₂O solution directly in an NMR tube at a controlled temperature.
-
-
NMR Acquisition:
-
Immediately after mixing, place the NMR tube in the spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals. The hydrolysis can be monitored by observing the disappearance of the methoxy proton signal of HDTMS (a singlet) and the appearance of the methanol proton signal.
-
²⁹Si NMR can also be used to provide more detailed information about the formation of different silanol species (Si(OCH₃)₂(OH), Si(OCH₃)(OH)₂, Si(OH)₃) and subsequent siloxane bond formation. However, ²⁹Si NMR experiments typically require longer acquisition times.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the methoxy protons of HDTMS and the methyl protons of the released methanol at each time point.
-
The rate of hydrolysis can be determined by plotting the concentration of HDTMS (proportional to the integral of its methoxy peak) versus time and fitting the data to an appropriate rate law.
-
Mandatory Visualization
Technical Support Center: Hexadecyltrimethoxysilane (HDTMS) Surface Treatment
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of excess Hexadecyltrimethoxysilane (HDTMS) from various surfaces.
Troubleshooting Guide: Removing Excess HDTMS
Issue: A non-uniform or overly thick coating of HDTMS is observed on the substrate.
Objective: To effectively remove the excess or improperly applied HDTMS layer without damaging the underlying surface.
Experimental Protocol: General Removal Procedure
-
Initial Mechanical Removal:
-
For freshly applied, uncured HDTMS, gently wipe the surface with a lint-free cloth or squeegee to remove the bulk of the excess material.
-
If the silane has started to cure but is still soft, mechanical scraping with a soft plastic or rubber scraper may be effective. Exercise caution to avoid scratching the substrate.
-
-
Solvent-Based Removal (For Uncured or Partially Cured HDTMS):
-
Recommended Solvents: Isopropyl alcohol (IPA), acetone, or ethanol can be used to dissolve and wipe away uncured HDTMS.
-
Procedure:
-
Dampen a clean, lint-free cloth with the chosen solvent.
-
Gently rub the affected area in a circular motion.
-
Use a second clean, dry cloth to wipe away the dissolved silane and solvent residue.
-
Repeat as necessary until all excess HDTMS is removed.
-
Ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
-
Chemical Removal of Cured HDTMS (Advanced Method):
-
Disclaimer: Cured HDTMS forms a covalent bond with the substrate and is challenging to remove. The following methods are aggressive and should be tested on a small, inconspicuous area first to ensure compatibility with the substrate.
-
Option A: Alkaline Solution:
-
Reagents: 5% Potassium Hydroxide (KOH) in dry ethanol.
-
Procedure:
-
Immerse the substrate in the KOH/ethanol solution or apply the solution to the surface using a cloth or brush.
-
Allow the solution to react for approximately one hour.[1] This will break the Si-O bonds of the polymerized silane.
-
Thoroughly rinse the surface with deionized water.
-
Dry the surface completely.
-
This procedure should be performed in a fume hood with appropriate PPE.
-
-
-
Option B: Strong Solvent Strippers:
-
Reagents: Solvent-based strippers containing furfuryl alcohol or methylene chloride (use with extreme caution and in compliance with safety regulations).[2]
-
Procedure:
-
Apply the stripper to the surface as per the manufacturer's instructions.
-
Allow for the recommended dwell time to break down the silane layer.
-
Mechanically scrape the softened residue.
-
Neutralize and clean the surface as recommended by the stripper manufacturer.
-
This is a hazardous procedure and requires stringent safety protocols.
-
-
-
Summary of Removal Methods and Substrate Compatibility:
| Removal Method | Target HDTMS State | Suitable Substrates | Unsuitable Substrates | Key Considerations |
| Mechanical Wiping/Scraping | Uncured / Partially Cured | Glass, Metals, Ceramics | Soft Polymers, Delicate Coatings | Low risk of substrate damage. |
| Solvent Wash (IPA, Acetone) | Uncured | Glass, Metals, Ceramics, Most Polymers | Solvent-sensitive plastics | Good for fresh spills and excess application. |
| Alkaline Solution (KOH/Ethanol) | Cured | Silicon, Glass | Alkaline-sensitive materials (e.g., Aluminum) | Effective but requires careful handling and testing.[1] |
| Solvent Strippers | Cured | Concrete, Masonry | Most Plastics, Painted Surfaces | Highly effective but hazardous; check compatibility.[2] |
Frequently Asked Questions (FAQs)
Q1: What is this compound (HDTMS) and why is it used?
A1: this compound is an organosilicon compound with a long C16 alkyl chain and three reactive methoxy groups.[3] It is used to create hydrophobic (water-repellent) surfaces on a variety of materials. The methoxy groups react with moisture and hydroxyl groups on a substrate to form a durable, covalently bonded siloxane layer, while the long alkyl chain provides the water-repellent properties.[3][4]
Q2: Why is it difficult to remove cured HDTMS?
A2: Once cured, HDTMS forms strong, stable siloxane (Si-O-Si) bonds with the substrate and with other silane molecules.[3] These covalent bonds are not easily broken by common solvents, making the removal of the cured layer challenging.
Q3: Can I use water to clean up an HDTMS spill?
A3: No, you should not use water to clean up a spill of uncured HDTMS. HDTMS is moisture-sensitive and will hydrolyze in the presence of water to form reactive silanol groups, which will then polymerize and bond to the surface, making it more difficult to remove.[4] Absorb the spill with an inert material and then clean the area with a recommended solvent like isopropyl alcohol.
Q4: I see a hazy or white residue after applying HDTMS. What is it and how can I remove it?
A4: A hazy or white residue is often the result of applying too much HDTMS or applying it in humid conditions. This can lead to the formation of thicker, unevenly polymerized silane layers.[5] To remove this, you may need to use the chemical removal methods for cured silanes, such as the alkaline solution, after testing for substrate compatibility.
Q5: What safety precautions should I take when working with HDTMS and its removal agents?
A5: Always work in a well-ventilated area, preferably in a fume hood when using chemical removal agents.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6] Consult the Safety Data Sheet (SDS) for HDTMS and any solvents or strippers being used for specific handling and disposal instructions.
Workflow for HDTMS Removal
Caption: Workflow for removing excess this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. pressurewashingresource.com [pressurewashingresource.com]
- 3. nbinno.com [nbinno.com]
- 4. 十六烷基三甲氧基硅烷 technical, ≥85% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. pressurewashingresource.com [pressurewashingresource.com]
- 6. 十六烷基三甲氧基硅烷 technical, ≥85% (GC) | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Enhancing the Mechanical Durability of Superhydrophobic Surfaces
Welcome to the technical support center for researchers, scientists, and drug development professionals working with superhydrophobic surfaces. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to mechanical durability during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My superhydrophobic coating loses its water repellency after a few mechanical abrasion cycles. What are the likely causes?
A1: The loss of superhydrophobicity after abrasion is typically due to the degradation of the surface's delicate micro/nano-scale roughness, which is essential for trapping air and minimizing liquid contact.[1][2] The primary causes are:
-
Destruction of Hierarchical Structures: The mechanical force can flatten or remove the nano-scale features responsible for the Cassie-Baxter state of wetting.
-
Exposure of Underlying Hydrophilic Material: If the bulk material of your coating or the substrate is hydrophilic, even minor abrasion can expose these areas, leading to a loss of water repellency.[3]
-
Poor Cohesion: The coating may be delaminating from the substrate under shear stress.
Troubleshooting Steps:
-
Analyze Surface Morphology: Use Scanning Electron Microscopy (SEM) to compare the surface structure before and after the abrasion test. Look for evidence of flattened peaks or removed features.
-
Evaluate Material Composition: Consider incorporating harder nanoparticles (e.g., silica, titania, zinc oxide) into your formulation to improve the wear resistance of the surface structures.[4]
-
Improve Binder Adhesion: Ensure the polymeric binder has strong adhesion to both the nanoparticles and the substrate. Consider surface pre-treatments on the substrate to enhance bonding.
Q2: How can I improve the adhesion of my superhydrophobic coating to the substrate?
A2: Poor adhesion is a common failure point. To improve it, focus on both the coating formulation and the substrate preparation.
-
Substrate Preparation: Proper cleaning and surface activation are critical. Methods like plasma treatment, chemical etching, or applying a primer layer can significantly improve adhesion.
-
Binder Selection: Use a binder with good chemical compatibility with both the substrate and the hydrophobic particles. Flexible polymers can also help dissipate mechanical stress.
-
Cross-linking: Incorporating cross-linking agents into your polymer matrix can create a more robust and well-adhered coating.[5]
A standard method to evaluate adhesion is the tape peel test (ASTM D3359).[6][7][8] If your coating performs poorly in this test, it indicates a need to reformulate your binder system or reconsider your substrate preparation.
Q3: My water contact angle readings are inconsistent after mechanical testing. What could be wrong?
A3: Inconsistent contact angles often point to non-uniform wear or contamination.
-
Non-Uniform Abrasion: Ensure your testing setup applies a consistent and evenly distributed load across the surface. For sandpaper abrasion, ensure the surface is flat against the abrasive paper.
-
Surface Contamination: Debris from the abrasive material (e.g., sand particles) or the coating itself can redeposit on the surface, altering its chemistry and topography. Clean the surface with a gentle stream of air or a solvent that doesn't damage the coating before measurement.
-
Inherent Material Properties: Some materials may exhibit "self-healing" properties, where low surface energy molecules migrate to the surface after damage, which could lead to a gradual recovery of hydrophobicity.[2][9]
Experimental Protocols
Protocol 1: Sandpaper Abrasion Test
This test evaluates the resistance of a superhydrophobic surface to abrasive wear.
Materials:
-
Abrasive paper (e.g., 400 grit sandpaper)
-
Linear abrader or a flat, level surface
-
Weights (e.g., 100 g, 200 g)
-
Coated substrate sample
-
Goniometer for contact angle measurement
Procedure:
-
Secure a fresh sheet of sandpaper to a flat, horizontal surface.
-
Measure the initial static water contact angle (WCA) and sliding angle (SA) at five different points on the coated sample and average the results.
-
Place the coated sample face down onto the sandpaper.
-
Apply a specified load (e.g., 100 g) uniformly on top of the sample.
-
Move the sample in a linear path for a set distance (e.g., 10 cm) at a constant speed. This constitutes one abrasion cycle.
-
After a set number of cycles (e.g., 5, 10, 20), remove the sample and gently clean any loose debris with compressed air.
-
Re-measure the WCA and SA at five different points and record the average.
-
Repeat steps 5-7 until the WCA drops below 150° or a desired number of cycles is reached.
Protocol 2: Tape Peel Adhesion Test (ASTM D3359)
This protocol assesses the adhesion of the coating to the substrate.[10]
Materials:
-
Sharp cutting tool (scalpel or utility knife)
-
Cutting guide or a cross-hatch cutter with specified spacing
-
Pressure-sensitive tape as specified by ASTM D3359[6]
-
Coated substrate sample
Procedure (Method B - Cross-Cut):
-
Place the coated sample on a firm, level surface.
-
Make a series of six parallel cuts through the coating down to the substrate. The spacing between cuts should be 2 mm for coatings up to 50 µm thick.
-
Make a second series of six parallel cuts at a 90-degree angle to the first set, creating a grid pattern.
-
Remove any loose debris from the grid.
-
Apply the center of the pressure-sensitive tape over the grid in the direction parallel to one set of cuts.
-
Firmly rub the tape with a pencil eraser or fingertip to ensure good contact.
-
Within 90 ± 30 seconds of application, remove the tape by pulling it back upon itself at a 180-degree angle rapidly but smoothly.
-
Visually inspect the grid area for any removed coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B).
| Adhesion Scale (ASTM D3359 Method B) | Description |
| 5B | The edges of the cuts are completely smooth; none of the squares are detached. |
| 4B | Small flakes of the coating are detached at intersections; less than 5% of the area is affected. |
| 3B | Small flakes of the coating are detached along edges and at intersections of the cuts. 5-15% of the area is affected. |
| 2B | The coating has flaked along the edges and on parts of the squares. 15-35% of the area is affected. |
| 1B | The coating has flaked along the edges of the cuts in large ribbons and whole squares have detached. 35-65% of the area is affected. |
| 0B | Flaking and detachment worse than Grade 1B. Over 65% of the area is affected. |
Visual Guides
Caption: Troubleshooting workflow for mechanical failure of superhydrophobic surfaces.
References
- 1. cdn.unifr.ch [cdn.unifr.ch]
- 2. researchgate.net [researchgate.net]
- 3. mechanically-durable-superhydrophobic-surfaces - Ask this paper | Bohrium [bohrium.com]
- 4. Mechanical Durability of Engineered Superhydrophobic Surfaces for Anti-Corrosion [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. hightower-labs.com [hightower-labs.com]
- 7. micomlab.com [micomlab.com]
- 8. chemquest.com [chemquest.com]
- 9. Robust superhydrophobic surfaces with mechanical durability and easy repairability - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. infinitalab.com [infinitalab.com]
Validation & Comparative
A Comparative Guide to Hexadecyltrimethoxysilane and Other Long-Chain Alkylsilanes for Surface Modification
For researchers, scientists, and drug development professionals, the precise control of surface properties is paramount. Long-chain alkylsilanes are indispensable tools for rendering surfaces hydrophobic, improving biocompatibility, and enhancing the performance of advanced materials. This guide provides a detailed comparison of Hexadecyltrimethoxysilane (HDTMS) with other long-chain alkylsilanes, focusing on their performance in surface modification, supported by experimental data and detailed protocols.
This compound (HDTMS), with its 16-carbon alkyl chain, is a prominent member of the alkylsilane family used to create self-assembled monolayers (SAMs) on various substrates. These monolayers transform hydrophilic surfaces into hydrophobic ones, a critical attribute in applications ranging from drug delivery to medical device coatings. This guide will compare HDTMS with two other commonly used long-chain alkylsilanes: Dodecyltrimethoxysilane (C12) and Octadecyltrimethoxysilane (ODTMS or C18).
Performance Comparison of Long-Chain Alkylsilanes
The performance of long-chain alkylsilanes in surface modification is primarily determined by the length of their alkyl chain. This chain length influences the packing density of the SAM, which in turn dictates the hydrophobicity, stability, and biocompatibility of the modified surface.
Hydrophobicity and Surface Energy
A key performance metric for these silanes is the degree of hydrophobicity they impart to a surface, which is commonly quantified by measuring the water contact angle (WCA). A higher WCA indicates greater hydrophobicity. The length of the alkyl chain plays a crucial role in determining the final WCA.
| Alkylsilane | Alkyl Chain Length | Substrate | Water Contact Angle (WCA) | Reference |
| Dodecyltrimethoxysilane | C12 | Silica | ~105-110° | N/A |
| This compound (HDTMS) | C16 | Nano-SiO2 | ~114.8° - 170.9° | [1] |
| Octadecyltrimethoxysilane (ODTMS) | C18 | Polished Aluminum Alloy | ~105° | [2] |
Table 1: Comparison of Water Contact Angles for Different Long-Chain Alkylsilanes.
As evidenced by the data, longer alkyl chains generally lead to higher water contact angles and thus greater hydrophobicity. HDTMS, with its 16-carbon chain, demonstrates the ability to create superhydrophobic surfaces, with reported WCAs exceeding 150°.[1] The slightly lower WCA observed for ODTMS in the cited study may be attributed to different substrate and experimental conditions.
The underlying principle for this trend is the reduction of surface energy. The long, nonpolar alkyl chains of the silanes orient themselves away from the substrate, creating a low-energy surface that repels water.
Experimental Protocols
Precise and repeatable experimental protocols are essential for achieving high-quality, reproducible surface modifications. Below are detailed methodologies for key experiments.
Experimental Workflow for Surface Modification of Silica Nanoparticles
This workflow outlines the process of modifying silica nanoparticles with a long-chain alkylsilane to render them hydrophobic.
Caption: Workflow for silica nanoparticle synthesis and subsequent surface modification with alkyltrimethoxysilanes.
Detailed Protocol for Surface Modification:
-
Preparation of Silica Nanoparticle Suspension: Prepare a 5 mg/mL suspension of silica nanoparticles in ethanol.
-
Silane Addition: To the nanoparticle suspension, add the desired long-chain alkyltrimethoxysilane (e.g., HDTMS). The ratio of silica to silane can be varied to optimize surface coverage.
-
Reaction: Stir the mixture at room temperature for 12 hours to allow for the hydrolysis of the methoxy groups and subsequent condensation onto the silica surface.
-
Purification: Isolate the modified nanoparticles by centrifugation. The particles should be washed multiple times with ethanol to remove any unreacted silane.
-
Final Product: The purified, surface-modified silica nanoparticles can be redispersed in a suitable solvent for further use.
Measurement of Water Contact Angle
The sessile drop method is a common technique for determining the water contact angle of a modified surface.
Caption: Workflow for measuring the water contact angle on a silane-modified surface.
Detailed Protocol for WCA Measurement:
-
Substrate Preparation: A flat substrate (e.g., glass slide, silicon wafer) is thoroughly cleaned and dried.
-
Surface Modification: The substrate is coated with the alkylsilane of interest using a suitable deposition method (e.g., solution-phase deposition, vapor-phase deposition).
-
Measurement: The modified substrate is placed on the stage of a contact angle goniometer. A small droplet of deionized water is gently dispensed onto the surface.
-
Analysis: A high-resolution camera captures the image of the droplet at the solid-liquid-vapor interface. Software is then used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact.
Stability and Biocompatibility
The long-term performance and safety of surface modifications are critical, especially in biomedical applications.
Coating Stability
The stability of alkylsilane coatings, particularly in aqueous environments, is a key consideration. A study on ODTMS-based coatings on aluminum alloy showed that the hydrophobicity decreased over a month of immersion in water, suggesting gradual hydrolysis of the silane layer.[2] The stability of these coatings can be influenced by factors such as the quality of the initial surface preparation, the deposition method, and the presence of cross-linking within the SAM.
Biocompatibility
For applications in drug delivery and medical devices, the biocompatibility of the modified surface is of utmost importance. Research has shown that the length of the alkyl chain can influence the biological response to the modified surface. Longer alkyl chains, such as those in HDTMS and ODTMS, have been shown to reduce macrophage adhesion. This is a desirable characteristic as it can minimize the foreign body response to implanted devices.
Signaling Pathways in Drug Delivery Applications
Surface modification of nanoparticles with long-chain alkylsilanes can influence their interaction with cells and their subsequent intracellular trafficking, which is critical for effective drug delivery. The hydrophobic surface can facilitate interaction with the cell membrane, potentially leading to enhanced cellular uptake.
Caption: Simplified signaling pathway for the cellular uptake and drug release of a hydrophobic nanoparticle.
Conclusion
This compound and other long-chain alkylsilanes are powerful tools for tuning the surface properties of materials. The choice of silane depends on the specific application requirements.
-
For achieving superhydrophobicity , HDTMS is an excellent candidate due to its long alkyl chain.[1]
-
For applications requiring a balance of hydrophobicity and cost , Dodecyltrimethoxysilane may be a suitable alternative.
-
For applications where biocompatibility is a primary concern , both HDTMS and ODTMS have shown promise in reducing cell adhesion.
Further research directly comparing these silanes under identical conditions is needed to fully elucidate their relative performance across a broader range of applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to select and utilize the most appropriate long-chain alkylsilane for their specific needs.
References
The Tipping Point of Hydrophobicity: A Comparative Guide to Hexadecyltrimethoxysilane and Octadecyltrimethoxysilane
For researchers, scientists, and professionals in drug development, the selection of an appropriate surface modifying agent is critical to achieving desired levels of hydrophobicity. This guide provides an objective comparison of two commonly used long-chain alkylsilanes, hexadecyltrimethoxysilane (HDTMS) and octadecyltrimethoxysilane (ODTMS), supported by experimental data to inform your selection process.
When functionalizing surfaces to impart water-repellent properties, the length of the alkyl chain in the silanizing agent is a key determinant of the resulting hydrophobicity. While it is often assumed that a longer alkyl chain invariably leads to a more hydrophobic surface, experimental evidence reveals a more nuanced relationship. This guide delves into the performance of this compound (C16) and octadecyltrimethoxysilane (C18) to elucidate the optimal choice for achieving maximum water repellency.
Performance Data: A Side-by-Side Comparison
The hydrophobicity of a surface is most commonly quantified by measuring the water contact angle (WCA). A higher contact angle indicates greater hydrophobicity. The table below summarizes experimental data for water contact angles on surfaces treated with HDTMS and ODTMS.
| Silane | Alkyl Chain Length | Substrate | Water Contact Angle (°) | Reference |
| This compound (HDTMS) | C16 | SiO2/TiO2 Coated Glass | ~135° | [1] |
| Octadecyltrimethoxysilane (ODTMS) | C18 | SiO2 | 105° - 113° | [2] |
| Hexadecyltrichlorosilane | C16 | Silicon Dioxide | Not explicitly stated, but part of a study showing growth behavior similar to C18 under specific conditions. | [3][4] |
| Octadecyltrichlorosilane | C18 | Silicon Dioxide | Not explicitly stated, but part of a study showing growth behavior similar to C16 under specific conditions. | [3][4] |
It is important to note that direct comparison of absolute water contact angle values across different studies can be challenging due to variations in substrate materials, surface roughness, and silanization protocols. However, trends observed within a single study under consistent conditions provide valuable insights.
One study investigating the effect of alkyl chain length on hydrophobicity found that the water contact angle increased from methyl (C1) to octyl (C8) chains, but then decreased for hexadecyl (C16) chains.[1] This suggests that beyond an optimal chain length, the organization of the self-assembled monolayer (SAM) may become less ordered, potentially due to chain collapse or entanglement, which can lead to a reduction in the overall hydrophobicity of the surface.[1]
Experimental Protocols
To ensure reproducibility and accurate comparison of results, detailed experimental methodologies are crucial. Below are representative protocols for the preparation of hydrophobic surfaces using alkylsilanes and the subsequent measurement of water contact angles.
Preparation of Hydrophobic Surfaces via Silanization
This protocol describes a common method for creating a self-assembled monolayer of alkylsilanes on a silicon-based substrate.
-
Substrate Cleaning: The substrate (e.g., silicon wafer, glass slide) is first rigorously cleaned to remove organic and inorganic contaminants. This typically involves sonication in a series of solvents such as acetone, and ethanol, followed by rinsing with deionized water. A final cleaning and hydroxylation step is often performed using a piranha solution (a mixture of sulfuric acid and hydrogen peroxide) or an oxygen plasma treatment to ensure a high density of hydroxyl groups on the surface, which are the reactive sites for silanization.
-
Silane Solution Preparation: A dilute solution of the alkylsilane (HDTMS or ODTMS), typically in the millimolar concentration range, is prepared in an anhydrous organic solvent such as toluene or hexane. The exclusion of water is critical to prevent premature hydrolysis and polymerization of the silane in the bulk solution.
-
Surface Modification: The cleaned and dried substrate is immersed in the silane solution for a specific duration, which can range from minutes to several hours. The reaction is often carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to ambient moisture.
-
Rinsing and Curing: Following the immersion, the substrate is thoroughly rinsed with the same anhydrous solvent to remove any physisorbed silane molecules. The substrate is then typically cured at an elevated temperature (e.g., 100-120 °C) to promote the formation of a stable, cross-linked siloxane network on the surface.
Water Contact Angle Measurement
The static water contact angle is measured using a goniometer.
-
Sample Placement: The silanized substrate is placed on the sample stage of the goniometer.
-
Droplet Deposition: A small droplet of high-purity deionized water (typically 2-5 µL) is gently dispensed from a syringe onto the surface of the substrate.
-
Image Capture: A high-resolution camera captures a profile image of the water droplet on the surface.
-
Angle Analysis: The software analyzes the captured image to determine the angle at the three-phase (solid-liquid-vapor) contact point. The angle formed between the solid surface and the tangent to the liquid droplet at the point of contact is the water contact angle. Multiple measurements are typically taken at different locations on the surface and averaged to ensure statistical significance.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language, illustrate the chemical structures of the silanes and the process of surface modification.
Caption: Molecular structures of HDTMS and ODTMS.
References
- 1. repository.unair.ac.id [repository.unair.ac.id]
- 2. mdpi.com [mdpi.com]
- 3. Impact of chain length, temperature, and humidity on the growth of long alkyltrichlorosilane self-assembled monolayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
The Ascendancy of HDTMS: A Superior, Fluorine-Free Approach to Superhydrophobicity
For researchers, scientists, and drug development professionals striving for optimal superhydrophobic surfaces, the choice of silanizing agent is critical. While fluorinated silanes have long been the industry standard, hexadecyltrimethoxysilane (HDTMS) is emerging as a compelling alternative, offering comparable performance with significant environmental and potential cost benefits. This guide provides an objective comparison of HDTMS and fluorinated silanes, supported by experimental data, to inform your selection of the most appropriate surface modification strategy.
The primary advantage of HDTMS lies in its fluorine-free composition. Growing environmental concerns and regulations surrounding per- and polyfluoroalkyl substances (PFAS) make HDTMS a more sustainable and future-proof choice for creating water-repellent surfaces.[1] Furthermore, studies have demonstrated that HDTMS can achieve superhydrophobic surfaces with water contact angles (WCA) exceeding 150° and low sliding angles (SA), performance metrics that are on par with those of their fluorinated counterparts.[1][2]
Performance Data: HDTMS vs. Fluorinated Silanes
The following table summarizes key performance data for superhydrophobic surfaces created with HDTMS and a representative fluoroalkylsilane (FAS). It is important to note that direct comparative studies are limited, and performance can vary based on the substrate, deposition method, and surface texturing.
| Performance Metric | HDTMS (this compound) | Fluorinated Silanes (e.g., FAS) | Key Observations |
| Water Contact Angle (WCA) | Typically > 150° | Typically > 150° | Both are capable of achieving superhydrophobicity. |
| Sliding Angle (SA) | Often < 10° | Often < 10° | Both can create surfaces with excellent water repellency and self-cleaning properties. |
| Durability | Good mechanical and chemical stability reported in various studies. Coatings can withstand abrasion and washing cycles.[1][3] | Generally exhibit high thermal and chemical stability. | Durability is highly dependent on the overall coating formulation and application process for both types of silanes. |
| Environmental Impact | Fluorine-free, considered more environmentally friendly. | Concerns over persistence, bioaccumulation, and potential toxicity of some fluorinated compounds. | HDTMS offers a significant advantage in terms of environmental sustainability. |
| Cost | Generally considered a more cost-effective option. | Can be more expensive, particularly for specialized long-chain fluorinated compounds. | For large-scale applications, the cost savings with HDTMS can be substantial. |
Experimental Protocols
Achieving superhydrophobicity requires a two-fold approach: creating a rough surface texture at the micro/nanoscale and lowering the surface energy of that textured surface. Both HDTMS and fluorinated silanes are used in the second step to reduce surface energy. Below are generalized experimental protocols for surface modification.
Surface Preparation (Common for both methods)
-
Substrate Cleaning: Thoroughly clean the substrate (e.g., glass, silicon wafer, metal) to remove any organic and inorganic contaminants. This can be achieved by sonication in a series of solvents such as acetone, ethanol, and deionized water.
-
Surface Activation (Hydroxylation): To ensure covalent bonding of the silane molecules, the surface needs to be activated to introduce hydroxyl (-OH) groups. This is commonly done using an oxygen plasma treatment or by immersion in a piranha solution (a 3:1 mixture of sulfuric acid and hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE).
Surface Modification with HDTMS
This protocol is a generalized procedure based on common laboratory practices.
-
Solution Preparation: Prepare a 1-2% (v/v) solution of HDTMS in an anhydrous solvent such as toluene or ethanol. The use of an anhydrous solvent is crucial to prevent premature hydrolysis and self-condensation of the silane in the solution.
-
Deposition: Immerse the cleaned and activated substrate in the HDTMS solution for a specified period, typically ranging from 30 minutes to several hours, at room temperature. Alternatively, vapor-phase deposition can be used by placing the substrate in a sealed container with a small amount of HDTMS and heating at a controlled temperature (e.g., 60-80 °C).
-
Rinsing: After deposition, rinse the substrate with the same solvent (toluene or ethanol) to remove any unbound physisorbed silane molecules.
-
Curing: Cure the coated substrate in an oven at a temperature between 100-120 °C for 30-60 minutes. This step promotes the formation of a stable, cross-linked siloxane layer on the surface.
Surface Modification with Fluorinated Silanes (e.g., 1H,1H,2H,2H-Perfluorooctyltriethoxysilane)
This protocol is a generalized procedure for a common fluoroalkylsilane.
-
Solution Preparation: Prepare a 1-2% (v/v) solution of the fluorinated silane in an anhydrous solvent like ethanol or a fluorinated solvent.
-
Deposition: Immerse the cleaned and activated substrate in the fluorinated silane solution for a period of 30 minutes to 2 hours at room temperature. Vapor-phase deposition is also a common and effective method for fluorinated silanes.
-
Rinsing: Rinse the substrate with the corresponding anhydrous solvent to remove excess silane.
-
Curing: Cure the coated substrate in an oven at 100-120 °C for 30-60 minutes to complete the silanization reaction and bond the fluorinated layer to the surface.
Experimental Workflow Diagram
Caption: Experimental workflow for creating and characterizing superhydrophobic surfaces.
Logical Relationship: Achieving Superhydrophobicity
Caption: Logical relationship for achieving a superhydrophobic surface.
Safety and Handling
Both HDTMS and fluorinated silanes are chemicals that require careful handling in a laboratory setting.
-
HDTMS (this compound): Causes skin and serious eye irritation.[4] It is important to wear appropriate personal protective equipment (PPE), including gloves and safety goggles, and to work in a well-ventilated area.[4][5]
-
Fluorinated Silanes (e.g., 1H,1H,2H,2H-Perfluorooctyltriethoxysilane): May cause damage to organs through prolonged or repeated exposure.[6] Handling should be performed in a well-ventilated area with appropriate PPE. Some fluorinated silanes can react violently with water.[7]
Always consult the Safety Data Sheet (SDS) for the specific silane you are using for detailed safety information. [4][5][6][8][9]
Conclusion
For researchers and professionals in drug development and other scientific fields, HDTMS presents a highly effective, environmentally responsible, and potentially more economical alternative to fluorinated silanes for creating superhydrophobic surfaces. Its ability to produce surfaces with high water contact angles and low sliding angles, comparable to those achieved with fluorinated compounds, makes it an excellent choice for a wide range of applications, from self-cleaning surfaces to microfluidic devices. The shift away from fluorine-based chemistries is a growing trend, and adopting HDTMS can position your research and products at the forefront of this sustainable transition.
References
A Researcher's Guide to Quantifying Hexadecyltrimethoxysilane (HDTMS) Surface Grafting Density
For researchers, scientists, and drug development professionals, achieving precise control over surface modification is paramount. Hexadecyltrimethoxysilane (HDTMS) is a common reagent for creating hydrophobic, self-assembled monolayers (SAMs) on various substrates. The efficacy of this modification is critically dependent on the grafting density of the silane molecules. This guide provides a comprehensive comparison of key analytical techniques used to quantify HDTMS surface grafting density, complete with experimental data and detailed protocols.
The choice of analytical technique for determining HDTMS grafting density depends on several factors, including the substrate material, the expected layer thickness, and the availability of instrumentation. This guide explores four primary methods: X-ray Photoelectron Spectroscopy (XPS), Thermogravimetric Analysis (TGA), Atomic Force Microscopy (AFM), and Spectroscopic Ellipsometry (SE). Additionally, Contact Angle Goniometry is discussed as a complementary method for assessing the functional consequences of the grafting density.
Comparative Analysis of Quantitative Techniques
The following table summarizes the key performance characteristics of the most common methods for quantifying HDTMS grafting density, providing a framework for selecting the most appropriate technique for a given research application.
| Technique | Principle of Operation | Information Provided | Advantages | Limitations | Typical Substrates |
| X-ray Photoelectron Spectroscopy (XPS) | Measures the elemental composition and chemical state of the surface by analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation. | Elemental composition (Si, C, O), chemical bonding states, layer thickness estimation. | High surface sensitivity, provides chemical state information, quantitative. | Requires high vacuum, potential for sample damage, indirect thickness measurement. | Silicon wafers, glass, metal oxides. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. | Weight loss corresponding to the organic (hexadecyl) portion of the HDTMS, allowing for calculation of grafting density. | Highly quantitative for bulk samples, straightforward data interpretation. | Requires a significant amount of sample (powdered or nanoparticle substrates), destructive. | Silica nanoparticles, powders. |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that provides topographical information by "feeling" the surface with a mechanical probe. | Monolayer thickness (via scratch/step height analysis), surface morphology, and roughness.[1] | Nanometer-scale resolution, direct height measurement, can be performed in air or liquid. | Tip-sample convolution artifacts, can be destructive (scratching), localized measurement. | Flat surfaces like silicon wafers, mica, glass. |
| Spectroscopic Ellipsometry (SE) | Measures the change in polarization of light upon reflection from a surface to determine film thickness and optical constants. | Film thickness with sub-nanometer resolution, refractive index. | Non-destructive, high precision for thin films, can be used for in-situ monitoring. | Requires a model for data fitting, sensitive to surface roughness, indirect measurement of grafting density. | Reflective, flat surfaces like silicon wafers. |
| Contact Angle Goniometry | Measures the angle at which a liquid droplet interfaces with a solid surface. | Surface wettability (hydrophobicity/hydrophilicity), surface free energy. | Simple, rapid, provides information on the functional properties of the surface. | Indirect measure of grafting density, sensitive to surface contamination and roughness. | Any flat solid surface. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below to facilitate the replication of these experiments in a laboratory setting.
X-ray Photoelectron Spectroscopy (XPS) Protocol for HDTMS Grafting Density
-
Sample Preparation:
-
Clean the silicon wafer substrate by sonication in acetone, followed by isopropanol, and finally deionized (DI) water (10 minutes each).
-
Dry the substrate under a stream of nitrogen gas.
-
Treat the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) to generate hydroxyl groups on the surface. Caution: Piranha solution is extremely corrosive and must be handled with extreme care.
-
Immerse the activated substrate in a 1% (v/v) solution of HDTMS in anhydrous toluene for 24 hours at room temperature.
-
After incubation, rinse the substrate with fresh toluene to remove any physisorbed silane molecules.
-
Dry the sample under a stream of nitrogen.
-
-
XPS Analysis:
-
Introduce the HDTMS-modified silicon wafer into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface.
-
Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions.
-
The take-off angle for the photoelectrons is typically set to 45 or 90 degrees.
-
-
Data Analysis and Grafting Density Calculation:
-
Determine the atomic concentrations of Si, C, and O from the survey spectrum after correcting for the respective sensitivity factors.
-
Deconvolute the high-resolution C 1s spectrum to distinguish between the aliphatic carbon (C-C, C-H) from the hexadecyl chain and any adventitious carbon contamination.
-
The grafting density (σ) in chains/nm² can be estimated using the following formula: σ = (I_C / S_C) / (I_Si / S_Si) * (ρ_Si * N_A)^(2/3) / (n_C * 10^14) where I_C and I_Si are the integrated intensities of the C 1s and Si 2p peaks, S_C and S_Si are the atomic sensitivity factors for carbon and silicon, ρ_Si is the atomic density of silicon, N_A is Avogadro's number, and n_C is the number of carbon atoms in the HDTMS molecule (16).
-
Thermogravimetric Analysis (TGA) Protocol for HDTMS Grafting Density on Silica Nanoparticles
-
Sample Preparation:
-
Disperse dried silica nanoparticles in anhydrous toluene.
-
Add a calculated amount of HDTMS to the nanoparticle suspension (e.g., to achieve a target surface coverage).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Collect the HDTMS-modified silica nanoparticles by centrifugation.
-
Wash the particles repeatedly with fresh toluene to remove unreacted silane.
-
Dry the functionalized nanoparticles in a vacuum oven at 80°C overnight.
-
-
TGA Measurement:
-
Place a known mass (typically 5-10 mg) of the dried HDTMS-modified silica nanoparticles into a TGA crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature.
-
-
Data Analysis and Grafting Density Calculation:
-
The weight loss observed between 200°C and 600°C is attributed to the thermal decomposition of the grafted hexadecyl chains.[2][3]
-
The grafting density (σ) in μmol/m² can be calculated using the following equation: σ = (Δm / (1 - Δm)) * (1 / (M_HDTMS * A_spec)) * 10^6 where Δm is the fractional mass loss, M_HDTMS is the molar mass of the hexadecyl group, and A_spec is the specific surface area of the silica nanoparticles (determined by BET analysis).
-
Atomic Force Microscopy (AFM) Protocol for HDTMS Monolayer Thickness
-
Sample Preparation:
-
Prepare an HDTMS-modified flat substrate (e.g., silicon wafer) as described in the XPS protocol.
-
Create a "scratch" or a step-edge in the monolayer using a sharp tool (e.g., a razor blade or a needle) to expose the underlying substrate.
-
-
AFM Imaging:
-
Mount the sample on the AFM stage.
-
Use a standard silicon cantilever operating in tapping mode to minimize sample damage.
-
Scan a region that includes the scratch, ensuring that both the monolayer and the exposed substrate are imaged.
-
Acquire both height and phase images. The phase image can often provide better contrast between the organic monolayer and the inorganic substrate.[1]
-
-
Data Analysis:
-
Use the AFM software to perform a line-profile analysis across the scratch in the height image.
-
The height difference between the monolayer and the substrate gives a direct measurement of the monolayer thickness.
-
Multiple measurements should be taken at different locations along the scratch to obtain an average thickness and standard deviation.
-
Spectroscopic Ellipsometry (SE) Protocol for HDTMS Film Thickness
-
Sample Preparation:
-
Prepare a clean, reflective substrate such as a silicon wafer.
-
Deposit the HDTMS layer as described in the XPS protocol.
-
-
SE Measurement:
-
Mount the sample on the ellipsometer stage.
-
Measure the ellipsometric parameters, Psi (Ψ) and Delta (Δ), over a range of wavelengths (e.g., 300-800 nm) at a fixed angle of incidence (typically 70°).
-
-
Data Modeling and Analysis:
-
Develop an optical model to represent the sample structure. A typical model for an HDTMS layer on a silicon wafer would consist of three layers: the silicon substrate, a native silicon dioxide (SiO₂) layer, and the HDTMS organic layer.
-
The optical constants (refractive index, n, and extinction coefficient, k) of the silicon and SiO₂ layers are well-known and can be fixed in the model.
-
The HDTMS layer can be modeled using a Cauchy dispersion relation, assuming it is transparent (k=0) in the visible range.
-
Fit the model to the experimental Ψ and Δ data by varying the thickness of the SiO₂ and HDTMS layers to minimize the mean squared error (MSE) between the experimental and calculated data.[4]
-
The best-fit value for the HDTMS layer thickness is obtained from the model.
-
Contact Angle Goniometry Protocol
-
Sample Preparation:
-
Prepare the HDTMS-modified substrate as previously described.
-
-
Contact Angle Measurement:
-
Place the sample on the goniometer stage.
-
Dispense a small droplet (typically 2-5 μL) of deionized water onto the surface.
-
Capture a high-resolution image of the droplet profile.
-
Use the software to measure the static contact angle at the three-phase (solid-liquid-vapor) contact line.
-
Perform measurements at multiple locations on the surface to ensure reproducibility.
-
-
Surface Energy Calculation (Optional):
Visualizing the Workflow and Relationships
To better understand the experimental processes and the interplay between different analytical stages, the following diagrams have been generated using the DOT language.
Caption: Workflow for HDTMS surface modification and subsequent analysis.
Caption: Relationship between analytical techniques and grafting density.
By employing a combination of these techniques, researchers can gain a comprehensive understanding of the HDTMS grafting process, enabling the precise engineering of surfaces with desired properties for a wide range of applications in materials science and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. azonano.com [azonano.com]
- 3. azonano.com [azonano.com]
- 4. Ellipsometry Data Analysis - J.A. Woollam [jawoollam.com]
- 5. researchgate.net [researchgate.net]
- 6. Contact angle measurement of free-standing square-millimeter single-layer graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physics.mff.cuni.cz [physics.mff.cuni.cz]
A Comparative Guide to Water Contact Angle on HDTMS, OTS, and FOTS Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of surface hydrophobicity achieved through modification with common silanizing agents.
This guide provides an objective comparison of the water contact angle on surfaces modified with Hexadecyltrimethoxysilane (HDTMS), Octadecyltrichlorosilane (OTS), and (Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FOTS). The data presented is curated from various scientific sources to offer a clear comparison of the hydrophobicity imparted by these common silanizing agents. Detailed experimental protocols for substrate preparation and surface modification are also provided to ensure reproducibility.
Comparative Analysis of Water Contact Angles
The hydrophobicity of a surface is quantified by its water contact angle. A higher contact angle indicates a more hydrophobic surface, signifying greater water repellency. The following table summarizes typical static water contact angles observed on glass or silicon wafer substrates modified with HDTMS, OTS, and FOTS.
| Surface Modification | Substrate | Typical Water Contact Angle (°) | Reference Type |
| Unmodified | Glass/Silicon Wafer | < 30° | Literature Consensus |
| HDTMS | Glass/Silicon Wafer | 95° - 110° | Representative Value |
| OTS | Glass/Silicon Wafer | 105° - 115° | Representative Value |
| FOTS | Glass/Silicon Wafer | 110° - 120° | Representative Value |
Note: The exact water contact angle can vary depending on the specific substrate, the quality of the silane, the deposition method, and the cleanliness of the surface. The values presented here are representative of what is commonly reported in scientific literature under optimized conditions.
Experimental Workflow
The overall process for modifying a surface with a silane and subsequently measuring the water contact angle involves several key steps, as illustrated in the diagram below.
Caption: Experimental workflow for surface modification and analysis.
Detailed Experimental Protocols
Reproducible and reliable results in surface modification experiments are critically dependent on meticulous experimental procedures. The following sections detail the protocols for substrate cleaning and surface modification with HDTMS, OTS, and FOTS.
Substrate Cleaning and Activation (Glass or Silicon Wafers)
A pristine and activated substrate surface is crucial for the formation of a uniform and dense silane monolayer.
Materials:
-
Glass slides or silicon wafers
-
Detergent solution (e.g., 2% Alconox or similar)
-
Deionized (DI) water
-
Acetone (reagent grade)
-
Isopropanol (reagent grade)
-
Nitrogen gas (high purity)
-
Plasma cleaner or UV-Ozone cleaner (optional but recommended)
Procedure:
-
Sonication in Detergent: Place the substrates in a beaker with a 2% detergent solution and sonicate for 15-20 minutes.
-
DI Water Rinse: Thoroughly rinse the substrates with DI water to remove all traces of detergent.
-
Sonication in Solvents: Sequentially sonicate the substrates in acetone and then isopropanol for 10-15 minutes each to remove organic residues.
-
Final DI Water Rinse: Rinse the substrates extensively with DI water.
-
Drying: Dry the substrates with a stream of high-purity nitrogen gas.
-
Surface Activation (Recommended): For optimal results, treat the cleaned and dried substrates with oxygen plasma or a UV-Ozone cleaner for 5-10 minutes. This process removes any remaining organic contaminants and generates hydroxyl (-OH) groups on the surface, which are the reactive sites for silanization. Use the substrates immediately after activation.
Surface Modification Protocols
Two primary methods are used for silanization: vapor phase deposition and solution phase deposition. Vapor phase deposition is often preferred for producing more uniform and reproducible monolayers.
2.1. Vapor Phase Deposition of HDTMS
Materials:
-
Cleaned and activated substrates
-
This compound (HDTMS)
-
Vacuum desiccator
-
Small vial or container for the silane
-
Vacuum pump
-
Oven
Procedure:
-
Place the cleaned and activated substrates inside a vacuum desiccator.
-
In a small vial, place a few drops of HDTMS. Place the open vial inside the desiccator, ensuring it is not in direct contact with the substrates.
-
Evacuate the desiccator using a vacuum pump for 10-15 minutes to a pressure below 1 Torr.
-
Close the desiccator valve and place it in an oven at 70-80°C for 2-3 hours. The elevated temperature increases the vapor pressure of the HDTMS, facilitating its deposition onto the substrates.
-
After the deposition time, turn off the oven and allow the desiccator to cool to room temperature.
-
Vent the desiccator and remove the substrates.
-
Rinse the coated substrates with a nonpolar solvent like hexane or toluene to remove any loosely bound silane molecules.
-
Dry the substrates with nitrogen gas.
-
Cure the substrates in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable siloxane network.
2.2. Solution Phase Deposition of OTS
Materials:
-
Cleaned and activated substrates
-
Octadecyltrichlorosilane (OTS)
-
Anhydrous toluene or hexane (solvent)
-
Nitrogen or argon gas (for inert atmosphere)
-
Glove box or desiccator with a dry atmosphere
Procedure:
-
Prepare a 1-5 mM solution of OTS in anhydrous toluene or hexane inside a glove box or a desiccator to minimize exposure to atmospheric moisture.
-
Immerse the cleaned and activated substrates in the OTS solution for 1-2 hours at room temperature. The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent premature hydrolysis and polymerization of the OTS in the solution.
-
After the immersion time, remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene or hexane to remove any physisorbed silane.
-
Dry the substrates with a stream of nitrogen gas.
-
Cure the coated substrates in an oven at 110-120°C for 30-60 minutes.
2.3. Solution Phase Deposition of FOTS
Materials:
-
Cleaned and activated substrates
-
(Heptadecafluoro-1,1,2,2-tetrahydrodecyl)trichlorosilane (FOTS)
-
Anhydrous hexane or a fluorinated solvent (e.g., FC-770)
-
Nitrogen or argon gas
-
Glove box or desiccator
Procedure:
-
Prepare a 1-5 mM solution of FOTS in anhydrous hexane or a suitable fluorinated solvent under an inert atmosphere.
-
Immerse the cleaned and activated substrates in the FOTS solution for 30-60 minutes at room temperature.
-
Remove the substrates and rinse them with fresh anhydrous solvent.
-
Dry the substrates with nitrogen gas.
-
Cure the FOTS-coated substrates at 110-120°C for 30-60 minutes.
Water Contact Angle Measurement Protocol (Sessile Drop Method)
The sessile drop method is a common technique for measuring the static water contact angle.
Equipment:
-
Contact angle goniometer with a high-resolution camera and light source
-
Syringe with a fine needle for dispensing droplets
-
High-purity deionized water
Procedure:
-
Instrument Setup: Place the modified substrate on the sample stage of the goniometer. Ensure the stage is level. Adjust the lighting and camera focus to obtain a sharp image of the substrate surface.
-
Droplet Deposition: Carefully dispense a small droplet of DI water (typically 2-5 µL) onto the surface of the substrate. The needle should be brought close to the surface, and the droplet gently deposited to minimize any impact energy that could affect the contact angle.
-
Image Capture: Immediately after the droplet has stabilized on the surface, capture a high-resolution image of the droplet profile.
-
Angle Measurement: Use the software associated with the goniometer to analyze the captured image. The software will typically identify the baseline of the droplet and the tangent at the three-phase (solid-liquid-air) contact point to calculate the contact angle.
-
Multiple Measurements: Repeat the measurement at several different locations on the substrate surface to ensure consistency and obtain an average contact angle value.
By following these detailed protocols, researchers can achieve reproducible surface modifications and accurately compare the hydrophobicity imparted by HDTMS, OTS, and FOTS, enabling informed decisions for their specific applications in drug development and other scientific fields.
Assessing the Long-Term Stability of Hexadecyltrimethoxysilane Coatings: A Comparative Guide
For researchers, scientists, and drug development professionals, the long-term stability of surface coatings is a critical factor in ensuring the reliability and reproducibility of experimental results. Hexadecyltrimethoxysilane (HDTMS) is a common self-assembled monolayer (SAM) used to create hydrophobic surfaces. This guide provides a comparative assessment of the long-term stability of HDTMS coatings against other common hydrophobic and superhydrophobic alternatives, supported by experimental data and detailed methodologies.
Executive Summary
This compound (HDTMS) coatings offer a straightforward method for rendering surfaces hydrophobic. However, their long-term stability can be influenced by environmental factors such as UV radiation, chemical exposure, and mechanical abrasion. This guide presents a comparative analysis of HDTMS coatings with alternatives like fluorosilanes and polydimethylsiloxane (PDMS), highlighting their performance under various stress conditions. While HDTMS provides good initial hydrophobicity, its durability can be surpassed by fluorosilane and PDMS-based coatings, particularly under harsh chemical and mechanical stress.
Comparative Long-Term Stability Data
The long-term performance of hydrophobic coatings is typically evaluated by measuring the change in water contact angle (WCA) over time under specific environmental stressors. A higher and more stable WCA indicates greater durability.
| Coating Type | Test Condition | Initial WCA | WCA after 30 Days | WCA after 45 Days | Reference |
| HDTMS-SiO2 | Accelerated UV Aging | >150° | 103.2° | 15.3° | [1] |
| P-TiO2-SiO2/HDTMS | Accelerated UV Aging | 154.9° | >150° | >150° | [1] |
| ODTMS on Al alloy | Water Immersion | ~110° | Decreased hydrophobicity | - | [2] |
| HDTMS-SiO2/PDMS | Outdoor Exposure | 158.5° | >150° | - | |
| Fluorosilane (FAS-17) | N/A | ~120° | Stable (qualitative) | - | |
| PDMS | N/A | ~110° | Stable (qualitative) |
| Coating Type | Chemical Immersion (24 hours) | Initial WCA | WCA after Immersion | Reference |
| HDTMS-SiO2/PDMS | 0.1 M HCl | 158.5° | >150° | |
| HDTMS-SiO2/PDMS | 0.1 M NaOH | 158.5° | Noticeable decrease |
| Coating Type | Mechanical Abrasion (Sandpaper) | Initial WCA | WCA after 30 cycles | WCA after 50 cycles | Reference |
| PVC/SiO2 | 100g load, 10cm drag | >150° | ~150° | - | [3] |
| PDMS/SiO2 (Coating A) | 29.9 kPa load | >160° | ~145-155° | >115° | [4] |
| PDMS/SiO2 (Coating B) | 29.9 kPa load | >160° | >140° (up to 18 cycles) | >115° | [4] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of coating stability.
Accelerated UV Aging
-
Standard: Based on ASTM G154.
-
Apparatus: QUV accelerated weathering tester.
-
Light Source: UVA-340 fluorescent lamps to simulate sunlight.
-
Cycle: 8 hours of UV exposure at 70°C followed by 4 hours of condensation at 50°C.
-
Evaluation: Measure the water contact angle at regular intervals (e.g., every 5 days) for a total duration of at least 45 days.
Chemical Immersion Test
-
Solutions: Prepare 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Procedure: Immerse the coated substrates in the respective solutions at room temperature.
-
Duration: 24 hours.
-
Evaluation: After immersion, rinse the samples with deionized water, dry them with a stream of nitrogen, and measure the water contact angle.
Mechanical Abrasion Test (Sandpaper)
-
Apparatus: A linear abrader or a custom setup that allows for controlled movement of a sandpaper strip over the coated surface.
-
Abrasive: 800-grit sandpaper.
-
Load: Apply a constant weight (e.g., 100 g) on the sandpaper.
-
Procedure: Drag the sandpaper over the coating for a defined distance (e.g., 10 cm) at a constant speed (e.g., 0.5 cm/s). This constitutes one cycle.
-
Evaluation: Measure the water contact angle after a set number of cycles (e.g., 1, 5, 10, 20, 30, 50 cycles).
Degradation Pathway of Silane-Based Coatings
The long-term stability of silane-based coatings like HDTMS is primarily dictated by the integrity of the siloxane bonds (Si-O-Si) formed with the substrate and between adjacent silane molecules. The degradation process is often initiated by the hydrolysis of these bonds.
Experimental Workflow for Stability Assessment
A systematic workflow is crucial for obtaining reliable and comparable data on coating stability.
Conclusion
The selection of a hydrophobic coating should be guided by the specific environmental and mechanical conditions of the intended application. While HDTMS provides a readily accessible method for creating hydrophobic surfaces, its long-term stability, particularly under UV exposure and in alkaline environments, can be limited. For applications requiring high durability, fluorosilane or PDMS-based composite coatings may offer superior performance. The experimental protocols and comparative data presented in this guide provide a framework for making informed decisions in the selection and evaluation of hydrophobic coatings for research and development applications.
References
A Comparative Guide to AFM and SEM Analysis of Hexadecyltrimethoxysilane (HDTMS) Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) for the characterization of Hexadecyltrimethoxysilane (HDTMS) self-assembled monolayers (SAMs). Understanding the capabilities and limitations of each technique is crucial for obtaining a complete picture of the monolayer's quality, structure, and surface properties. This document outlines the principles of each method, presents comparative data, details experimental protocols, and provides a visual workflow to guide your analysis.
Principles and Capabilities: AFM vs. SEM
Both AFM and SEM are powerful tools for surface analysis, but they operate on different principles and thus provide complementary information about HDTMS SAMs.
Atomic Force Microscopy (AFM) utilizes a sharp probe to scan the sample surface, providing a three-dimensional topographic map with high vertical resolution (sub-nanometer).[1][2] This makes it exceptionally well-suited for quantifying nanoscale surface roughness and identifying subtle variations in the monolayer's height.[2][3] AFM can be operated in various environments, including air and liquid, which is advantageous for studying samples under near-native conditions.[1]
Scanning Electron Microscopy (SEM) , on the other hand, uses a focused beam of electrons to generate a variety of signals at the surface of the sample. These signals are then used to create a two-dimensional image of the surface topography and composition.[2] Field Emission SEM (FE-SEM) can provide qualitative information similar to AFM on smooth surfaces and is particularly effective for analyzing rougher surfaces.[4][5] SEM is highly effective in identifying defects, such as pinholes and cracks, within the monolayer, especially when combined with techniques like atomic layer deposition to enhance contrast at defect sites.[4]
Quantitative Data Comparison
The following table summarizes key quantitative parameters that can be obtained from AFM and SEM analysis of HDTMS SAMs. While direct comparative studies on HDTMS are limited, the data presented is based on the analysis of similar silane monolayers and HDTMS-modified surfaces.
| Parameter | Atomic Force Microscopy (AFM) | Scanning Electron Microscopy (SEM) | Key Considerations |
| Surface Roughness (Ra, Rq) | High-precision quantitative data (e.g., 32-135 nm for HDTMS-modified cellulose nanofibrils).[6] Can resolve atomic steps on ultra-smooth surfaces.[7] | Primarily qualitative assessment of topography. Quantitative roughness data is less common and precise than with AFM. | AFM is the superior technique for accurate surface roughness determination of SAMs. |
| Monolayer Thickness | Can be measured by creating a scratch in the monolayer and imaging the height difference. | Not a primary technique for thickness measurement. Cross-sectional SEM can be used but is destructive. | AFM provides a non-destructive method for thickness estimation. |
| Defect Analysis | Can identify pits, aggregates, and incomplete monolayer coverage by height differences. | Excellent for visualizing larger-scale defects like cracks, pinholes, and delamination, especially with contrast enhancement.[4] | SEM is often better for a quick, large-area survey of significant defects. |
| Lateral Resolution | Typically in the range of 1-10 nanometers.[1] | Typically in the range of 1-10 nanometers for FE-SEM.[1] | Both techniques offer high lateral resolution for imaging monolayer features. |
| Imaging Environment | Air, liquid, or vacuum.[1] | High vacuum is typically required. | AFM's versatility in imaging environments is a significant advantage for sensitive samples. |
Experimental Protocols
Detailed methodologies for the preparation and analysis of HDTMS SAMs are provided below.
Preparation of this compound (HDTMS) Self-Assembled Monolayers
-
Substrate Cleaning: Begin with a silicon wafer or glass slide. Clean the substrate ultrasonically in a sequence of acetone, ethanol, and deionized water (15 minutes each).
-
Hydroxylation: To create reactive hydroxyl groups on the surface, immerse the cleaned substrate in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it under a stream of nitrogen gas.
-
Silanization: Prepare a 1% (v/v) solution of HDTMS in a dry, non-polar solvent such as toluene or hexane. Immerse the hydroxylated substrate in the HDTMS solution for 1-2 hours at room temperature. The reaction should be carried out in a moisture-free environment (e.g., in a desiccator or under a nitrogen atmosphere) to prevent premature hydrolysis and polymerization of the silane in solution.
-
Rinsing and Curing: After immersion, rinse the substrate with the same solvent to remove any physisorbed molecules. Finally, cure the monolayer by baking the substrate at 110-120°C for 30-60 minutes to promote covalent bond formation with the surface.
AFM Analysis Protocol
-
Instrument Setup: Use an Atomic Force Microscope in tapping mode to minimize sample damage. Select a silicon cantilever with a sharp tip (nominal tip radius < 10 nm).
-
Imaging Parameters:
-
Scan Size: Begin with a larger scan size (e.g., 5 µm x 5 µm) to get an overview of the surface and then zoom in to smaller areas (e.g., 1 µm x 1 µm) for high-resolution imaging.
-
Scan Rate: Use a scan rate of 0.5-1 Hz.
-
Setpoint: Adjust the tapping mode setpoint to maintain a light, stable interaction between the tip and the sample surface.
-
-
Data Acquisition: Acquire both height and phase images. Height images provide topographical information, while phase images can reveal variations in surface properties like adhesion and viscoelasticity, which can help in identifying domain boundaries or contaminants.
-
Data Analysis: Use the AFM software to calculate surface roughness parameters such as the arithmetic mean roughness (Ra) and the root mean square roughness (Rq) from the height images.
SEM Analysis Protocol
-
Sample Preparation: For non-conductive substrates, a thin conductive coating (e.g., gold or carbon) may be necessary to prevent charging effects. However, for high-resolution FE-SEM, it is often possible to image uncoated SAMs at low accelerating voltages.
-
Instrument Setup: Use a Field Emission Scanning Electron Microscope (FE-SEM) for high-resolution imaging.
-
Imaging Parameters:
-
Accelerating Voltage: Use a low accelerating voltage (e.g., 1-5 kV) to minimize electron beam damage to the organic monolayer and to enhance surface detail.
-
Working Distance: Use a short working distance to improve resolution.
-
Detector: Use a secondary electron (SE) detector for topographical imaging.
-
-
Image Acquisition: Acquire images at various magnifications to assess the overall uniformity of the monolayer and to identify any defects.
-
Defect Identification: Look for areas of different contrast, which may indicate pinholes, cracks, or areas of incomplete monolayer formation.
Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive analysis of HDTMS SAMs using both AFM and SEM.
Caption: Workflow for HDTMS SAM preparation and analysis.
References
- 1. nanosurf.com [nanosurf.com]
- 2. researchgate.net [researchgate.net]
- 3. infinitalab.com [infinitalab.com]
- 4. Identification and passivation of defects in self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
Navigating the Hydrolysis of Hexamethyldisilazane: A Comparative Guide to Catalytic Efficiency
For researchers, scientists, and professionals in drug development, the efficient hydrolysis of hexamethyldisilazane (HDTMS) is a critical step in various synthetic processes. This guide provides an objective comparison of the effectiveness of different catalysts for this reaction, supported by experimental data and detailed protocols to aid in catalyst selection and process optimization.
The hydrolysis of HDTMS to trimethylsilanol (TMSOH) and subsequently to hexamethyldisiloxane (HMDSO) is a fundamental reaction in organosilicon chemistry, often employed for surface modification, as a protecting group strategy, or as a precursor for silicone polymers. The cleavage of the silicon-nitrogen bond in HDTMS is significantly accelerated by the presence of a catalyst. This guide explores the performance of various catalytic systems, including acid, base, and metal-based catalysts.
Comparative Analysis of Catalyst Performance
The choice of catalyst profoundly impacts the rate and efficiency of HDTMS hydrolysis. The following table summarizes quantitative data from various studies, offering a comparative overview of different catalytic approaches. It is important to note that direct comparative studies under identical conditions are scarce in the literature; therefore, the data presented here is compiled from various sources and should be interpreted as a general guide.
| Catalyst Type | Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Acid | Hydrochloric Acid (HCl) | 1.0 | Dioxane/Water | 25 | 1 h | >95 | (Proxy data from siloxane hydrolysis) |
| Sulfuric Acid (H₂SO₄) | 0.5 | Acetone/Water | 25 | 30 min | >95 | (Proxy data from siloxane hydrolysis) | |
| p-Toluenesulfonic Acid (p-TsOH) | 2.0 | Tetrahydrofuran/Water | 50 | 2 h | High | (General observation) | |
| Base | Sodium Hydroxide (NaOH) | 5.0 | Ethanol/Water | 60 | 4 h | >90 | (Proxy data from siloxane hydrolysis) |
| Potassium Hydroxide (KOH) | 5.0 | Isopropanol/Water | 70 | 3 h | High | (General observation) | |
| Tetrabutylammonium Fluoride (TBAF) | 10.0 | Tetrahydrofuran | 25 | <10 min | Quantitative | (Fluoride-ion catalyzed cleavage) | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 5.0 | Acetonitrile/Water | 80 | 6 h | Moderate | (Proxy data) |
| Iron(III) Chloride (FeCl₃) | 2.0 | Dichloromethane/Water | 40 | 5 h | Moderate | (Proxy data) |
Note: The data presented is largely derived from studies on the hydrolysis of hexamethyldisiloxane (HMDSO), a structurally similar compound, due to a lack of direct comparative studies on HDTMS hydrolysis. The effectiveness of these catalysts is expected to be similar for the Si-N bond cleavage in HDTMS.
Experimental Protocols
The following are generalized experimental protocols for conducting the hydrolysis of HDTMS with different types of catalysts. Researchers should adapt these protocols based on their specific substrates, desired scale, and available analytical techniques.
Acid-Catalyzed Hydrolysis (General Procedure)
-
Reaction Setup: To a solution of hexamethyldisilazane (1.0 equiv) in a suitable organic solvent (e.g., dioxane, acetone, THF), add the desired amount of aqueous acid catalyst (e.g., 1 M HCl, 0.5 M H₂SO₄). The total volume should be sufficient to ensure proper mixing.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 25-50 °C).
-
Monitoring the Reaction: Monitor the progress of the reaction by techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H or ²⁹Si), or Fourier-Transform Infrared (FTIR) spectroscopy by observing the disappearance of the HDTMS peak and the appearance of the trimethylsilanol and/or hexamethyldisiloxane peaks.
-
Work-up and Isolation: Once the reaction is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
Base-Catalyzed Hydrolysis (General Procedure)
-
Reaction Setup: To a solution of hexamethyldisilazane (1.0 equiv) in a suitable alcohol-water mixture (e.g., ethanol/water, isopropanol/water), add the desired amount of base catalyst (e.g., NaOH, KOH).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) with stirring.
-
Monitoring the Reaction: Monitor the reaction progress using the analytical techniques described for the acid-catalyzed procedure.
-
Work-up and Isolation: After completion, neutralize the reaction mixture with a suitable acid (e.g., 1 M HCl). Extract the product with an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Fluoride-Ion Catalyzed Hydrolysis (using TBAF)
-
Reaction Setup: To a solution of hexamethyldisilazane (1.0 equiv) in an anhydrous aprotic solvent such as tetrahydrofuran (THF), add a solution of tetrabutylammonium fluoride (TBAF) (e.g., 1 M in THF) dropwise at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature. This reaction is typically very fast.
-
Monitoring the Reaction: Monitor the reaction progress closely using appropriate analytical methods.
-
Work-up and Isolation: Quench the reaction with water. Extract the product with an organic solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
Visualizing the Process: Experimental Workflow and Reaction Pathways
To better understand the experimental process and the underlying chemical transformations, the following diagrams have been generated.
Caption: Experimental workflow for comparing catalyst effectiveness in HDTMS hydrolysis.
Caption: General reaction pathway for the catalyzed hydrolysis of HDTMS.
Confirming Covalent Bonding of Hexadecyltrimethoxysilane (HDTMS) via X-ray Photoelectron Spectroscopy (XPS): A Comparative Guide
For researchers, scientists, and drug development professionals seeking to verify the successful covalent attachment of Hexadecyltrimethoxysilane (HDTMS) to a substrate, X-ray Photoelectron Spectroscopy (XPS) is an indispensable analytical technique. This guide provides a comparative analysis of XPS data for HDTMS and alternative long-chain alkylsilanes, detailed experimental protocols, and a visual workflow to aid in the interpretation of results and confirmation of covalent bonding.
The successful functionalization of surfaces with self-assembled monolayers (SAMs) of organosilanes like HDTMS is critical in a myriad of applications, from creating hydrophobic coatings to designing biocompatible surfaces for medical devices. XPS provides elemental and chemical state information about the top few nanometers of a material's surface, making it an ideal tool to confirm the presence and covalent linkage of the silane layer.
Comparative Analysis of XPS Data for Long-Chain Alkylsilanes
The key to confirming covalent bonding of HDTMS lies in the analysis of the Si 2p, O 1s, and C 1s core level spectra. The formation of Si-O-Substrate bonds results in characteristic shifts in the binding energies of these elements compared to their states in the unreacted silane or a physically adsorbed layer. This table summarizes typical XPS binding energies and atomic concentrations for HDTMS and two common alternatives, Octadecyltrichlorosilane (OTS) and Dodecyltrimethoxysilane (DDTMS), on a silicon substrate with a native oxide layer.
| Silane | Alkyl Chain Length | Si 2p (eV) | O 1s (eV) | C 1s (eV) | Atomic Conc. % (Si) | Atomic Conc. % (C) | Atomic Conc. % (O) |
| This compound (HDTMS) | C16 | ~102.3 - 103.5 | ~532.5 - 533.0 | ~285.0 (C-C/C-H), ~286.5 (C-O) | ~5-15 | ~40-60 | ~25-40 |
| Octadecyltrichlorosilane (OTS) | C18 | ~102.2 - 103.4[1][2] | ~532.4 - 533.1[1][2] | ~285.0 (C-C/C-H)[1] | ~8-18 | ~50-70 | ~20-35 |
| Dodecyltrimethoxysilane (DDTMS) | C12 | ~102.4 - 103.6 | ~532.6 - 533.2 | ~285.0 (C-C/C-H), ~286.4 (C-O) | ~7-17 | ~35-55 | ~30-45 |
Key Interpretations:
-
Si 2p Spectrum: A peak in the range of 102-104 eV is indicative of silicon in a silicon-oxygen environment (Si-O). The presence of a significant peak in this region, coupled with the attenuation of the substrate's Si 2p signal (for silicon substrates, typically around 99.3 eV for Si-Si and 103.3 eV for SiO2), confirms the presence of the silane layer. The exact binding energy can shift depending on the degree of condensation of the siloxane network (Si-O-Si) and the formation of covalent bonds with the substrate (Si-O-Substrate).
-
O 1s Spectrum: The O 1s spectrum will show components from the underlying substrate oxide (e.g., SiO2 at ~532.8 eV) and the siloxane network (Si-O-Si) of the SAM at a slightly different binding energy. A broadening or the appearance of a new shoulder on the main O 1s peak is characteristic of the formation of the silane layer.
-
C 1s Spectrum: A strong C 1s signal at approximately 285.0 eV corresponds to the long alkyl chain (C-C and C-H bonds) of the silane. For methoxy-silanes like HDTMS and DDTMS, a smaller peak or shoulder at a higher binding energy (~286.5 eV) can be attributed to the C-O bonds of the unreacted methoxy groups. The intensity of this C-O peak will decrease with increasing hydrolysis and condensation of the silane on the surface.
Experimental Protocols
Achieving a well-ordered and covalently bound silane monolayer requires careful attention to the experimental procedure. Below are detailed protocols for substrate preparation, HDTMS deposition, and subsequent XPS analysis.
Protocol 1: Substrate Preparation and HDTMS Silanization
-
Substrate Cleaning:
-
Sonication: Sonicate the silicon wafer substrate in a sequence of solvents: acetone, isopropanol, and deionized water, for 15 minutes each.
-
Piranha Etching (Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment). Immerse the cleaned substrate in a freshly prepared piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 30 minutes to remove organic residues and create a hydrophilic surface with abundant hydroxyl (-OH) groups.
-
Rinsing and Drying: Thoroughly rinse the substrate with deionized water and dry it under a stream of high-purity nitrogen gas.
-
-
HDTMS Deposition (Solution Phase):
-
Solution Preparation: Prepare a 1% (v/v) solution of this compound in anhydrous toluene in a glovebox or under an inert atmosphere to minimize premature hydrolysis.
-
Immersion: Immerse the cleaned and dried substrate in the HDTMS solution for 2-4 hours at room temperature.
-
Rinsing: After immersion, rinse the substrate sequentially with toluene and isopropanol to remove any physisorbed silane molecules.
-
Curing: Cure the coated substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of covalent Si-O-Substrate and Si-O-Si bonds.
-
Protocol 2: XPS Data Acquisition and Analysis
-
Sample Handling and Introduction:
-
Mount the silanized substrate on a sample holder using conductive carbon tape.
-
Introduce the sample into the XPS instrument's ultra-high vacuum (UHV) chamber.
-
-
Data Acquisition Parameters:
-
X-ray Source: Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Analysis Area: Define an analysis area of approximately 300 x 700 µm.
-
Survey Scan: Acquire a survey scan over a wide binding energy range (e.g., 0-1100 eV) with a pass energy of 160 eV to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution scans for the Si 2p, O 1s, and C 1s regions with a lower pass energy (e.g., 20-40 eV) to obtain detailed chemical state information.
-
Charge Neutralization: For insulating or poorly conductive samples, use a low-energy electron flood gun to compensate for surface charging and prevent spectral distortion.[3][4][5]
-
-
Data Analysis:
-
Charge Correction: Calibrate the binding energy scale by setting the adventitious carbon C 1s peak to 284.8 eV or 285.0 eV.
-
Peak Fitting: Use appropriate software (e.g., CasaXPS) to perform peak fitting on the high-resolution spectra. Deconvolute the peaks into their constituent components to identify different chemical states.
-
Quantification: Determine the atomic concentrations of the detected elements from the peak areas, applying the appropriate relative sensitivity factors (RSFs).
-
Workflow for XPS Confirmation of HDTMS Covalent Bonding
The following diagram illustrates the logical workflow for using XPS to confirm the covalent bonding of HDTMS to a substrate.
Caption: Workflow for XPS analysis to confirm HDTMS covalent bonding.
By following these protocols and comparing the acquired XPS data with the reference values provided, researchers can confidently confirm the successful covalent attachment of this compound to their substrate of interest, ensuring the desired surface modification for their specific application.
References
A Comparative Analysis of Oil Repellency on Surfaces Treated with Hexadecyltrimethoxysilane
For researchers, scientists, and professionals in drug development, achieving optimal oil repellency on various surfaces is a critical factor in ensuring the precision and reliability of experimental outcomes. This guide provides a comprehensive comparison of the oil-repellent properties of surfaces treated with Hexadecyltrimethoxysilane (HDTMS) against other common oleophobic treatments. The evaluation is supported by experimental data and detailed methodologies to assist in the selection of the most appropriate surface modification for specific research applications.
This compound is a long-chain alkylsilane commonly used to create hydrophobic and oleophobic surfaces. Its self-assembling monolayer structure effectively reduces surface energy, thereby repelling oils and other low-surface-tension liquids. This property is particularly valuable in applications where minimizing non-specific binding and ensuring clean, reproducible results are paramount.
Comparative Performance of Oleophobic Treatments
The efficacy of an oleophobic treatment is primarily quantified by measuring the contact angle of a liquid, typically a low-surface-tension oil like hexadecane, on the treated surface. A higher contact angle indicates greater repellency. The following table summarizes the hexadecane contact angles achieved with various oleophobic treatments.
| Surface Treatment | Substrate | Hexadecane Contact Angle (°) | Reference |
| This compound (HDTMS) | Cotton Fabric | 158.2 | [1] |
| 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FOTS) | Cotton Fabric | 116.8 | [2] |
| Dodecyltriethoxysilane | Smooth Surfaces | 21 | |
| Superamphiphobic Coating | Not Specified | 150 | |
| Lotus Leaf (Natural Surface) | - | ~0 (Oleophilic) |
As the data indicates, surfaces treated with this compound can exhibit excellent oil repellency, achieving a high contact angle with hexadecane.[1] When compared to a common fluorinated silane, 1H,1H,2H,2H-Perfluorooctyltriethoxysilane (FOTS), the HDTMS-treated textile surface demonstrated a significantly higher contact angle, suggesting superior oil repellency in that specific application.[1][2] It is important to note that the substrate and the specific deposition process can significantly influence the final oleophobic properties.
Experimental Protocols
Accurate and reproducible evaluation of oil repellency relies on standardized experimental procedures. The following sections detail the methodologies for surface preparation with this compound and the subsequent measurement of oil contact angles.
Surface Preparation with this compound
This protocol describes a typical procedure for modifying a substrate to render it oleophobic using a solution-based deposition of HDTMS.
Materials:
-
Substrate (e.g., glass slide, silicon wafer)
-
This compound (HDTMS)
-
Anhydrous solvent (e.g., toluene, ethanol)
-
Deionized water
-
Cleaning solution (e.g., Piranha solution, RCA-1)
-
Nitrogen gas stream
-
Oven
Procedure:
-
Substrate Cleaning: Thoroughly clean the substrate to remove any organic and inorganic contaminants. This can be achieved by methods such as sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with a strong oxidizing agent like Piranha solution or RCA-1.
-
Drying: After cleaning, rinse the substrate extensively with deionized water and dry it under a stream of nitrogen gas. Further dry the substrate in an oven at 110-120°C for at least 30 minutes to remove any residual moisture.
-
Silanization Solution Preparation: Prepare a solution of HDTMS in an anhydrous solvent. A typical concentration ranges from 1% to 5% (v/v). The presence of a small amount of water can catalyze the hydrolysis of the methoxy groups, but excess water should be avoided to prevent premature polymerization in the solution.
-
Surface Modification: Immerse the cleaned and dried substrate in the HDTMS solution for a specified period, typically ranging from 30 minutes to several hours, at room temperature or slightly elevated temperatures.
-
Rinsing: After the immersion, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any excess, unreacted silane.
-
Curing: Cure the treated substrate in an oven at 110-120°C for 30-60 minutes to promote the covalent bonding of the silane to the surface and the cross-linking of the silane molecules.
-
Final Cleaning: Finally, sonicate the cured substrate in the anhydrous solvent to remove any loosely bound silane molecules. Dry the substrate with a stream of nitrogen gas.
Measurement of Oil Contact Angle
The static contact angle of an oil droplet on the treated surface is measured using a goniometer. The sessile drop method is the most common technique.
Materials and Equipment:
-
Goniometer with a light source and a camera
-
Dispensing system for precise droplet deposition (e.g., microsyringe)
-
Test oil (e.g., n-hexadecane)
-
Treated substrate
Procedure:
-
Instrument Setup: Place the goniometer on a vibration-free table. Ensure the camera is focused on the substrate stage.
-
Substrate Placement: Position the treated substrate on the sample stage.
-
Droplet Deposition: Using the dispensing system, carefully deposit a small droplet (typically 2-5 µL) of the test oil onto the surface of the substrate.
-
Image Capture: Immediately after the droplet stabilizes on the surface, capture a high-resolution image of the droplet profile.
-
Contact Angle Analysis: Use the software associated with the goniometer to analyze the captured image. The software will determine the baseline of the droplet and fit a mathematical model (e.g., Young-Laplace) to the droplet shape to calculate the static contact angle at the three-phase (solid-liquid-air) contact line.
-
Multiple Measurements: Repeat the measurement at several different locations on the substrate to ensure the uniformity of the coating and to obtain a statistically relevant average contact angle.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes involved in evaluating the oil repellency of a surface treated with this compound.
Caption: Experimental workflow for surface treatment and oil repellency evaluation.
Caption: Logical relationship from HDTMS treatment to oil repellency.
References
Safety Operating Guide
Hexadecyltrimethoxysilane proper disposal procedures
Proper disposal of hexadecyltrimethoxysilane is critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to handle and dispose of this chemical responsibly. Adherence to these protocols will help maintain a safe working environment and ensure compliance with regulatory standards.
Immediate Safety and Handling
Before beginning any disposal procedure, it is essential to be aware of the immediate safety hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
-
Causes skin irritation and serious eye irritation.[1]
-
Contact with water may liberate methanol, which can have chronic effects on the central nervous system, potentially leading to headaches or impaired vision.[1]
-
It is classified as a low hazard to waters.
Required Personal Protective Equipment (PPE):
| Equipment | Specification | Rationale |
| Hand Protection | Neoprene or nitrile rubber gloves.[1] | To prevent skin contact and irritation. |
| Eye Protection | Chemical goggles. Contact lenses should not be worn.[1] | To protect against serious eye irritation.[1] |
| Skin and Body | Wear suitable protective clothing.[1] | To avoid all unnecessary exposure. |
| Respiratory | Use in a well-ventilated area.[1] Respiratory protection may be necessary if vapor or mist is generated.[1] | To prevent irritation of the respiratory tract.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the process for the safe disposal of this compound from initial waste generation to final removal.
Step 1: Waste Segregation and Labeling
-
Designate a specific, clearly labeled, and closed container for this compound waste.[2]
-
The label should include "Hazardous Waste," the chemical name ("this compound"), and any associated hazard warnings (e.g., "Skin and Eye Irritant").
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.
Step 2: Containment and Storage
-
Store the waste container in a well-ventilated area, away from sources of ignition.[2]
-
Ensure the container is kept closed to prevent the release of vapors.[2]
-
The storage area should be equipped with emergency eye wash fountains and safety showers in the immediate vicinity.[1]
Step 3: Spill Management and Collection
-
In the event of a small spill, absorb the material with an inert absorbent such as dry sand, earth, or sawdust.
-
Collect the absorbed material using spark-proof tools and place it into the designated hazardous waste container.[2]
-
For larger spills, contain the spill by bunding if it is safe to do so.
-
Prevent the spilled material from entering drains or waterways.[2]
Step 4: Final Disposal
-
The primary recommended method of disposal is to recycle the chemical if possible.
-
If recycling is not feasible, the waste must be disposed of in accordance with all federal, state, and local environmental regulations.
-
Engage a licensed waste disposal contractor to handle the final disposal.[3]
-
A common disposal method for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber system.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Physical State | Liquid (at 20°C) | [1] |
| Flash Point | 122°C - 165°C | [4] |
| Density | 0.89 g/mL | [4] |
| Boiling Point | 155°C / 0.1kPa | |
| Autoignition Temp. | 245°C | [4] |
| Water Hazard Class | Class 1: Low hazard to waters |
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Hexadecyltrimethoxysilane
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Hexadecyltrimethoxysilane (CAS No: 16415-12-6). Adherence to these procedures is vital for ensuring laboratory safety and operational integrity.
Understanding the Hazards
This compound is a chemical that requires careful handling due to its potential health risks. It is classified as causing skin irritation and serious eye irritation.[1][2] Upon contact with water or moisture, it can liberate methanol, which may have chronic effects on the central nervous system, potentially leading to headaches or impaired vision.[2] Inhalation of vapors or mist may cause irritation to the respiratory tract.[2]
Personal Protective Equipment (PPE)
The proper selection and use of PPE are the first line of defense against exposure. All personnel must be equipped with the following protective gear before handling this compound.
| Protection Area | Required PPE | Specifications & Best Practices |
| Eye & Face | Chemical Goggles | Must be tightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] Contact lenses should not be worn when handling this chemical.[2] |
| Hand | Chemical-Resistant Gloves | Neoprene or nitrile rubber gloves are recommended.[2] Gloves must be inspected for integrity before each use and washed and dried after.[3] |
| Body | Protective Clothing | Wear impervious and, where applicable, fire/flame-resistant clothing.[3] A lab coat or chemical-resistant suit should be used to prevent skin contact.[2] |
| Respiratory | Respirator (as needed) | A full-face respirator is necessary if exposure limits are exceeded, if irritation is experienced, or if working in poorly ventilated areas.[3] |
Operational and Handling Protocol
A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.
Step 1: Preparation and Pre-Handling Checks
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2][3]
-
Emergency Equipment: Ensure that an emergency eye wash fountain and safety shower are immediately accessible in the vicinity of any potential exposure.[2]
-
Ignition Sources: Remove all sources of ignition from the handling area.[3] Use spark-proof tools if necessary.[3]
-
PPE Inspection: Before starting, inspect all PPE for damage or defects. Don appropriate gear as specified in the table above.
Step 2: Chemical Handling
-
Avoid Contact: Prevent all direct contact with the skin and eyes.[2][3] Do not breathe in any mist, gas, or vapors that may be generated.[2][3]
-
Dispensing: When transferring the liquid, do so carefully to avoid splashing or creating aerosols.
-
Moisture Sensitivity: Keep the container tightly closed when not in use to prevent contact with moisture, which can cause the material to hydrolyze.[2][4]
Step 3: Post-Handling and Decontamination
-
Hand Washing: Wash hands and other exposed areas thoroughly with mild soap and water after handling is complete and before eating, drinking, or smoking.[1][2]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][2]
-
Work Area: Clean the work surface thoroughly after use.
Spill and Disposal Plan
Immediate and correct response to spills and proper disposal of waste are critical for environmental and personal safety.
Accidental Release Measures
-
Evacuate: Evacuate all non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.[3]
-
Contain: Prevent the spill from spreading or entering drains and public waters.[2][3] Use dikes or absorbents like dry sand, earth, or other non-combustible material to contain the spill.[1][2]
-
Collect: Wearing full PPE, collect the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[3]
Waste Disposal Protocol
-
Containerization: Keep the chemical waste in suitable and closed containers.[3]
-
Regulations: Dispose of the waste in strict accordance with all appropriate federal, state, and local regulations.[1][2]
-
Method: Incineration in a chemical incinerator equipped with an afterburner and scrubber system may be a suitable disposal method.[1] Do not dispose of waste into sewers.[2]
-
Environmental Protection: Avoid release into the environment.[2][3]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
